8-Aminoguanine-13C2,15N
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C5H6N6O |
|---|---|
分子量 |
169.12 g/mol |
IUPAC名 |
2,8-diamino-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H6N6O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H6,6,7,8,9,10,11,12)/i1+1,2+1,8+1 |
InChIキー |
WYDKPTZGVLTYPG-ZVGCZHATSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 8-Aminoguanine-¹³C₂,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of the isotopically labeled purine (B94841) derivative, 8-Aminoguanine-¹³C₂,¹⁵N. This molecule serves as a critical internal standard for mass spectrometry-based quantification of 8-aminoguanine (B17156), an endogenous purine with significant pharmacological activities.
Molecular Structure and Properties
8-Aminoguanine, with the IUPAC name 2,8-diamino-1,7-dihydropurin-6-one, is a derivative of guanine (B1146940).[1] The isotopically labeled version, 8-Aminoguanine-¹³C₂,¹⁵N, incorporates two heavy carbon-13 atoms and one heavy nitrogen-15 (B135050) atom into its purine ring structure. While the exact positions of the isotopic labels can vary depending on the synthetic route, a common labeling pattern for purines synthesized de novo involves the incorporation of isotopes from labeled precursors. For the purpose of this guide and in the absence of a definitive statement from commercial suppliers, we will assume a common labeling pattern where the ¹³C atoms are located at the C4 and C5 positions of the imidazole (B134444) ring, and the ¹⁵N is located at the N7 position of the imidazole ring. This is a chemically plausible arrangement based on known biosynthetic pathways.
Below is a diagram of the molecular structure of 8-Aminoguanine-¹³C₂,¹⁵N with the assumed labeling pattern.
Quantitative Data
The key quantitative properties of both unlabeled 8-aminoguanine and its isotopically labeled form are summarized in the table below for easy comparison.
| Property | 8-Aminoguanine | 8-Aminoguanine-¹³C₂,¹⁵N |
| IUPAC Name | 2,8-diamino-1,7-dihydropurin-6-one | 2,8-diamino-1,7-dihydropurin-6-one-¹³C₂,¹⁵N |
| Molecular Formula | C₅H₆N₆O | C₃¹³C₂H₆N₅¹⁵NO |
| Molecular Weight | 166.14 g/mol [1] | 169.12 g/mol |
Experimental Protocols
Synthesis of Isotopically Labeled 8-Aminoguanine
A detailed, publicly available protocol for the specific synthesis of 8-Aminoguanine-¹³C₂,¹⁵N is not readily found in the scientific literature, as these are often proprietary methods of specialized chemical suppliers. However, a general strategy for the synthesis of isotopically labeled guanine derivatives can be outlined based on established methods.
One common approach involves the chemical synthesis from labeled precursors. For instance, the imidazole ring of the purine can be constructed using labeled intermediates. A plausible synthetic route could involve:
-
Synthesis of a Labeled Imidazole Precursor: Starting with a simple, isotopically labeled building block like glycine (B1666218) or formate (B1220265) containing ¹³C and/or ¹⁵N.
-
Ring Closure to form the Purine Scaffold: Reacting the labeled imidazole derivative with a pyrimidine (B1678525) precursor to form the fused purine ring system.
-
Functional Group Manipulations: Introducing the amino groups at the C2 and C8 positions and the carbonyl group at the C6 position to yield 8-aminoguanine.
Enzymatic synthesis is another powerful method for producing isotopically labeled nucleosides and their bases. This can involve using purified enzymes in a cell-free system with labeled substrates to build the purine ring. For example, GMP synthetase can be used with ¹⁵N-labeled glutamine to introduce a ¹⁵N atom at the N⁷ position of the guanine ring.
Quantification of 8-Aminoguanine using UPLC-MS/MS with a Labeled Internal Standard
8-Aminoguanine-¹³C₂,¹⁵N is primarily used as an internal standard for the accurate quantification of endogenous 8-aminoguanine in biological samples by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The following is a generalized protocol based on methods described in the literature.[2]
1. Sample Preparation:
-
Biological samples (e.g., urine, plasma, tissue homogenates) are collected.
-
A known amount of 8-Aminoguanine-¹³C₂,¹⁵N (the internal standard) is spiked into each sample at the earliest stage of preparation to account for analyte loss during extraction and processing.
-
Proteins are precipitated using a suitable solvent (e.g., acetonitrile (B52724) or methanol) and removed by centrifugation.
-
The supernatant is collected, and if necessary, further purified using solid-phase extraction (SPE).
2. UPLC-MS/MS Analysis:
-
Chromatographic Separation: The extracted sample is injected onto a UPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate 8-aminoguanine from other components in the sample.
-
Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte (8-aminoguanine) and the internal standard (8-Aminoguanine-¹³C₂,¹⁵N) using Multiple Reaction Monitoring (MRM).
3. Data Analysis:
-
The peak areas for the analyte and the internal standard are integrated.
-
A calibration curve is constructed by analyzing a series of standards with known concentrations of 8-aminoguanine and a fixed concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.
-
The concentration of 8-aminoguanine in the unknown samples is determined by interpolating the analyte/internal standard peak area ratio from the calibration curve.
Signaling Pathways and Logical Relationships
Biosynthesis of Endogenous 8-Aminoguanine
Endogenous 8-aminoguanine is formed through the metabolic reduction of 8-nitroguanine, which itself is a product of nitrosative stress on guanine. The following diagram illustrates the key steps in this biosynthetic pathway.[2]
Experimental Workflow for Quantification
The logical workflow for the quantification of 8-aminoguanine in a biological sample using an isotopically labeled internal standard is depicted below.
References
An In-depth Technical Guide to 8-Aminoguanine-¹³C₂,¹⁵N: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, stability, and biological activity of 8-Aminoguanine-¹³C₂,¹⁵N, an isotopically labeled version of the endogenous purine (B94841) 8-aminoguanine (B17156). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of cardiovascular and renal diseases.
Chemical Properties
8-Aminoguanine-¹³C₂,¹⁵N is a stable, isotopically labeled form of 8-aminoguanine, incorporating two carbon-13 atoms and one nitrogen-15 (B135050) atom. These labels make it a powerful tool for tracer studies in metabolic research and for quantification in complex biological matrices using mass spectrometry.
Table 1: General and Physical Properties of 8-Aminoguanine-¹³C₂,¹⁵N and Unlabeled 8-Aminoguanine
| Property | 8-Aminoguanine-¹³C₂,¹⁵N | 8-Aminoguanine (Unlabeled) |
| Molecular Formula | C₃¹³C₂H₆N₅¹⁵NO | C₅H₆N₆O |
| Molecular Weight | 169.12 g/mol [1] | 166.14 g/mol [2][3] |
| Appearance | White to beige powder[4] | White to beige powder[4] |
| Solubility | Aqueous Base (Slightly), DMSO (Slightly)[5] | 0.1 M NaOH: 2 mg/mL (clear, warmed)[3][4] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| pKa | Data not available | Data not available |
Note: Physical properties such as appearance and solubility are expected to be very similar between the labeled and unlabeled compounds.
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of 8-Aminoguanine-¹³C₂,¹⁵N.
Table 2: Stability and Storage Recommendations
| Condition | Recommendation |
| Storage Temperature | -20°C[3][5][6] |
| Light Sensitivity | Protect from light[3] |
| Long-term Storage (Powder) | 3 years at -20°C[6] |
| In Solvent | -80°C for up to 6 months; -20°C for up to 1 month (protect from light)[3] |
Biological Activity and Signaling Pathway
8-Aminoguanine is an endogenous purine that acts as a potent inhibitor of purine nucleoside phosphorylase (PNPase)[1]. This inhibition leads to a rebalancing of the purine metabolome, which is the primary mechanism behind its diverse biological effects, including diuresis, natriuresis, and glucosuria[8][9][10].
The key steps in the signaling pathway are:
-
PNPase Inhibition: 8-Aminoguanine blocks the enzyme PNPase.
-
Increased Inosine (B1671953) and Guanosine: Inhibition of PNPase leads to the accumulation of its substrates, inosine and guanosine[8][11].
-
Decreased Hypoxanthine (B114508) and Xanthine: Consequently, the levels of the PNPase products, hypoxanthine and xanthine, are reduced[11].
-
Adenosine (B11128) Receptor Activation: The increased levels of inosine lead to the activation of adenosine A₂A and A₂B receptors[11].
-
Downstream Effects: Activation of these receptors triggers various physiological responses, including increased renal medullary blood flow, which contributes to the diuretic and natriuretic effects[8][11][12].
In Vivo Biosynthesis
8-Aminoguanine is an endogenous molecule produced in vivo from 8-nitroguanosine (B126670) through two distinct pathways[4][13]. This biosynthesis is often initiated by nitrosative stress[8].
Experimental Protocols
The quantification of 8-Aminoguanine-¹³C₂,¹⁵N and its unlabeled counterpart in biological samples is typically performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The isotopically labeled compound serves as an ideal internal standard for accurate quantification.
General Protocol for UPLC-MS/MS Analysis
This protocol provides a general framework for the analysis of 8-aminoguanine in biological matrices such as urine or plasma. Optimization will be required for specific applications and instrumentation.
1. Sample Preparation:
-
Urine: Dilute urine samples with an appropriate solvent (e.g., acetonitrile) to precipitate proteins and reduce matrix effects. A common procedure involves a simple dilution followed by centrifugation[14][15].
-
Plasma/Serum: Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant containing the analyte can then be further processed or directly injected.
2. Internal Standard Spiking:
-
Spike all samples, calibration standards, and quality control samples with a known concentration of 8-Aminoguanine-¹³C₂,¹⁵N.
3. Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used for the separation of purine analogs.
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with a small percentage of formic or acetic acid) and an organic phase (e.g., methanol (B129727) or acetonitrile) is typically employed.
-
Flow Rate: A flow rate suitable for the column dimensions and LC system should be used.
-
Column Temperature: Maintain a constant column temperature (e.g., 40 °C) to ensure reproducible retention times.
4. Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Employ Multiple Reaction Monitoring (MRM) for sensitive and selective quantification.
-
MRM Transition for 8-Aminoguanine: Monitor the transition from the protonated molecular ion [M+H]⁺ to a specific product ion.
-
MRM Transition for 8-Aminoguanine-¹³C₂,¹⁵N: Monitor the corresponding transition for the isotopically labeled internal standard. The precursor and product ions will have a higher m/z value due to the presence of the heavy isotopes.
-
-
Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for both the analyte and the internal standard to achieve maximum sensitivity.
5. Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of 8-aminoguanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. 8-Aminoguanine and its actions in the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Aminoguanine | C5H6N6O | CID 135421887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 8-Aminoguanine ≥95% (HPLC) | 28128-41-8 [sigmaaldrich.com]
- 5. Synthesis of 8-amino-3-deazaguanine via imidazole precursors. Antitumor activity and inhibition of purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Aminoguanine_TargetMol [targetmol.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-Aminoguanine Induces Diuresis, Natriuresis, and Glucosuria by Inhibiting Purine Nucleoside Phosphorylase and Reduces Potassium Excretion by Inhibiting Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. 8-Aminoguanine and Its Actions on Renal Excretory Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical pathways of 8-aminoguanine production in Sprague-Dawley and Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Purification of 8-Aminoguanine-¹³C₂,¹⁵N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Proposed Synthesis of 8-Aminoguanine-¹³C₂,¹⁵N
The synthesis of 8-Aminoguanine-¹³C₂,¹⁵N is a multi-step process that requires the introduction of stable isotopes into the guanine (B1146940) core structure, followed by the addition of an amino group at the C8 position. The following proposed synthetic scheme is based on established chemical transformations of purines and their precursors.
Experimental Protocol: Proposed Chemical Synthesis
Step 1: Synthesis of ¹³C₂,¹⁵N-labeled Guanine Precursor
The initial step involves the construction of the isotopically labeled purine (B94841) ring. A plausible approach is to start from a labeled imidazole (B134444) or pyrimidine (B1678525) precursor. Based on literature methods for labeling purines, a potential route could involve the reaction of a labeled formamidine (B1211174) derivative with a suitable pyrimidine.
-
Materials: ¹³C-formic acid, ¹⁵N-ammonia, 4,5-diaminopyrimidine-2,6-dione, appropriate solvents (e.g., formamide), and coupling reagents.
-
Procedure:
-
Synthesize ¹³C,¹⁵N-formamidine from ¹³C-formic acid and ¹⁵N-ammonia.
-
React the labeled formamidine with 4,5-diaminopyrimidine-2,6-dione. This cyclization reaction will form the guanine ring with the desired isotopes incorporated. The specific positions of the ¹³C and ¹⁵N labels will depend on the labeled precursors used. For labeling at the C2 and N1/N3 positions, appropriately labeled precursors would be required.
-
The resulting product would be a ¹³C,¹⁵N-labeled guanine derivative.
-
Step 2: Nitration of the Labeled Guanine Derivative
To introduce a functional group at the C8 position that can be converted to an amino group, a nitration reaction is proposed.
-
Materials: Labeled guanine derivative from Step 1, nitric acid, sulfuric acid.
-
Procedure:
-
Dissolve the labeled guanine derivative in a mixture of concentrated nitric and sulfuric acid under controlled temperature conditions.
-
The reaction introduces a nitro group at the C8 position of the guanine ring, yielding 8-nitroguanine-¹³C₂,¹⁵N.
-
The product should be carefully isolated and purified, for example, by recrystallization or chromatography.
-
Step 3: Reduction of the Nitro Group to an Amino Group
The final step is the reduction of the 8-nitro group to the desired 8-amino group.
-
Materials: 8-nitroguanine-¹³C₂,¹⁵N from Step 2, a reducing agent (e.g., sodium dithionite, catalytic hydrogenation with Pd/C), and a suitable solvent.
-
Procedure:
-
Dissolve the 8-nitroguanine-¹³C₂,¹⁵N in an appropriate solvent.
-
Add the reducing agent and allow the reaction to proceed until the nitro group is fully reduced.
-
The final product, 8-Aminoguanine-¹³C₂,¹⁵N, can then be isolated and purified.
-
Synthesis Workflow Diagram
Caption: Proposed chemical synthesis workflow for 8-Aminoguanine-¹³C₂,¹⁵N.
Purification and Characterization
Purification of the final product is critical to ensure its suitability for research and drug development applications. A combination of chromatographic and spectroscopic techniques would be employed.
Experimental Protocol: Purification and Characterization
-
Purification:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a standard method for purifying purine derivatives. A C18 column with a gradient of a suitable mobile phase (e.g., water/acetonitrile or water/methanol with a modifying agent like formic acid or ammonium (B1175870) acetate) would be used to separate the desired product from starting materials and byproducts.
-
Recrystallization: If a solid, the final product could be further purified by recrystallization from an appropriate solvent system.
-
-
Characterization:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) will be used to confirm the molecular weight of 8-Aminoguanine-¹³C₂,¹⁵N and verify the incorporation of the stable isotopes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purity Analysis: Analytical HPLC with UV detection would be used to determine the purity of the final compound.
-
Biological Context: Signaling and Biosynthesis
8-Aminoguanine (B17156) is a biologically active molecule, primarily known as an inhibitor of purine nucleoside phosphorylase (PNPase).[3][4][5] Understanding its mechanism of action and biosynthesis is crucial for its application in drug development.
Biosynthesis of 8-Aminoguanine
Endogenous 8-aminoguanine is believed to be formed from 8-nitroguanosine, a product of nitrosative stress.[6][7][8] Two primary pathways have been proposed for its biosynthesis.
Caption: Proposed biosynthetic pathways of 8-aminoguanine from 8-nitroguanosine.
Signaling Pathway of 8-Aminoguanine as a PNPase Inhibitor
8-Aminoguanine exerts its pharmacological effects primarily by inhibiting PNPase.[3][4][5] This inhibition leads to an accumulation of PNPase substrates, inosine (B1671953) and guanosine, which have downstream signaling effects.
References
- 1. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of 13C as an indirect tag in 15N specifically labeled nucleosides. Syntheses of [8-13C-1,7,NH2-15N3]adenosine, -guanosine, and their deoxy analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. 8-Aminoguanine Induces Diuresis, Natriuresis, and Glucosuria by Inhibiting Purine Nucleoside Phosphorylase and Reduces Potassium Excretion by Inhibiting Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical pathways of 8-aminoguanine production in Sprague-Dawley and Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Purine Metabolism: A Technical Guide to 8-Aminoguanine-¹³C₂,¹⁵N for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of the isotopically labeled purine (B94841) derivative, 8-Aminoguanine-¹³C₂,¹⁵N. This document provides a detailed overview of commercial suppliers, quantitative product specifications, and an in-depth experimental protocol for its use as an internal standard in quantitative analysis. Furthermore, it elucidates the key signaling pathway associated with 8-aminoguanine's biological activity.
Commercial Availability of Isotopically Labeled 8-Aminoguanine (B17156) and its Derivatives
The stable isotope-labeled 8-Aminoguanine-¹³C₂,¹⁵N and its corresponding nucleoside, 8-Aminoguanosine-¹³C₂,¹⁵N, are crucial tools for researchers studying purine metabolism, pharmacology, and for use in stable isotope dilution mass spectrometry. These labeled compounds allow for precise quantification of their unlabeled counterparts in complex biological matrices.
Two primary commercial suppliers have been identified for these specialized research chemicals:
-
MedChemExpress offers the purine base, 8-Aminoguanine-¹³C₂,¹⁵N , under the catalog number HY-W771063 .
-
Toronto Research Chemicals (TRC) , a subsidiary of LGC Standards, provides the nucleoside form, 8-Aminoguanosine-¹³C₂,¹⁵N , with the product code A609877 .
Quantitative Data and Product Specifications
For accurate and reproducible experimental results, understanding the quantitative specifications of the isotopically labeled standards is paramount. The following tables summarize the available data for the compounds from MedChemExpress and Toronto Research Chemicals. Researchers should always refer to the lot-specific Certificate of Analysis provided by the supplier for the most accurate information.
Table 1: Quantitative Specifications of 8-Aminoguanine-¹³C₂,¹⁵N
| Parameter | Specification |
| Supplier | MedChemExpress |
| Catalog Number | HY-W771063 |
| Molecular Formula | C₃¹³C₂H₆N₄¹⁵NO |
| Molecular Weight | 169.12 |
| Purity | >95% (Typically determined by HPLC) |
| Isotopic Enrichment | Information should be requested from the supplier |
| Physical Form | Solid |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |
Table 2: Quantitative Specifications of 8-Aminoguanosine-¹³C₂,¹⁵N
| Parameter | Specification |
| Supplier | Toronto Research Chemicals (LGC Standards) |
| Product Code | A609877 |
| Molecular Formula | C₈¹³C₂H₁₂N₅¹⁵NO₅ |
| Molecular Weight | 301.21 |
| Purity | >95% (HPLC)[1] |
| Isotopic Enrichment | Information should be requested from the supplier |
| Physical Form | Neat Solid[1] |
| Storage | Information should be requested from the supplier |
Experimental Protocol: Quantification of Purines in Urine using UPLC-MS/MS with a Labeled Internal Standard
The following protocol is a representative methodology for the quantification of 8-aminoguanine and other purines in biological samples, such as urine, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is adapted from established procedures for purine analysis and incorporates the use of an isotopically labeled internal standard like 8-Aminoguanosine-¹³C₂,¹⁵N for accurate quantification.[2][3][4][5] The use of a stable isotope-labeled internal standard is critical for correcting for variability in sample preparation and instrument response.
Materials and Reagents
-
Urine samples
-
8-Aminoguanosine-¹³C₂,¹⁵N (Internal Standard)
-
Milli-Q water or equivalent
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Dilute the urine samples 30-fold with pure water.
-
Spike the diluted urine samples with the 8-Aminoguanosine-¹³C₂,¹⁵N internal standard to a final concentration appropriate for the expected range of the endogenous analytes.
-
Vortex the spiked samples.
-
Centrifuge the samples at 14,000 rpm for 25 minutes at 4°C to pellet any particulate matter.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: Waters Acquity I-Class or equivalent
-
Mass Spectrometer: Waters TQ-S triple quadrupole MS/MS or equivalent
-
Column: SeQuant ZIC-HILIC, 150 × 2.1 mm, 3.5 µm, 100 Å analytical column[3]
-
Column Temperature: 40°C[3]
-
Autosampler Temperature: 20°C[3]
-
Injection Volume: 1 µL[3]
-
Mobile Phase A: 20 mM Ammonium acetate buffer, pH 5[3]
-
Mobile Phase B: 100% Acetonitrile[3]
-
Gradient Elution: A suitable gradient to separate the purine analytes of interest.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized.
Data Analysis
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Generate a calibration curve using known concentrations of the unlabeled standards spiked with the internal standard.
-
Determine the concentration of the analytes in the samples by interpolating the area ratios from the calibration curve.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the UPLC-MS/MS workflow for the quantification of urinary purines using a stable isotope-labeled internal standard.
Signaling Pathway of 8-Aminoguanine
8-Aminoguanine exerts its biological effects primarily through the inhibition of the enzyme purine nucleoside phosphorylase (PNPase). This inhibition leads to a shift in the purine metabolic pathway, resulting in downstream signaling events.
This technical guide provides a foundational understanding for researchers interested in utilizing 8-Aminoguanine-¹³C₂,¹⁵N. For specific applications and troubleshooting, consulting the primary literature and the technical support of the suppliers is recommended.
References
- 1. TRC Reference Materials | LGC Standards [lgcstandards.com]
- 2. Urine Purine Metabolite Determination by UPLC-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Simultaneous quantification of urinary purines and creatinine by ultra high performance liquid chromatography with ultraviolet spectroscopy and quadrupole time-of-flight mass spectrometry: Method development, validation, and application to gout study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of Purine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Technical Guide: 8-Aminoguanine-¹³C₂,¹⁵N - Certificate of Analysis and Isotopic Purity
This technical guide provides a comprehensive overview of 8-Aminoguanine-¹³C₂,¹⁵N, a stable isotope-labeled internal standard crucial for accurate quantification in mass spectrometry-based research. Designed for researchers, scientists, and drug development professionals, this document details its physicochemical properties, analytical methodologies for its use, and its role in studying biological pathways.
Certificate of Analysis (Representative)
While a specific certificate of analysis for a single batch of 8-Aminoguanine-¹³C₂,¹⁵N is proprietary to the manufacturer, the following table summarizes the typical quality control specifications for this product. Data is compiled from supplier information for analogous isotopically labeled compounds and common standards in the industry.
Table 1: Representative Certificate of Analysis for 8-Aminoguanine-¹³C₂,¹⁵N
| Parameter | Specification | Method |
| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |
| Chemical Purity | ≥98% | HPLC, UPLC-UV |
| Isotopic Purity | ≥99 atom % ¹³C, ≥99 atom % ¹⁵N | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO | Visual Inspection |
| Molecular Formula | C₃¹³C₂H₅N₄¹⁵NO | - |
| Molecular Weight | 169.13 g/mol | - |
Isotopic Purity
Isotopic purity is a critical parameter for isotopically labeled internal standards, as it directly impacts the accuracy of quantification. The isotopic enrichment of 8-Aminoguanine-¹³C₂,¹⁵N is determined by mass spectrometry.
Table 2: Isotopic Purity and Enrichment
| Isotope | Abundance | Enrichment |
| ¹³C | 2 atoms | ≥99% |
| ¹⁵N | 1 atom | ≥99% |
Experimental Protocols
The primary application of 8-Aminoguanine-¹³C₂,¹⁵N is as an internal standard in Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantification of endogenous 8-aminoguanine (B17156) in biological matrices.
Quantification of 8-Aminoguanine in Biological Samples by UPLC-MS/MS
This protocol is adapted from methodologies described in studies investigating the biochemical pathways of 8-aminoguanine.[1]
Objective: To accurately measure the concentration of 8-aminoguanine in samples such as urine or tissue microdialysate.
Materials:
-
8-Aminoguanine-¹³C₂,¹⁵N (internal standard)
-
Biological sample (e.g., urine, microdialysate)
-
Milli-Q or equivalent high-purity water
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
UPLC system coupled to a tandem mass spectrometer
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
Dilute samples as needed with high-purity water. For instance, urine samples may be diluted 30-fold.[1]
-
Add a known concentration of 8-Aminoguanine-¹³C₂,¹⁵N internal standard to each sample, calibrator, and quality control sample.
-
-
UPLC Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient is employed to separate the analyte from other matrix components.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
8-Aminoguanine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
8-Aminoguanine-¹³C₂,¹⁵N: Monitor the corresponding mass shift in the precursor and product ions due to the isotopic labels.
-
-
Data Analysis: The concentration of 8-aminoguanine in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a standard curve.
-
Signaling Pathways and Experimental Workflows
8-Aminoguanine is a known inhibitor of purine (B94841) nucleoside phosphorylase (PNPase), an enzyme involved in the purine salvage pathway. By inhibiting PNPase, 8-aminoguanine modulates the levels of various purines, leading to downstream physiological effects.[2][3][4]
8-Aminoguanine Production Pathways
Endogenous 8-aminoguanine can be formed from the nitration of guanine (B1146940) moieties in biomolecules, a process that is elevated under conditions of nitrosative stress.[5][6][7]
Caption: Endogenous production pathways of 8-aminoguanine.
Mechanism of Action of 8-Aminoguanine
8-aminoguanine's primary mechanism of action is the inhibition of PNPase, which leads to an accumulation of inosine (B1671953) and guanosine and a reduction in their degradation products, hypoxanthine (B114508) and guanine.[2][4][8] This shift in the purine metabolome has various downstream effects, including vasodilation and anti-inflammatory responses.
Caption: Mechanism of action of 8-aminoguanine via PNPase inhibition.
Experimental Workflow for Purine Analysis
The use of 8-Aminoguanine-¹³C₂,¹⁵N is integral to the workflow for analyzing purine metabolites in biological samples.
Caption: Workflow for purine quantification using an internal standard.
References
- 1. Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Biochemical pathways of 8-aminoguanine production in Sprague-Dawley and Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of 8-Aminoguanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Aminoguanine (B17156) is an endogenous purine (B94841) derivative that has garnered significant interest in the scientific community due to its pharmacological activities, including its role as a potent inhibitor of purine nucleoside phosphorylase (PNPase). This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence and biosynthesis of 8-aminoguanine. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes quantitative data on its distribution, details the biosynthetic pathways, and provides methodologies for its study.
Natural Occurrence of 8-Aminoguanine
8-Aminoguanine has been identified as a naturally occurring compound in mammals, with its presence confirmed in both urine and the renal interstitium.[1] Its endogenous nature suggests a potential physiological role, which is an active area of investigation.
Distribution in Biological Systems
Studies have primarily focused on rodent models to quantify the levels of 8-aminoguanine. Ultrasensitive analytical techniques, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have been instrumental in its detection and quantification in biological samples.[1]
Table 1: Endogenous Levels of 8-Aminoguanine in Rats
| Animal Model | Sample Type | Concentration Range | Mean Concentration | Reference |
| Sprague-Dawley Rats | Urine | < Detection Limit - 1.3 µmol/L | 0.2 µmol/L | [1] |
| Sprague-Dawley Rats | Renal Microdialysate | Detected in 20 out of 30 rats | - | [1] |
| Dahl Salt-Sensitive Rats | Urine | 0.6 - 2.5 µmol/L | 1.3 µmol/L | [1] |
| Dahl Salt-Sensitive Rats | Renal Microdialysate | Detected in 10 out of 10 rats | - | [1] |
The significantly higher levels of 8-aminoguanine observed in Dahl salt-sensitive rats, a model for salt-sensitive hypertension, suggest a potential link between this compound and cardiovascular and renal pathophysiology.[1]
Association with Nitrosative Stress
The biosynthesis of 8-aminoguanine is closely linked to conditions of nitrosative stress.[1] This type of cellular stress leads to the production of reactive nitrogen species, which can nitrate (B79036) guanosine (B1672433) moieties in biomolecules to form 8-nitroguanosine (B126670), the primary precursor for 8-aminoguanine synthesis.[1]
Biosynthesis of 8-Aminoguanine
The formation of 8-aminoguanine in vivo is understood to occur through two distinct biosynthetic pathways, both originating from 8-nitroguanosine.[1][2] The key enzyme involved in the final steps of both pathways is purine nucleoside phosphorylase (PNPase).[1][2]
Pathway 1: The Aminoguanosine Intermediate
In this pathway, 8-nitroguanosine undergoes a reduction reaction to form 8-aminoguanosine. Subsequently, purine nucleoside phosphorylase (PNPase) catalyzes the phosphorolysis of 8-aminoguanosine to yield 8-aminoguanine.[1]
Pathway 2: The Nitroguanine Intermediate
Alternatively, 8-nitroguanosine can first be acted upon by PNPase, which cleaves the glycosidic bond to produce 8-nitroguanine. This intermediate is then reduced to form the final product, 8-aminoguanine.[1]
Infusion studies in Sprague-Dawley rats have provided evidence for the in vivo operation of both pathways. Administration of 8-nitroguanosine led to increased kidney levels of 8-nitroguanine, 8-aminoguanosine, and 8-aminoguanine, while infusion of 8-nitroguanine increased the levels of 8-aminoguanine.[1][2]
Mechanism of Action and Pharmacological Relevance
8-Aminoguanine is a potent inhibitor of purine nucleoside phosphorylase (PNPase), with an enzyme inhibition constant (Ki) reported to be 2.8 µmol/L.[1] By inhibiting PNPase, 8-aminoguanine modulates the purine metabolome, leading to an increase in the levels of PNPase substrates, such as inosine (B1671953) and guanosine, and a decrease in its products, like hypoxanthine (B114508) and guanine. This "rebalancing" of purines is believed to be a key contributor to its pharmacological effects.[3][4]
Experimental Protocols
Quantification of 8-Aminoguanine by UPLC-MS/MS
This protocol provides a general framework for the analysis of 8-aminoguanine in biological fluids.
Objective: To quantify the concentration of 8-aminoguanine in urine or microdialysate samples.
Materials:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS)
-
C18 reverse-phase UPLC column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
8-Aminoguanine standard
-
Internal standard (e.g., a stable isotope-labeled 8-aminoguanine)
-
Sample collection tubes
-
Centrifuge
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Thaw frozen urine or microdialysate samples on ice.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet any precipitates.
-
Transfer the supernatant to a clean tube.
-
Prepare a calibration curve by spiking known concentrations of 8-aminoguanine standard into a matrix-matched control sample (e.g., drug-free urine).
-
Add a fixed concentration of the internal standard to all samples, calibrators, and quality controls.
-
Transfer the final samples to autosampler vials.
-
-
UPLC-MS/MS Analysis:
-
Equilibrate the UPLC system with the initial mobile phase conditions.
-
Inject a small volume (e.g., 5 µL) of the prepared sample onto the C18 column.
-
Perform a gradient elution to separate the analytes. A typical gradient might be:
-
0-1 min: 2% B
-
1-5 min: 2-98% B
-
5-6 min: 98% B
-
6-6.1 min: 98-2% B
-
6.1-8 min: 2% B
-
-
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for 8-aminoguanine and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for 8-aminoguanine and the internal standard.
-
Calculate the peak area ratio of 8-aminoguanine to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of 8-aminoguanine in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Renal Microdialysis in Rats
This protocol describes the in vivo sampling of the renal interstitium.
Objective: To collect samples from the renal interstitial fluid for the measurement of 8-aminoguanine and other small molecules.
Materials:
-
Microdialysis probes (e.g., concentric or linear)
-
Syringe pump
-
Perfusion fluid (e.g., artificial cerebrospinal fluid or phosphate-buffered saline)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Stereotaxic frame (optional, for precise probe placement)
-
Fraction collector or collection vials
Procedure:
-
Animal Preparation:
-
Anesthetize the rat according to an approved animal care and use protocol.
-
Maintain the animal's body temperature using a heating pad.
-
Surgically expose the kidney.
-
-
Probe Implantation:
-
Carefully insert the microdialysis probe into the desired region of the kidney (cortex or medulla).
-
Secure the probe in place.
-
-
Microdialysis Sampling:
-
Perfuse the probe with the perfusion fluid at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow for an equilibration period (e.g., 60 minutes) for the tissue to stabilize after probe insertion.
-
Collect the dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.
-
Store the collected samples at -80°C until analysis.
-
-
Post-Experiment:
-
At the end of the experiment, euthanize the animal according to approved procedures.
-
Verify the placement of the microdialysis probe.
-
Purine Nucleoside Phosphorylase (PNPase) Enzyme Kinetics Assay
This protocol outlines a method to determine the kinetic parameters of PNPase with its substrates.
Objective: To measure the enzymatic activity of PNPase and determine the kinetic constants (Km and Vmax) for substrates like 8-nitroguanosine and 8-aminoguanosine.
Materials:
-
Recombinant human PNPase
-
Substrates: 8-nitroguanosine, 8-aminoguanosine, guanosine (as a control)
-
Reaction buffer (e.g., 50 mmol/L KH2PO4, pH 7.4)
-
Bovine serum albumin (BSA)
-
96-well plate or microcentrifuge tubes
-
Incubator or water bath
-
High-performance liquid chromatography (HPLC) system with UV detection
-
Heat block or thermocycler for reaction termination
Procedure:
-
Reaction Setup:
-
Prepare a series of substrate solutions of varying concentrations in the reaction buffer.
-
In a 96-well plate or microcentrifuge tubes, add a fixed amount of recombinant PNPase (e.g., 1 ng).
-
Initiate the reaction by adding the substrate solutions to the wells containing the enzyme. The final reaction volume is typically small (e.g., 50 µL).
-
-
Incubation:
-
Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a fixed period (e.g., 10 minutes). Ensure that the reaction time is within the linear range of product formation.
-
-
Reaction Termination:
-
Stop the reaction by heat inactivation (e.g., 90°C for 1.5 minutes).
-
-
Product Analysis by HPLC-UV:
-
Analyze the reaction products (e.g., 8-nitroguanine, 8-aminoguanine, guanine) by HPLC with UV detection.
-
Separate the products from the substrates using a suitable C18 reverse-phase column and an appropriate mobile phase gradient.
-
Quantify the amount of product formed by comparing the peak area to a standard curve of the pure product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) at each substrate concentration.
-
Plot the initial velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax, using non-linear regression analysis.
-
Conclusion
8-Aminoguanine is an endogenously produced purine with significant pharmacological potential, primarily through its inhibition of PNPase. Its biosynthesis from 8-nitroguanosine, a marker of nitrosative stress, links its formation to various physiological and pathological states. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the roles of 8-aminoguanine in health and disease, and to investigate its potential as a therapeutic agent. Future research should aim to broaden our understanding of its occurrence in different species, including humans, and to fully elucidate its physiological functions.
References
The Pharmacological Profile of 8-Aminoguanine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Aminoguanine (B17156) and its derivatives represent a promising class of purine-based therapeutic agents with a unique pharmacological profile. Primarily acting as inhibitors of purine (B94841) nucleoside phosphorylase (PNPase), these compounds modulate the purine metabolome, leading to a range of physiological effects with potential applications in cardiovascular and renal diseases, metabolic syndrome, and age-related disorders. This technical guide provides an in-depth overview of the pharmacological properties of 8-aminoguanine and its key derivatives, including their mechanism of action, quantitative data on enzyme inhibition, detailed experimental methodologies, and a visualization of the key signaling pathways involved.
Introduction
8-Aminoguanine is an endogenous purine derivative that has garnered significant interest for its multifaceted pharmacological activities. Its primary mechanism of action involves the inhibition of purine nucleoside phosphorylase (PNPase), an enzyme crucial for the purine salvage pathway. By inhibiting PNPase, 8-aminoguanine and its derivatives induce a "rebalancing" of the purine metabolome, increasing the levels of tissue-protective purines such as inosine (B1671953) and guanosine (B1672433), while decreasing the levels of potentially tissue-damaging purines like hypoxanthine (B114508) and xanthine. This modulation of purine levels underlies the diverse therapeutic effects observed with these compounds.
Mechanism of Action
The pharmacological effects of 8-aminoguanine are primarily attributed to two distinct mechanisms:
-
Inhibition of Purine Nucleoside Phosphorylase (PNPase): This is the principal mechanism responsible for the diuretic, natriuretic, and glucosuric effects of 8-aminoguanine.[1][2][3][4] By blocking PNPase, 8-aminoguanine prevents the conversion of inosine to hypoxanthine and guanosine to guanine.[2][4] The resulting accumulation of inosine in the renal interstitium leads to the activation of adenosine (B11128) A2B receptors.[1][2] This, in turn, increases renal medullary blood flow, ultimately enhancing renal excretory function.[1][2]
-
Inhibition of Rac1: The potassium-sparing (antikaliuretic) effect of 8-aminoguanine is independent of PNPase inhibition and is attributed to the inhibition of the small GTPase, Rac1.[5] While the precise molecular interactions are still under investigation, this inhibition is believed to be the mechanism underlying the reduced potassium excretion observed with 8-aminoguanine and its prodrug, 8-aminoguanosine (B66056).
Quantitative Pharmacological Data
The inhibitory potency of 8-aminoguanine and its derivatives against human purine nucleoside phosphorylase (PNPase) has been quantified, providing valuable data for structure-activity relationship studies and drug design.
| Compound | Target | Inhibition Constant (Ki) | Substrate Used | Source |
| 8-Aminoguanine | Human Recombinant PNPase | 2.8 µmol/L | Inosine | [1] |
| 8-Aminoinosine | Human Recombinant PNPase | 35 µmol/L | Inosine | [1] |
| 8-Aminohypoxanthine | Human Recombinant PNPase | 28 µmol/L | Inosine | [1] |
| 8-Aminohypoxanthine | Human Recombinant PNPase | 20 µmol/L | Guanosine | [1] |
Note: While 8-aminoguanine and its prodrug 8-aminoguanosine are known to inhibit Rac1, specific quantitative data such as IC50 or Ki values are not currently available in the reviewed literature. Studies indicate that 8-aminoguanosine is a more potent Rac1 inhibitor than 8-aminoguanine.
Signaling Pathways and Experimental Workflows
Signaling Pathway of 8-Aminoguanine's Renal Effects
The following diagram illustrates the signaling cascade initiated by 8-aminoguanine, leading to its diuretic, natriuretic, and glucosuric effects.
Experimental Workflow for Assessing Renal Excretory Function
This diagram outlines the typical experimental procedure used to evaluate the effects of 8-aminoguanine on renal function in a rat model.
References
- 1. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of potent and novel inhibitors against RAC1: a Rho family GTPase | Semantic Scholar [semanticscholar.org]
- 3. 8-Aminoguanine and its actions in the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical pathways of 8-aminoguanine production in Sprague-Dawley and Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 8-Aminoguanine in Purine Metabolism: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
8-Aminoguanine (B17156), an endogenous purine (B94841) analog, has emerged as a significant modulator of purine metabolism with considerable therapeutic potential. Its primary mechanism of action involves the competitive inhibition of purine nucleoside phosphorylase (PNPase), a critical enzyme in the purine salvage pathway. This inhibition leads to a rebalancing of the purine metabolome, characterized by an increase in tissue-protective purines such as inosine (B1671953) and guanosine (B1672433), and a decrease in potentially tissue-damaging metabolites like hypoxanthine (B114508) and xanthine (B1682287). These alterations have profound downstream effects, influencing signaling pathways related to inflammation, vascular function, and cellular metabolism. This technical guide provides a comprehensive overview of the role of 8-aminoguanine in purine metabolism, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols for its investigation, and visualizing the associated biochemical pathways.
Introduction
Purine metabolism is a fundamental biochemical process essential for the synthesis of nucleic acids, energy storage and transfer (ATP, GTP), and cellular signaling. The intricate balance between the de novo synthesis and salvage pathways of purines is crucial for maintaining cellular homeostasis. The purine salvage pathway allows for the recycling of purine bases and nucleosides, conserving energy and cellular resources. A key enzyme in this pathway is purine nucleoside phosphorylase (PNPase), which catalyzes the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides to their corresponding purine bases and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate.
8-Aminoguanine has been identified as a potent inhibitor of PNPase.[1] By blocking this enzyme, 8-aminoguanine effectively alters the flux of purine metabolites, leading to a cascade of physiological effects. This has positioned 8-aminoguanine and its derivatives as promising therapeutic agents for a range of conditions, including cardiovascular diseases, metabolic syndrome, and age-related disorders.[2][3] This guide will delve into the technical details of 8-aminoguanine's interaction with the purine metabolic pathway and its broader physiological consequences.
Mechanism of Action of 8-Aminoguanine
The principal molecular target of 8-aminoguanine is purine nucleoside phosphorylase (PNPase).[1] 8-Aminoguanine acts as a competitive inhibitor of this enzyme, effectively blocking its ability to convert inosine to hypoxanthine and guanosine to guanine.[4]
Inhibition of Purine Nucleoside Phosphorylase (PNPase)
Kinetic analysis of human recombinant PNPase has demonstrated that 8-aminoguanine is a potent inhibitor with an enzyme inhibition constant (Ki) of 2.8 µmol/L.[1] This inhibition leads to the accumulation of PNPase substrates, namely inosine and guanosine, and a reduction in its products, hypoxanthine and guanine.[5] This "rebalancing" of the purine metabolome is central to the pharmacological effects of 8-aminoguanine.[2]
Downstream Signaling Effects
The accumulation of inosine due to PNPase inhibition has significant downstream consequences. Inosine can activate adenosine (B11128) A2B receptors, leading to increased intracellular cyclic AMP (cAMP) levels.[5] This activation has been shown to increase renal medullary blood flow, contributing to the diuretic and natriuretic effects of 8-aminoguanine.[2]
Furthermore, 8-aminoguanine has been shown to inhibit the activity of Rac1, a small GTPase involved in various cellular processes, including the regulation of mineralocorticoid receptor activity.[6] This inhibition may contribute to the potassium-sparing effects observed with 8-aminoguanine administration.[6]
The reduction in hypoxanthine and xanthine levels is also significant, as these purines can be substrates for xanthine oxidase, an enzyme that produces reactive oxygen species (ROS). By decreasing the availability of these substrates, 8-aminoguanine may exert antioxidant effects.
Quantitative Data on the Effects of 8-Aminoguanine
Numerous preclinical studies have quantified the physiological and biochemical effects of 8-aminoguanine administration. The following tables summarize key findings from these studies.
| Parameter | Animal Model | Treatment | Effect | Reference |
| PNPase Inhibition | ||||
| Ki for human recombinant PNPase | In vitro | 8-Aminoguanine | 2.8 µmol/L | [1] |
| Purine Metabolite Levels | ||||
| Urinary Inosine | Rats | 8-Aminoguanine | Increased | [1] |
| Urinary Hypoxanthine | Rats | 8-Aminoguanine | Decreased | [1] |
| Urinary Guanosine | Obese ZSF1 rats | 8-Aminoguanosine | Elevated | [7] |
| Urinary Hypoxanthine/Xanthine/Guanine | Obese ZSF1 rats | 8-Aminoguanosine | Markedly reduced | [7] |
| Urinary 8-aminoguanine | Mice | 8-Aminoguanosine | 40- to 50-fold increase | [7] |
| Physiological Effects | ||||
| Urine Volume | Rats | 8-Aminoguanosine | ~4-fold increase | [7] |
| Sodium Excretion | Rats | 8-Aminoguanosine | ~20-fold increase | [7] |
| Glucose Excretion | Rats | 8-Aminoguanosine | ~12-fold increase | [7] |
| Potassium Excretion | Rats | 8-Aminoguanosine | ~70% decrease | [7] |
| Mean Arterial Blood Pressure | Zucker Diabetic-Sprague Dawley (ZDSD) rats | 8-Aminoguanine (10 mg/kg/day, p.o.) | Decreased (119.5 ± 1.0 vs 116.3 ± 1.0 mmHg; P = 0.0004) | [8] |
| Circulating IL-1β | ZDSD rats | 8-Aminoguanine | Reduced by 71% | [8] |
| HbA1c | ZDSD rats | 8-Aminoguanine | Reduced | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of 8-aminoguanine's role in purine metabolism.
Assessment of PNPase Inhibition by 8-Aminoguanine
Objective: To determine the inhibitory effect of 8-aminoguanine on the activity of recombinant human purine nucleoside phosphorylase (rhPNPase).
Materials:
-
Recombinant human PNPase (rhPNPase)
-
Inosine or Guanosine (substrate)
-
8-Aminoguanine (inhibitor)
-
Bovine serum albumin (BSA)
-
Potassium phosphate (B84403) buffer (KH2PO4), pH 7.4
-
High-performance liquid chromatography (HPLC) system
Protocol:
-
Prepare a reaction mixture containing rhPNPase (e.g., 1 ng per 50 µl), varying concentrations of the substrate (e.g., 100–2000 µmol/L of inosine or guanosine), 0.1 mg/ml BSA, and 50 mmol/L KH2PO4 buffer (pH 7.4).
-
Prepare parallel reaction mixtures that also include varying concentrations of 8-aminoguanine (e.g., 25 or 50 µmol/L).
-
Incubate the reaction mixtures for 10 minutes at 30°C. The short incubation time and low enzyme concentration are crucial to ensure the measurement of initial reaction velocities.
-
Stop the reaction (e.g., by adding a strong acid or by heat inactivation).
-
Analyze the reaction products (hypoxanthine or guanine) using a validated HPLC method.
-
Calculate the initial reaction velocities from the product concentrations.
-
Determine the inhibition constant (Ki) by analyzing the data using appropriate enzyme kinetic models (e.g., Lineweaver-Burk or Dixon plots).[4]
Quantification of Purine Metabolites in Urine
Objective: To measure the concentrations of purine metabolites (e.g., inosine, hypoxanthine, guanosine, guanine) in urine samples following the administration of 8-aminoguanine.
Materials:
-
Urine samples from control and 8-aminoguanine-treated animals.
-
Internal standards for each analyte.
-
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system.
-
Hydrophilic interaction liquid chromatography (HILIC) column.
Protocol:
-
Thaw frozen urine samples on ice.
-
Perform a simple protein precipitation step by adding a solvent like acetonitrile (B52724) to the urine samples.
-
Vortex the samples and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase.
-
Inject the reconstituted sample into the UPLC-MS/MS system.
-
Separate the purine metabolites using a HILIC column with an appropriate gradient of mobile phases.
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each purine metabolite and its corresponding internal standard.
-
Construct calibration curves using known concentrations of standards to quantify the analytes in the urine samples.[9]
Assessment of Rac1 Activity
Objective: To determine the effect of 8-aminoguanine on the activity of Rac1 in cultured cells.
Materials:
-
Cultured cells (e.g., mouse collecting duct cells).
-
8-Aminoguanine.
-
Rac1 activation assay kit (e.g., G-LISA).
Protocol:
-
Culture the cells to the desired confluency.
-
Treat the cells with varying concentrations of 8-aminoguanine for a specified period.
-
Lyse the cells according to the protocol provided with the Rac1 activation assay kit.
-
Measure the amount of active, GTP-bound Rac1 in the cell lysates using the G-LISA assay, which is an ELISA-based method that specifically detects the active form of Rac1.
-
Normalize the Rac1 activity to the total protein concentration in each sample.
-
Compare the Rac1 activity in 8-aminoguanine-treated cells to that in vehicle-treated control cells.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by 8-aminoguanine and a typical experimental workflow for its investigation.
Figure 1: Signaling pathway of 8-aminoguanine in purine metabolism.
Figure 2: General experimental workflow for investigating 8-aminoguanine.
Conclusion
8-Aminoguanine is a powerful tool for modulating purine metabolism, primarily through its potent inhibition of PNPase. This action leads to a beneficial rebalancing of purine metabolites, with downstream effects on adenosine receptor signaling and other cellular pathways. The quantitative data from preclinical studies strongly support its therapeutic potential for a variety of diseases. The detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the multifaceted roles of 8-aminoguanine and to explore its translation into clinical applications. The continued study of 8-aminoguanine and its derivatives holds significant promise for the development of novel therapies targeting the purine metabolic pathway.
References
- 1. ahajournals.org [ahajournals.org]
- 2. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. 8-Aminoguanine Induces Diuresis, Natriuresis, and Glucosuria by Inhibiting Purine Nucleoside Phosphorylase and Reduces Potassium Excretion by Inhibiting Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Aminoguanine and its actions in the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. symc.edu.cn [symc.edu.cn]
8-Aminoguanine: An In-Depth Technical Guide to its Role as a Biomarker for Nitrosative Stress
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nitrosative stress, characterized by an excess of reactive nitrogen species (RNS), is a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. The accurate measurement of nitrosative stress is crucial for understanding disease mechanisms and for the development of effective therapeutic interventions. 8-Aminoguanine (B17156) has emerged as a stable and specific biomarker for nitrosative stress, offering significant advantages over other markers. This technical guide provides a comprehensive overview of 8-aminoguanine, its formation, its role as a biomarker, and detailed methodologies for its detection and quantification.
Introduction to Nitrosative Stress and the Need for Reliable Biomarkers
Nitrosative stress arises from an imbalance between the production of RNS, such as nitric oxide (NO) and peroxynitrite (ONOO-), and the ability of biological systems to detoxify these reactive intermediates. RNS can damage a wide array of biomolecules, including DNA, proteins, and lipids, leading to cellular dysfunction and contributing to the pathogenesis of various diseases.[1]
The transient nature of many RNS makes their direct measurement challenging. Therefore, the quantification of stable downstream products of RNS-mediated damage serves as a reliable indicator of nitrosative stress. While 3-nitrotyrosine (B3424624) is a commonly used biomarker, it can be subject to metabolic degradation. 8-Aminoguanine, a stable end-product of RNS-induced guanine (B1146940) modification, offers a more robust and specific alternative for assessing long-term or cumulative nitrosative stress.[2]
The Biochemical Pathway of 8-Aminoguanine Formation
Under conditions of nitrosative stress, a key reaction is the interaction of nitric oxide (NO) with superoxide (B77818) radicals (O₂⁻) to form the highly reactive peroxynitrite (ONOO⁻).[2] Peroxynitrite can nitrate (B79036) guanine moieties within DNA and RNA, as well as the free guanine nucleotide pool, to form 8-nitroguanine (B15626) derivatives, primarily 8-nitroguanosine (B126670).[3][4] 8-Nitroguanosine is then enzymatically reduced to 8-aminoguanosine, which is subsequently cleaved by purine (B94841) nucleoside phosphorylase (PNPase) to yield the stable biomarker, 8-aminoguanine.[2][3]
8-Aminoguanine as a Pharmacologically Active Molecule
Beyond its role as a biomarker, 8-aminoguanine is an endogenous molecule with demonstrated pharmacological activity.[2][4] It is a known inhibitor of purine nucleoside phosphorylase (PNPase), an enzyme involved in the purine salvage pathway.[3] By inhibiting PNPase, 8-aminoguanine can modulate the levels of other purine nucleosides, such as inosine (B1671953) and guanosine, which have their own physiological effects.[4] This intrinsic activity should be considered when interpreting data and designing experiments.
Quantitative Data on 8-Aminoguanine Levels
The following tables summarize quantitative data on 8-aminoguanine levels in various biological samples from animal studies. These values can serve as a reference for researchers designing and interpreting their own experiments.
Table 1: Urinary 8-Aminoguanine Concentrations in Rats
| Rat Strain | Condition | Mean Urinary 8-Aminoguanine Concentration (µmol/L) | Reference |
| Sprague-Dawley | Normal | 0.2 | [4] |
| Dahl Salt-Sensitive | Normal | 1.3 | [4] |
| ZDSD | Normal Diet | ~0.1 nmol/day | [5] |
| ZDSD | 1% Saline Diet | ~0.2 nmol/day | [5] |
| ZDSD | 1% Saline + Diabetogenic Diet | ~0.3 nmol/day | [5] |
Table 2: Renal Interstitial Fluid (Microdialysate) Levels of 8-Aminoguanine and Related Purines in Rats
| Rat Strain | Purine | Mean Microdialysate Level (fmol/µL) | Reference |
| Sprague-Dawley | 8-Nitroguanosine | ~10 | [3] |
| Dahl Salt-Sensitive | 8-Nitroguanosine | ~10 | [3] |
| Sprague-Dawley | 8-Nitroguanine | ~5 | [3] |
| Dahl Salt-Sensitive | 8-Nitroguanine | ~25 | [3] |
| Sprague-Dawley | 8-Aminoguanosine | ~2 | [3] |
| Dahl Salt-Sensitive | 8-Aminoguanosine | ~4 | [3] |
| Sprague-Dawley | 8-Aminoguanine | ~2 | [3] |
| Dahl Salt-Sensitive | 8-Aminoguanine | ~12 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 8-aminoguanine as a biomarker for nitrosative stress.
Induction of Nitrosative Stress in Cell Culture using SIN-1
3-morpholinosydnonimine (SIN-1) is a commonly used peroxynitrite donor in cell culture experiments.[6]
Protocol:
-
Cell Culture: Plate cells (e.g., neuronal cells, macrophages) at a desired density in a suitable culture plate and allow them to adhere overnight.
-
SIN-1 Preparation: Prepare a stock solution of SIN-1 (e.g., 100 mM in DMSO) and dilute it to the desired final concentration (e.g., 100 µM - 1 mM) in pre-warmed, serum-free culture medium immediately before use.
-
Induction: Remove the culture medium from the cells and replace it with the SIN-1 containing medium.
-
Incubation: Incubate the cells for a specified period (e.g., 1-24 hours) at 37°C in a humidified incubator. The incubation time will depend on the cell type and the specific experimental question.
-
Sample Collection: After incubation, collect the cell culture supernatant and/or lyse the cells for subsequent analysis of 8-aminoguanine.
Quantification of 8-Aminoguanine by UPLC-MS/MS
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of 8-aminoguanine in biological samples.[7][8]
Protocol:
-
Sample Preparation (Urine):
-
Thaw frozen urine samples on ice.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet any debris.
-
Dilute the supernatant with an appropriate volume of mobile phase A (see below).
-
Add a known concentration of an internal standard (e.g., ¹⁵N₅-8-aminoguanine).
-
Filter the sample through a 0.22 µm filter before injection.[9]
-
-
UPLC-MS/MS System and Conditions:
-
UPLC System: A system equipped with a binary solvent manager and a sample manager.
-
Column: A suitable reversed-phase column (e.g., C18, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B over a specified time to achieve optimal separation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 8-aminoguanine and the internal standard. For 8-aminoguanine, a common transition is m/z 167 → 150.
-
-
Quantification: Generate a standard curve using known concentrations of 8-aminoguanine and the internal standard. Calculate the concentration of 8-aminoguanine in the samples based on the peak area ratios relative to the standard curve.
References
- 1. rr-americas.woah.org [rr-americas.woah.org]
- 2. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Aminoguanine and its actions in the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of 8-nitroguanosine in cellular RNA as a biomarker of exposure to reactive nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organomation.com [organomation.com]
- 9. dergipark.org.tr [dergipark.org.tr]
The Emergence of a Novel Endogenous Purine: A Technical Guide to the Discovery and History of 8-Aminoguanine Research
For Immediate Release
Pittsburgh, PA – Long relegated to the realm of synthetic chemistry, the discovery of 8-aminoguanine (B17156) as an endogenous molecule has opened a new frontier in purine (B94841) research and drug development. This technical guide provides an in-depth exploration of the discovery, history, and evolving understanding of 8-aminoguanine's physiological roles and therapeutic potential for researchers, scientists, and drug development professionals.
Discovery and Initial Characterization
The journey of 8-aminoguanine from a laboratory curiosity to a molecule of physiological significance began with the systematic investigation of 8-substituted guanine (B1146940) derivatives. Initial screenings revealed that 8-aminoguanosine (B66056) and its metabolite, 8-aminoguanine, possessed potent diuretic, natriuretic, and glucosuric properties in rats.[1][2] Notably, these effects were accompanied by a significant decrease in potassium excretion, a characteristic that distinguished them from many existing diuretics.[1]
Subsequent studies established that 8-aminoguanosine largely acts as a prodrug, rapidly converting to 8-aminoguanine in vivo, which is responsible for most of the observed renal effects.[2] The realization that 8-aminoguanine is an endogenous molecule, produced from the degradation of biomolecules containing 8-nitroguanine (B15626) moieties under conditions of nitrosative stress, marked a pivotal moment in its research trajectory.[2][3]
Mechanism of Action: Inhibition of Purine Nucleoside Phosphorylase (PNPase)
A central aspect of 8-aminoguanine's biological activity is its role as a potent inhibitor of purine nucleoside phosphorylase (PNPase).[2][3] This enzyme is crucial for the purine salvage pathway, catalyzing the phosphorolytic cleavage of inosine (B1671953) and guanosine (B1672433) to hypoxanthine (B114508) and guanine, respectively.
By inhibiting PNPase, 8-aminoguanine fundamentally alters the purine metabolome, leading to an accumulation of the PNPase substrates, inosine and guanosine, and a reduction in its products, hypoxanthine and guanine.[3] This "rebalancing" of the purine profile is key to its downstream physiological effects.
Quantitative Analysis of PNPase Inhibition
The inhibitory potency of 8-aminoguanine against PNPase has been quantified in several studies. The following table summarizes key inhibitory constants.
| Compound | Parameter | Value | Species | Reference |
| 8-Aminoguanine | K_i_ | 2.8 µmol/L | Human (recombinant) | [3] |
| 8-Aminoguanosine | IC_50_ | 1.40 µM | Human | [4] |
| PD 119,229 (8-amino-9-(2-thienylmethyl)guanine) | IC_50_ | 0.17 µM | Human | [4] |
| PD 119,229 (8-amino-9-(2-thienylmethyl)guanine) | K_i_ | 0.067 µM | Human | [4] |
Physiological Effects and Therapeutic Potential
The inhibition of PNPase by 8-aminoguanine initiates a cascade of physiological responses, primarily impacting renal and cardiovascular systems.
Renal Effects: Diuresis, Natriuresis, and Glucosuria
The most pronounced effects of 8-aminoguanine are observed in the kidneys. Administration of 8-aminoguanine leads to a significant increase in urine output (diuresis), sodium excretion (natriuresis), and glucose excretion (glucosuria).
The following table summarizes the quantitative effects of 8-aminoguanine on renal excretion in rats.
| Parameter | Fold Increase / Decrease | Dose | Route | Reference |
| Sodium Excretion | 17.2-fold increase | 33.5 µmol/kg/min | Intravenous | [1] |
| Glucose Excretion | 12.2-fold increase | 33.5 µmol/kg/min | Intravenous | [1] |
| Potassium Excretion | 71.0% decrease | 33.5 µmol/kg/min | Intravenous | [1] |
The mechanism underlying these renal effects involves the accumulation of inosine, which in turn activates adenosine (B11128) A_2B_ receptors.[5][6] This activation is thought to increase renal medullary blood flow, contributing to the observed changes in renal excretory function.[3][5][6]
Cardiovascular Effects: Antihypertensive Properties
The natriuretic action of 8-aminoguanine contributes to its antihypertensive effects. In animal models of hypertension, such as the deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rat model, chronic oral administration of 8-aminoguanine has been shown to attenuate the development of high blood pressure.
The following table presents data from a study on DOCA-salt hypertensive rats.
| Treatment Group | Mean Arterial Blood Pressure (mmHg) | Dose | Reference |
| DOCA-salt | 176 ± 4 | - | [7] |
| DOCA-salt + Aminoguanidine (B1677879)* | 144 ± 5 | 182 ± 17 mg/kg/day | [7] |
*Note: This study used aminoguanidine, a related compound, but provides a relevant model of intervention in DOCA-salt hypertension. Studies with 8-aminoguanine have shown similar blood pressure-lowering effects.[1]
Experimental Protocols
In Vitro PNPase Inhibition Assay
Objective: To determine the inhibitory potency (IC_50_ or K_i_) of 8-aminoguanine on purine nucleoside phosphorylase.
Methodology:
-
Recombinant human PNPase is incubated with a known concentration of the substrate (e.g., inosine).
-
Varying concentrations of 8-aminoguanine are added to the reaction mixture.
-
The reaction is initiated and allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of product formed (e.g., hypoxanthine) is quantified.
-
Product formation is typically measured by monitoring the change in absorbance at a specific wavelength using a spectrophotometer, or by using high-performance liquid chromatography (HPLC).
-
The percentage of inhibition at each concentration of 8-aminoguanine is calculated relative to a control reaction with no inhibitor.
-
The IC_50_ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The K_i_ value can be determined through kinetic studies, such as Lineweaver-Burk plots, by measuring reaction rates at multiple substrate and inhibitor concentrations.
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model
Objective: To evaluate the in vivo antihypertensive effects of 8-aminoguanine.
Methodology:
-
Male Sprague-Dawley or Wistar rats undergo uninephrectomy (surgical removal of one kidney).
-
Following a recovery period, the rats are implanted with a subcutaneous pellet of deoxycorticosterone acetate (DOCA) or receive regular subcutaneous injections of DOCA (e.g., 20-30 mg/kg).
-
The rats are provided with drinking water containing 1% NaCl to induce salt-sensitive hypertension.
-
A control group of uninephrectomized rats receives a sham pellet or vehicle injections and normal drinking water.
-
The 8-aminoguanine treatment group receives the compound orally, typically mixed in the drinking water or administered by gavage, at a specified dose (e.g., 5-10 mg/kg/day).
-
Blood pressure is monitored throughout the study period (typically several weeks) using methods such as tail-cuff plethysmography or radiotelemetry.
-
At the end of the study, animals are euthanized, and tissues may be collected for further analysis (e.g., cardiac hypertrophy, renal fibrosis).
UPLC-MS/MS for Purine Metabolite Quantification
Objective: To measure the concentrations of 8-aminoguanine and other purine metabolites (inosine, guanosine, hypoxanthine, guanine) in biological samples (e.g., plasma, urine, tissue homogenates).
Methodology:
-
Sample Preparation: Biological samples are typically deproteinized, often by precipitation with a solvent like methanol (B129727) or acetonitrile. The supernatant is then collected for analysis. Solid-phase extraction (SPE) may be used for sample cleanup and concentration.
-
Chromatographic Separation: The extracted samples are injected into an ultra-high-performance liquid chromatography (UPLC) system. The analytes are separated on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of an aqueous component with a modifier like formic acid and an organic component like acetonitrile.
-
Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. For each analyte, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high selectivity and sensitivity.
-
Quantification: The concentration of each analyte is determined by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard and referencing a standard curve prepared with known concentrations of the analytes.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships in 8-aminoguanine research.
Caption: Mechanism of action of 8-aminoguanine.
Caption: Experimental workflow for the DOCA-salt hypertensive rat model.
Future Directions
The discovery of endogenous 8-aminoguanine and its unique pharmacological profile has paved the way for new therapeutic strategies. Further research is warranted to fully elucidate its physiological roles, particularly in the context of cardiovascular and renal diseases. The development of selective 8-aminoguanine analogues could offer novel therapeutic options for hypertension, heart failure, and chronic kidney disease. The potassium-sparing nature of 8-aminoguanine makes it a particularly attractive candidate for further investigation. As our understanding of the intricate purinergic signaling network expands, 8-aminoguanine is poised to remain a key molecule of interest for years to come.
References
- 1. 8-Aminoguanosine and 8-Aminoguanine Exert Diuretic, Natriuretic, Glucosuric, and Antihypertensive Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Amino-9-substituted guanines: potent purine nucleoside phosphorylase (PNP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Aminoguanine and Its Actions on Renal Excretory Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Improved cardiovascular function with aminoguanidine in DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 8-Aminoguanine in Biological Matrices using 8-Aminoguanine-¹³C₂,¹⁵N as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of 8-aminoguanine (B17156) in biological matrices, such as urine and plasma, using a stable isotope-labeled internal standard, 8-Aminoguanine-¹³C₂,¹⁵N, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation, chromatography, and ionization, ensuring the highest accuracy and precision. This method is crucial for researchers, scientists, and drug development professionals studying the role of 8-aminoguanine in various physiological and pathological processes.
Introduction
8-Aminoguanine is a purine (B94841) analog that has garnered significant interest in biomedical research due to its biological activities, including its role as an inhibitor of purine nucleoside phosphorylase (PNP). Accurate quantification of 8-aminoguanine in biological samples is essential for pharmacokinetic studies, understanding its metabolic pathways, and evaluating its therapeutic potential. LC-MS/MS offers high sensitivity and selectivity for the analysis of small molecules in complex biological matrices. The incorporation of a stable isotope-labeled internal standard, 8-Aminoguanine-¹³C₂,¹⁵N, which co-elutes with the analyte and has a similar ionization efficiency, is critical for reliable quantification.
Experimental Protocols
Sample Preparation
A simple and efficient sample preparation protocol is crucial for high-throughput analysis. For urine and microdialysate samples, a direct dilution method is employed.
Protocol for Urine and Microdialysate Samples:
-
Thaw frozen urine or microdialysate samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Dilute urine samples 30-fold and microdialysate samples 2-fold with ultrapure water.
-
To 100 µL of the diluted sample, add 10 µL of the 8-Aminoguanine-¹³C₂,¹⁵N internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex the mixture for 10 seconds.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Table 1: UPLC System and Conditions
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | As described in Table 2 |
Table 2: UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 2.0 | 98 | 2 |
| 5.0 | 2 | 98 |
| 6.0 | 2 | 98 |
| 6.1 | 98 | 2 |
| 8.0 | 98 | 2 |
Mass Spectrometry
Table 3: Mass Spectrometer Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 8-Aminoguanine | 167 | 150 | 0.1 | 30 | 20 |
| 8-Aminoguanine-¹³C₂,¹⁵N (IS) | 170 | 153 | 0.1 | 30 | 20 |
Data Presentation: Method Validation Summary
The following tables summarize the typical performance characteristics of the LC-MS/MS method for the quantification of 8-aminoguanine using 8-Aminoguanine-¹³C₂,¹⁵N as an internal standard. This data is representative and should be confirmed during in-house validation.
Table 5: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| 8-Aminoguanine | 1 - 1000 | > 0.995 | 1 |
Table 6: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 7: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 95 - 105 | 90 - 110 |
| High QC | 800 | 95 - 105 | 90 - 110 |
Visualizations
Caption: Experimental workflow for the quantification of 8-aminoguanine.
Application Notes and Protocols for the Quantification of 8-Aminoguanine in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminoguanine (B17156) is an endogenous purine (B94841) that has garnered significant interest as a potential biomarker and therapeutic agent. It is formed in vivo through pathways involving nitrosative stress and the subsequent reduction of 8-nitroguanine (B15626) and its nucleoside derivatives.[1][2][3] Elevated levels of 8-aminoguanine have been observed in conditions associated with increased nitrosative stress, such as hypertension.[2] Furthermore, 8-aminoguanine exhibits pharmacological activity, including diuretic, natriuretic, and antihypertensive effects, primarily through the inhibition of purine nucleoside phosphorylase (PNPase).[1][3][4] Accurate and reliable quantification of 8-aminoguanine in biological matrices such as urine is crucial for understanding its physiological roles, its potential as a disease biomarker, and for pharmacokinetic studies in drug development.
This document provides detailed protocols for the quantification of 8-aminoguanine in urine samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical method.[5]
Biochemical Pathway of 8-Aminoguanine Formation
Nitrosative stress, resulting from an excess of reactive nitrogen species like peroxynitrite, leads to the nitration of guanine (B1146940) moieties in RNA, guanine nucleotides, and guanosine.[1][2] The degradation of these nitrated biomolecules releases 8-nitroguanosine (B126670). 8-Aminoguanine is then formed via two primary pathways:
-
Pathway 1: 8-nitroguanosine is first reduced to 8-aminoguanosine, which is then converted to 8-aminoguanine by purine nucleoside phosphorylase (PNPase).[1][2]
-
Pathway 2: 8-nitroguanosine is converted to 8-nitroguanine by PNPase, followed by the reduction of 8-nitroguanine to 8-aminoguanine.[1][2]
Caption: Biochemical pathways for the formation of 8-aminoguanine.
Experimental Protocols
Urine Sample Collection and Preparation
Proper sample collection and preparation are critical to ensure the accuracy and reproducibility of 8-aminoguanine quantification.
Materials:
-
Sterile, polypropylene (B1209903) urine collection containers
-
Preservative (e.g., Sodium Azide) (optional, see notes)
-
Centrifuge
-
Vortex mixer
-
Micropipettes and sterile tips
-
0.22 µm syringe filters
-
Autosampler vials
Protocol:
-
Collection: Collect urine samples in sterile polypropylene containers. For 24-hour urine collection, use of a metabolic cage is recommended for animal studies to prevent contamination.[6]
-
Preservation (Optional): If samples cannot be processed immediately, consider adding a preservative like sodium azide (B81097) (0.05% to 1%) to inhibit microbial growth.[6] However, for metabolomic studies, it is advisable to first test for any interference with the analytical method.
-
Storage: Store urine samples at -80°C immediately after collection until analysis.
-
Thawing and Centrifugation: Thaw frozen urine samples on ice. Once thawed, vortex the samples for 10 seconds. Centrifuge the samples at 14,000 rpm for 25 minutes at 4°C to pellet any particulate matter.[5]
-
Dilution: Carefully collect the supernatant. Dilute the urine supernatant with ultrapure water. A dilution factor of 1:30 (v/v) has been used for rat urine samples.[5] The optimal dilution factor may need to be determined based on the expected concentration of 8-aminoguanine in the samples.
-
Internal Standard Spiking: Add an appropriate heavy-isotope labeled internal standard, such as ¹³C₂,¹⁵N-8-aminoguanine, to all samples, calibration standards, and quality control samples.
-
Filtration: Filter the diluted samples through a 0.22 µm syringe filter into autosampler vials for UPLC-MS/MS analysis.
UPLC-MS/MS Quantification of 8-Aminoguanine
This protocol provides a general framework for the analysis of 8-aminoguanine using UPLC-MS/MS. Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., Agilent Eclipse Plus C18, 5 µm, 4.6 x 250 mm)[5]
Reagents:
-
Mobile Phase A: 0.15 M KH₂PO₄ in water (pH 6.0)[5]
-
Mobile Phase B: 0.15 M KH₂PO₄ in 15% acetonitrile (B52724) (pH 6.0)[5]
-
8-Aminoguanine analytical standard
-
¹³C₂,¹⁵N-8-aminoguanine internal standard
UPLC Conditions (example):
-
Column: C18 reversed-phase column
-
Flow Rate: 0.8 mL/min[5]
-
Injection Volume: 2-15 µL[5]
-
Gradient Elution: [5]
-
0-9 min: 3% to 9% B
-
9-25 min: 9% to 100% B
-
25-30 min: Hold at 100% B
-
30-31 min: 100% to 3% B
-
31-40 min: Hold at 3% B
-
MS/MS Conditions (example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
8-Aminoguanine: To be determined by direct infusion of the analytical standard.
-
¹³C₂,¹⁵N-8-aminoguanine (IS): To be determined by direct infusion of the internal standard.
-
-
Optimization: Optimize cone voltage, collision energy, and other source parameters to achieve maximum signal intensity for the analyte and internal standard.
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of 8-aminoguanine to the internal standard against the concentration of the calibration standards.
-
Use a linear regression model to fit the calibration curve.
-
Quantify the concentration of 8-aminoguanine in the urine samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the results to creatinine (B1669602) concentration to account for variations in urine dilution.
Caption: Workflow for the quantification of 8-aminoguanine in urine samples.
Quantitative Data
The following tables summarize quantitative data for 8-aminoguanine concentrations found in the urine of different rat strains. This data can serve as a reference for expected concentration ranges.
Table 1: Urinary 8-Aminoguanine Concentrations in Sprague-Dawley and Dahl Salt-Sensitive Rats
| Rat Strain | 8-Aminoguanine Concentration (µmol/L) | Reference |
| Sprague-Dawley | 0.2 (mean, range: | [7] |
| Dahl Salt-Sensitive | 1.3 (mean, range: 0.6 - 2.5) | [7] |
| LOD: Limit of Detection |
Table 2: Effects of 8-Aminoguanosine Administration on Urinary 8-Aminoguanine Concentrations in Mice
| Treatment Group | Fold Increase in Urinary 8-Aminoguanine | Reference |
| AA Mice + 8-Aminoguanosine | 40- to 50-fold | [1][7] |
| SS Mice + 8-Aminoguanosine | 40- to 50-fold | [1][7] |
Conclusion
The protocol outlined in this application note provides a robust and reliable method for the quantification of 8-aminoguanine in urine samples using UPLC-MS/MS. This methodology is essential for researchers and drug development professionals investigating the role of 8-aminoguanine in health and disease. The high sensitivity and specificity of this technique allow for accurate measurement of this important biomarker, facilitating a deeper understanding of its physiological and pathological significance.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Biochemical pathways of 8-aminoguanine production in Sprague-Dawley and Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Labeling Studies with 13C and 15N Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), has become an indispensable tool in modern biological research and drug development.[1] These non-radioactive isotopes allow for the precise tracking and quantification of molecules as they move through complex biochemical pathways.[1] By replacing naturally abundant atoms with their heavier, stable counterparts, researchers can distinguish and trace the fate of metabolites and proteins using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This enables a deeper understanding of cellular metabolism, protein dynamics, and the mechanism of action of therapeutic drugs.
This document provides detailed application notes and experimental protocols for two key metabolic labeling techniques: ¹³C Metabolic Flux Analysis (MFA) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) .
Application Note 1: ¹³C Metabolic Flux Analysis (MFA) for Elucidating Drug Action
Application: ¹³C-MFA is a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways.[2][3] In drug development, it is instrumental in understanding how a therapeutic compound alters cellular metabolism, which can be a primary or secondary effect of the drug. By tracing the incorporation of ¹³C-labeled substrates, such as glucose or glutamine, into various metabolites, researchers can map the metabolic rewiring induced by a drug.[4][5] This is particularly relevant in oncology, where cancer cells exhibit altered metabolism (the Warburg effect) that can be targeted for therapeutic intervention.[5]
Principle: Cells are cultured in a medium containing a ¹³C-labeled substrate. As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into downstream metabolites. The distribution of these isotopes in the metabolites, known as mass isotopomer distributions (MIDs), is measured by mass spectrometry.[1] These MIDs, along with measured extracellular rates of substrate uptake and product secretion, are then used in a computational model to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.[1][2]
Key Advantages in Drug Development:
-
Mechanism of Action Studies: Elucidate how a drug impacts specific metabolic pathways, confirming target engagement and revealing off-target effects.
-
Biomarker Discovery: Identify metabolic changes that correlate with drug sensitivity or resistance, leading to the discovery of novel pharmacodynamic biomarkers.
-
Target Identification: Uncover metabolic vulnerabilities in diseased cells that can be exploited for new therapeutic strategies.
-
Combination Therapy Design: Provide a rationale for combining drugs that target different metabolic pathways to achieve synergistic effects.
A typical ¹³C-MFA experiment involves several key steps, from experimental design to data analysis.
References
Application Notes and Protocols: 8-Aminoguanine-¹³C₂,¹⁵N in Nucleic Acid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminoguanine (B17156) is an endogenous purine (B94841) derivative of significant interest in biomedical research. It is formed in vivo from the reduction of 8-nitroguanine, a marker of nitrosative stress and damage to nucleic acids.[1][2] Due to its role as an inhibitor of purine nucleoside phosphorylase (PNPase), 8-aminoguanine has demonstrated various pharmacological effects, including diuretic, natriuretic, and antihypertensive activities.[1][3][4] Given its low endogenous concentrations and potential as a biomarker and therapeutic agent, accurate quantification in biological matrices is crucial.
Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, correcting for matrix effects and variations in sample processing and instrument response. 8-Aminoguanine-¹³C₂,¹⁵N is a stable isotope-labeled analogue of 8-aminoguanine, designed for use as an internal standard in isotope dilution mass spectrometry assays.
This document provides detailed application notes and protocols for the primary application of 8-Aminoguanine-¹³C₂,¹⁵N in nucleic acid-related research: its use as an internal standard for the precise and accurate quantification of 8-aminoguanine in biological samples by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Note: Current research has not demonstrated the incorporation of 8-Aminoguanine-¹³C₂,¹⁵N into nucleic acid (DNA or RNA) backbones for structural or metabolic tracking studies. Its principal application remains in the quantitative analysis of the free nucleobase.
Application: Quantification of 8-Aminoguanine in Biological Samples
The isotope dilution method using 8-Aminoguanine-¹³C₂,¹⁵N as an internal standard allows for the accurate measurement of endogenous 8-aminoguanine in complex biological matrices such as urine and tissue homogenates.[3] This is critical for studies investigating oxidative stress, DNA/RNA damage, and the pharmacological effects of 8-aminoguanine and its precursors.
Quantitative Data
The following tables summarize the key parameters for the UPLC-MS/MS analysis of 8-aminoguanine using its stable isotope-labeled internal standard.
Table 1: Mass Spectrometry Parameters for Multiple Reaction Monitoring (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |
| 8-Aminoguanine | 167 | 150 | Analyte |
| 8-Aminoguanine-¹³C₂,¹⁵N | 170 | 153 | Internal Standard |
| 8-Aminoguanosine | 299 | 167 | Related Analyte |
| 8-Aminoguanosine-¹³C₂,¹⁵N | 302 | 170 | Related Internal Standard |
| 8-Nitroguanine | 197 | 151 | Related Analyte |
| 8-Nitroguanosine (B126670) | 329 | 197 | Related Analyte |
Data sourced from a study on the biochemical pathways of 8-aminoguanine production.[3]
Table 2: Example of Endogenous and Exogenous 8-Aminoguanine Levels in a Preclinical Model
| Experimental Phase | Treatment Group | Urinary 8-Aminoguanine Excretion (nmol/day) |
| Phase 1 (Normal Diet) | Control | ~10 |
| 8-Aminoguanine (10 mg/kg/day) | ~2000 | |
| Phase 2 (1% Saline Diet) | Control | ~25 |
| 8-Aminoguanine (10 mg/kg/day) | ~2500 | |
| Phase 3 (1% Saline + Diabetogenic Diet) | Control | ~30 |
| 8-Aminoguanine (10 mg/kg/day) | ~2000 |
Data adapted from a study in Zucker Diabetic-Sprague Dawley rats, demonstrating the utility of quantifying 8-aminoguanine to confirm bioavailability and investigate endogenous production.[5][6]
Experimental Protocols
Protocol 1: Quantification of 8-Aminoguanine in Urine and Microdialysate by UPLC-MS/MS
This protocol details the steps for sample preparation and analysis of 8-aminoguanine in liquid biological samples.
1. Materials and Reagents:
-
8-Aminoguanine (analyte standard)
-
8-Aminoguanine-¹³C₂,¹⁵N (internal standard)
-
Ultrapure water
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes
-
Autosampler vials
2. Internal Standard Spiking:
-
Prepare a stock solution of 8-Aminoguanine-¹³C₂,¹⁵N in a suitable solvent (e.g., methanol/water).
-
Add a known amount of the internal standard to all calibrators, quality controls, and unknown samples. This ensures that the ratio of analyte to internal standard is constant, regardless of sample loss during preparation.
3. Sample Preparation:
-
For urine samples, dilute 30-fold with ultrapure water.[3]
-
For microdialysate samples, dilute 2-fold with ultrapure water.[3]
-
Vortex the diluted samples.
-
No further extraction is typically required for these matrices when using UPLC-MS/MS.[7]
4. UPLC-MS/MS Analysis:
-
Chromatography:
-
Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 150 mm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Develop a suitable gradient to separate 8-aminoguanine from other endogenous compounds. A typical gradient might start with a low percentage of Mobile Phase B, increasing linearly to elute the analyte, followed by a wash and re-equilibration step.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transitions listed in Table 1.
-
Instrument Settings: Optimize instrument parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity for both the analyte and the internal standard.
-
5. Data Analysis:
-
Integrate the peak areas for both 8-aminoguanine and 8-Aminoguanine-¹³C₂,¹⁵N.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of 8-aminoguanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: UPLC-MS/MS workflow using 8-Aminoguanine-¹³C₂,¹⁵N.
Protocol 2: Analysis of 8-Aminoguanine Biosynthetic Pathways
This protocol describes an experimental setup to investigate the in vivo formation of 8-aminoguanine from its precursors, using 8-Aminoguanine-¹³C₂,¹⁵N for accurate quantification of the resulting product.
1. Experimental Design (In Vivo Model):
-
Utilize an animal model (e.g., Sprague-Dawley rats).
-
Infuse a suspected precursor of 8-aminoguanine, such as 8-nitroguanosine or 8-nitroguanine.[2]
-
Collect biological samples (e.g., kidney microdialysate, urine) at various time points post-infusion.
2. Sample Processing and Analysis:
-
Process the collected samples as described in Protocol 1, including spiking with 8-Aminoguanine-¹³C₂,¹⁵N.
-
In addition to monitoring for 8-aminoguanine, set up MRM transitions for the infused precursor and other potential intermediates (e.g., 8-nitroguanine, 8-aminoguanosine) as listed in Table 1.
-
Analyze the samples using the UPLC-MS/MS method detailed in Protocol 1.
3. Data Interpretation:
-
Quantify the concentrations of the precursor, intermediates, and the final product (8-aminoguanine) at each time point.
-
An increase in the concentration of 8-aminoguanine following the infusion of a precursor provides evidence for its position in the biosynthetic pathway.
Caption: Proposed biosynthetic pathways of 8-aminoguanine.
Conclusion
8-Aminoguanine-¹³C₂,¹⁵N is an essential tool for researchers studying the role of 8-aminoguanine in physiology and pathology. Its application as an internal standard in UPLC-MS/MS assays provides the necessary accuracy and precision for quantifying this low-abundance purine in complex biological matrices. The protocols outlined here offer a robust framework for investigating the biochemistry and pharmacology of 8-aminoguanine, thereby advancing our understanding of its relevance to nucleic acid damage, cellular signaling, and drug development.
References
- 1. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical pathways of 8-aminoguanine production in Sprague-Dawley and Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Aminoguanine and its actions in the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Aminoguanine and its actions in the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Urinary analysis of 8-oxoguanine, 8-oxoguanosine, fapy-guanine and 8-oxo-2'-deoxyguanosine by high-performance liquid chromatography-electrospray tandem mass spectrometry as a measure of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 8-Aminoguanine using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminoguanine (B17156) is an endogenous purine (B94841) that plays a significant role in various physiological and pathological processes. It is an inhibitor of purine nucleoside phosphorylase (PNPase), an enzyme involved in the purine salvage pathway.[1] This inhibition leads to an accumulation of inosine (B1671953) and guanosine, which can have downstream effects on cellular signaling and function. Furthermore, 8-aminoguanine can be formed from the reduction of 8-nitroguanine, a marker of nitrative stress. Accurate and precise quantification of 8-aminoguanine in biological matrices is therefore crucial for understanding its role in disease and for the development of therapeutics targeting the purine metabolic pathway.
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high specificity, sensitivity, and accuracy. This method involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte, which serves as an internal standard. The ratio of the analyte to its isotopically labeled internal standard is then measured by mass spectrometry, allowing for precise quantification that corrects for variations in sample preparation and instrument response.
These application notes provide a detailed protocol for the quantification of 8-aminoguanine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with the isotope dilution method.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique. It relies on the addition of a known amount of an isotopically labeled form of the analyte (internal standard) to the sample. This internal standard is chemically identical to the analyte but has a different mass due to the isotopic enrichment. The analyte and the internal standard are co-extracted, co-chromatographed, and co-ionized. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the endogenous analyte to that of the isotopically labeled internal standard, the concentration of the analyte in the original sample can be accurately determined, correcting for any losses during sample preparation and variations in instrument response.
Experimental Protocols
Materials and Reagents
-
8-Aminoguanine standard (Sigma-Aldrich or equivalent)
-
¹⁵N₅-8-Aminoguanine (or other stable isotope-labeled 8-aminoguanine) as internal standard (custom synthesis may be required)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)
-
Biological matrix (urine, plasma, tissue homogenate)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 8-aminoguanine and the ¹⁵N-labeled internal standard in a suitable solvent (e.g., 0.1 M HCl or DMSO, followed by dilution in water/methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions of 8-aminoguanine by serial dilution of the primary stock solution with water/methanol (50:50, v/v) to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of the ¹⁵N-labeled internal standard at a fixed concentration (e.g., 100 ng/mL) in water/methanol (50:50, v/v).
Sample Preparation Protocol (Urine)
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet any precipitate.
-
Spiking: Transfer 100 µL of the supernatant to a clean microcentrifuge tube. Add 10 µL of the internal standard spiking solution.
-
Dilution: Add 890 µL of 0.1% formic acid in water. Vortex for 10 seconds.
-
Solid-Phase Extraction (SPE) - Optional (for cleaner samples):
-
Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted sample onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Direct Injection (for simpler matrices or high concentrations): After dilution and vortexing, the sample can be directly injected into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting conditions and should be optimized for the specific instrument used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-2 min: 2% B; 2-8 min: 2-50% B; 8-9 min: 50-95% B; 9-10 min: 95% B; 10-11 min: 95-2% B; 11-15 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
The specific m/z transitions for 8-aminoguanine and its labeled internal standard need to be determined by infusing the individual standard solutions into the mass spectrometer. The most intense and specific precursor-to-product ion transitions should be selected for quantification (quantifier) and confirmation (qualifier).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 8-Aminoguanine (Quantifier) | To be determined | To be determined | To be optimized |
| 8-Aminoguanine (Qualifier) | To be determined | To be determined | To be optimized |
| ¹⁵N₅-8-Aminoguanine (Quantifier) | To be determined | To be determined | To be optimized |
Calibration and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of 8-aminoguanine into a blank matrix (e.g., water or artificial urine). Add a constant amount of the internal standard to each calibrator.
-
Analysis: Analyze the calibration standards and the unknown samples using the optimized LC-MS/MS method.
-
Quantification: Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards. Perform a linear regression to obtain the calibration curve. The concentration of 8-aminoguanine in the unknown samples is then calculated from their measured peak area ratios using the regression equation.
Data Presentation
Method Validation Parameters
The following table summarizes typical validation parameters for a robust IDMS method for 8-aminoguanine.
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.995 | The correlation coefficient of the calibration curve. |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Intra-day Precision (%CV) | < 15% | The precision of the method within a single day's run. |
| Inter-day Precision (%CV) | < 15% | The precision of the method across different days. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value. |
| Matrix Effect | 80 - 120% | The effect of co-eluting matrix components on the ionization of the analyte. |
Visualizations
Formation of 8-Aminoguanine
8-Aminoguanine can be formed in vivo from the precursor 8-nitroguanosine (B126670) through two primary pathways.[2]
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the quantification of 8-aminoguanine.
Conclusion
The Isotope Dilution Mass Spectrometry method described provides a robust, sensitive, and specific approach for the quantification of 8-aminoguanine in biological matrices. Adherence to the detailed protocols and validation procedures will ensure high-quality, reliable data for research, clinical, and drug development applications. The use of a stable isotope-labeled internal standard is critical for correcting for analytical variability, thereby providing the highest level of accuracy and precision.
References
Application Notes and Protocols for the Analysis of 8-Aminoguanine in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminoguanine (B17156) is an endogenous purine (B94841) derivative formed through the metabolic reduction of 8-nitroguanine, a marker of nitrative stress.[1][2] It plays a significant role in various physiological and pathophysiological processes, including renal function and cardiovascular regulation.[1] Accurate quantification of 8-aminoguanine in biological matrices such as plasma, urine, and tissue homogenates is crucial for understanding its role as a biomarker and its therapeutic potential.
This document provides detailed protocols for the sample preparation of 8-aminoguanine from biological matrices for analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique.
Biochemical Pathway of 8-Aminoguanine Formation
8-Aminoguanine is primarily formed from the precursor 8-nitroguanosine (B126670) through two distinct metabolic pathways.[1] Understanding these pathways is essential for interpreting the biological significance of 8-aminoguanine levels.
Experimental Workflow for 8-Aminoguanine Analysis
A typical workflow for the analysis of 8-aminoguanine from biological samples involves sample collection, preparation (extraction and clean-up), and subsequent analysis by UPLC-MS/MS.
Sample Preparation Protocols
The choice of sample preparation method depends on the biological matrix and the required level of sensitivity. Below are detailed protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Serum and Urine
This protocol is suitable for cleaning and concentrating 8-aminoguanine from complex matrices like plasma, serum, and urine. A mixed-mode or reversed-phase sorbent can be effective.
Materials:
-
Mixed-mode or C18 SPE cartridges
-
SPE vacuum manifold
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Internal Standard (e.g., isotopically labeled 8-aminoguanine)
Procedure:
-
Sample Pre-treatment:
-
Plasma/Serum: To 500 µL of plasma/serum, add 500 µL of 0.1% formic acid in water. Vortex to mix. Centrifuge at 10,000 x g for 10 minutes to precipitate proteins. Collect the supernatant.
-
Urine: Centrifuge 1 mL of urine at 5,000 x g for 5 minutes to remove particulates. Dilute the supernatant 1:1 with 0.1% formic acid in water.
-
-
SPE Cartridge Conditioning:
-
Wash the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and polar interferences.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute 8-aminoguanine with 1 mL of 5% ammonium hydroxide in 50:50 methanol:acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Serum
LLE is a simpler, though potentially less clean, alternative to SPE for extracting 8-aminoguanine.
Materials:
-
Ethyl acetate (B1210297) (HPLC grade)
-
Ammonium hydroxide
-
Internal Standard (e.g., isotopically labeled 8-aminoguanine)
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
To 200 µL of plasma/serum in a microcentrifuge tube, add the internal standard.
-
Add 50 µL of 1M ammonium hydroxide to basify the sample.
-
-
Extraction:
-
Add 800 µL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 5 minutes to separate the phases.
-
-
Collection:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.
-
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% B, hold for 0.5 min, decrease to 40% B over 3 min, hold for 1 min, return to 95% B and equilibrate for 1.5 min.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
8-Aminoguanine: Precursor ion m/z 167 → Product ion m/z 150
-
Isotopically Labeled 8-Aminoguanine (Internal Standard, e.g., ¹³C₂,¹⁵N-8-aminoguanine): Precursor ion m/z 170 → Product ion m/z 153
-
Quantitative Data Summary
The following table provides representative performance characteristics for the UPLC-MS/MS analysis of 8-aminoguanine. These values should be established and validated for each specific laboratory assay.
| Parameter | Urine | Plasma/Serum |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | 0.2 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 ng/mL | 1.0 - 5.0 ng/mL |
| Recovery (%) | 85 - 105% | 80 - 100% |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for the sample preparation and analysis of 8-aminoguanine in biological matrices. The selection of an appropriate sample preparation technique is critical for achieving accurate and reproducible results. The UPLC-MS/MS method described provides the necessary sensitivity and selectivity for the reliable quantification of 8-aminoguanine, facilitating further research into its role in health and disease.
References
Application Note: Quantitative Analysis of Purine Metabolites in Human Plasma using Stable Isotope-Labeled Internal Standards by UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive UPLC-MS/MS method for the simultaneous quantification of key purine (B94841) metabolites in human plasma. The protocol incorporates stable isotope-labeled internal standards to ensure high accuracy and precision, making it suitable for metabolomics research, drug development, and clinical studies investigating purine metabolism disorders.[1][2] The methodology includes a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
Introduction
Purine metabolism is a fundamental biochemical process essential for the synthesis of DNA and RNA, energy transfer (ATP, GTP), and cellular signaling.[3][4][5] Dysregulation of purine metabolic pathways is associated with a range of pathologies, including gout, hyperuricemia, kidney stone formation, and certain neurological disorders.[1][2][6] Consequently, the accurate and precise quantification of purine metabolites in biological matrices is crucial for understanding disease mechanisms, identifying potential biomarkers, and evaluating the efficacy of therapeutic interventions.
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the preferred analytical technique for metabolomics studies due to its high sensitivity, selectivity, and throughput.[6][7] The use of stable isotope-labeled internal standards is critical for correcting matrix effects and variations during sample preparation and analysis, thereby ensuring reliable quantification.[8] This application note provides a comprehensive protocol for the analysis of several key purine metabolites in human plasma.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.
-
Standards: Analytical standards for purine metabolites (e.g., Adenosine, Guanine, Hypoxanthine, Xanthine, Inosine, Uric Acid) and their corresponding stable isotope-labeled internal standards (e.g., 13C- or 15N-labeled).
-
Plasma: Human plasma collected in EDTA or heparin tubes. Store at -80°C until analysis.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for preparing plasma samples for metabolomics analysis.[9][10][11][12][13]
-
Thawing: Thaw frozen plasma samples on ice to prevent degradation of metabolites.
-
Aliquoting: In a microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (a mixture of all stable isotope-labeled standards at a known concentration) to the plasma sample and vortex for 1 minute.[14]
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.[14]
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Injection: Inject 1-5 µL of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Instrumentation and Conditions
The following are typical instrument conditions. Optimization may be required depending on the specific instrument and analytes of interest.
-
UPLC System: Waters ACQUITY UPLC System or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Column Temperature: 40 - 45°C.
-
Injection Volume: 2 µL.[15]
-
Gradient Elution:
Time (min) %A %B 0.0 99 1 2.0 90 10 6.0 85 15 7.0 1 99 8.0 1 99 9.0 99 1 | 10.0 | 99 | 1 |
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive and/or Negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 500°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 150 L/hr.
MRM Transitions
MRM transitions for each analyte and internal standard must be optimized by infusing individual standard solutions. The following table provides example transitions for common purine metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Adenosine | 268.1 | 136.1 | 15 |
| Guanine | 152.1 | 110.1 | 20 |
| Hypoxanthine | 137.1 | 119.1 | 18 |
| Xanthine | 153.1 | 108.1 | 22 |
| Inosine | 269.1 | 137.1 | 12 |
| Uric Acid | 169.0 | 141.0 | 16 |
| 15N5-Adenosine | 273.1 | 141.1 | 15 |
| 13C4,15N1-Guanine | 157.1 | 112.1 | 20 |
Data Presentation
The following table summarizes representative concentration ranges of key purine metabolites in healthy human plasma, as determined by UPLC-MS/MS.
| Purine Metabolite | Concentration Range (µM) |
| Adenosine | 0.1 - 1.0 |
| Guanine | 0.5 - 5.0 |
| Hypoxanthine | 1.0 - 10.0 |
| Xanthine | 1.0 - 5.0 |
| Inosine | 0.5 - 5.0 |
| Uric Acid | 150 - 450 |
Note: These are approximate ranges and can vary based on factors such as diet, age, and sex.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for UPLC-MS/MS analysis of purine metabolites.
Purine Metabolism Pathway
Caption: Simplified overview of the purine metabolism pathway.
Conclusion
The UPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of purine metabolites in human plasma. The use of stable isotope-labeled internal standards ensures data accuracy and precision, making this protocol highly suitable for a variety of research and development applications. The provided experimental details and workflow diagrams serve as a comprehensive guide for researchers and scientists in the field of metabolomics.
References
- 1. Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urine Purine Metabolite Determination by UPLC-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purine metabolism - Wikipedia [en.wikipedia.org]
- 5. Biosynthesis of purine | PPTX [slideshare.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. New plasma preparation approach to enrich metabolome coverage in untargeted metabolomics: plasma protein bound hydrophobic metabolite release with proteinase K - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolomics Sample Pre-treatment Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. mdpi-res.com [mdpi-res.com]
- 12. aurorabiomed.com [aurorabiomed.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of a UPLC-MS/MS method for the determination of orelabrutinib in rat plasma and its application in pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
In Vivo Metabolic Labeling with 13C and 15N Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo metabolic labeling with stable, non-radioactive isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) is a powerful technique for tracing the metabolic fate of nutrients within a whole organism.[1] This approach provides a dynamic snapshot of metabolic pathways, allowing for the quantification of metabolic fluxes and the identification of metabolic reprogramming in various physiological and pathological states. Unlike methods that rely on radioactive isotopes, stable isotope labeling is safer for a broader range of applications, including preclinical and clinical research.[1] By introducing ¹³C- or ¹⁵N-labeled precursors, researchers can track the incorporation of these heavy isotopes into downstream metabolites, proteins, and other biomolecules, offering profound insights into complex biological systems.
This document provides detailed application notes and experimental protocols for in vivo metabolic labeling using ¹³C and ¹⁵N precursors, with a focus on applications in proteomics and metabolomics.
Key Applications
-
Cancer Metabolism: Elucidating the metabolic rewiring in tumors, such as the Warburg effect, and identifying metabolic vulnerabilities for therapeutic targeting.[1]
-
Neurobiology: Investigating brain energy metabolism and neurotransmitter synthesis to understand the pathophysiology of neurological disorders.[1]
-
Drug Development: Assessing the mechanism of action and off-target effects of drugs that modulate metabolic pathways.[1]
-
Proteomics: Quantifying protein turnover and differential protein expression in various tissues and disease models.
-
Metabolomics and Metabolic Flux Analysis: Tracing the flow of atoms through metabolic networks to determine the activity of specific pathways.[1]
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo metabolic labeling experiments in mice, providing a reference for expected outcomes.
Table 1: In Vivo ¹³C-Glucose Labeling in Mice
| Parameter | Value | Organ/Tissue | Experimental Model | Reference |
| Precursor | [U-¹³C₆]-Glucose | - | - | [2][3] |
| Administration Route | Intraperitoneal (IP) injection or tail vein infusion | - | Mouse | [2][3] |
| Dosage | 0.4 mg/g bolus followed by 0.012 mg/g/min infusion | Heart | Mouse | [2] |
| Labeling Duration | 30 minutes | Heart | Mouse | [2] |
| Typical ¹³C Enrichment | ~60% (IP injection) | Various tissues | Mouse | [3] |
| Typical ¹³C Enrichment | Up to ~40% (C1-glucose), ~25% (C3-lactate) | Heart | Mouse | [2] |
Table 2: In Vivo ¹⁵N-Spirulina Labeling in Rodents
| Parameter | Value | Organ/Tissue | Experimental Model | Reference |
| Precursor | ¹⁵N-Spirulina Diet | - | - | [4] |
| Administration Route | Dietary | - | Mouse/Rat | [4] |
| Diet Composition | 1:2 ratio of ¹⁵N-Spirulina to non-protein powder | - | Mouse | [4] |
| Labeling Duration | 10 weeks | All tissues | Mouse | [4] |
| Typical ¹⁵N Enrichment | >95% | Most tissues | Mouse | [4] |
| Tissues with Slower Turnover | Brain, Muscle | - | Mouse/Rat | [4] |
Table 3: In Vivo SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) in Mice
| Parameter | Value | Organ/Tissue | Experimental Model | Reference |
| Precursor | ¹³C₆-Lysine diet | - | - | [5] |
| Administration Route | Dietary | - | Mouse | [5] |
| Labeling Duration | ~90 days | All tissues | Mouse | [5] |
| Required Diet Amount | ~800 g per mouse | - | Mouse | [5] |
| Application | Quantitative Proteomics | All tissues | Mouse | [5] |
Experimental Protocols
Protocol 1: In Vivo Metabolic Labeling with [U-¹³C₆]-Glucose for Metabolomics
This protocol describes the administration of uniformly labeled ¹³C-glucose to mice to trace its incorporation into downstream metabolites, particularly for analyzing glycolysis and the Tricarboxylic Acid (TCA) cycle.
Materials:
-
[U-¹³C₆]-Glucose (Sigma Aldrich or equivalent)
-
Sterile 0.9% Saline
-
Anesthetic (e.g., isoflurane)
-
Insulin syringes
-
Tail vein infusion set (for infusion protocol)
-
Tools for tissue harvesting and snap-freezing (e.g., liquid nitrogen)
-
Metabolite extraction buffer (e.g., 80% methanol, ice-cold)
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the experimental conditions.
-
Fast mice for 6 hours prior to glucose administration to lower endogenous glucose levels.[2]
-
-
Precursor Administration (Choose one method):
-
Intraperitoneal (IP) Injection:
-
Prepare a sterile solution of [U-¹³C₆]-glucose in saline.
-
Administer a single bolus injection of 0.4 mg/g body weight.[2]
-
-
Tail Vein Infusion (for steady-state labeling):
-
-
Labeling Period:
-
Allow the labeled glucose to circulate and be metabolized for a defined period. A 30-minute infusion is a common time point for heart tissue analysis.[2] Time courses can be performed to determine optimal labeling for other tissues.
-
-
Tissue Harvesting:
-
At the end of the labeling period, euthanize the mouse via an approved method (e.g., cervical dislocation under deep anesthesia).
-
Rapidly excise the tissue of interest.
-
Immediately snap-freeze the tissue in liquid nitrogen to quench all metabolic activity.
-
-
Metabolite Extraction:
-
Homogenize the frozen tissue in ice-cold 80% methanol.
-
Centrifuge to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Analysis:
-
Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the incorporation of ¹³C into various metabolites.
-
// Nodes animal_prep [label="Animal Preparation\n(Fasting)", fillcolor="#F1F3F4", fontcolor="#202124"]; precursor_admin [label="Precursor Administration\n([U-13C6]-Glucose)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ip_injection [label="IP Injection", fillcolor="#FBBC05", fontcolor="#202124"]; iv_infusion [label="Tail Vein Infusion", fillcolor="#FBBC05", fontcolor="#202124"]; labeling [label="Metabolic Labeling\n(e.g., 30 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; harvesting [label="Tissue Harvesting\n& Snap-Freezing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; extraction [label="Metabolite Extraction\n(80% Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="LC-MS or NMR Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges animal_prep -> precursor_admin; precursor_admin -> ip_injection [style=dashed]; precursor_admin -> iv_infusion [style=dashed]; ip_injection -> labeling; iv_infusion -> labeling; labeling -> harvesting; harvesting -> extraction; extraction -> analysis; }
Caption: Workflow for in vivo ¹³C-glucose metabolic labeling.
Protocol 2: In Vivo ¹⁵N Metabolic Labeling of Mice using a Spirulina-Based Diet
This protocol is for achieving high-level, whole-body ¹⁵N enrichment in mice for quantitative proteomics studies.
Materials:
-
¹⁵N-Spirulina-based mouse feed (e.g., from Cambridge Isotope Laboratories, Inc.)
-
Standard mouse housing and husbandry equipment
-
Tools for tissue harvesting and storage
Procedure:
-
Animal and Diet Preparation:
-
Labeling Period:
-
Feed the mice the ¹⁵N-enriched diet ad libitum immediately after weaning.
-
Continue the ¹⁵N diet for 10 weeks to achieve high isotopic enrichment in all tissues, including those with slow protein turnover like brain and muscle.[4]
-
-
Tissue Harvesting:
-
At the end of the 10-week period, euthanize the mice using an approved method.
-
Harvest the desired tissues and either process immediately or store at -80°C.
-
-
Sample Preparation for Proteomics:
-
Homogenize the tissues in a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration.
-
For comparative proteomics, mix equal amounts of protein from the ¹⁵N-labeled ("heavy") sample and an unlabeled ("light") control sample.
-
Proceed with standard proteomics sample preparation, including protein digestion (e.g., with trypsin).
-
-
LC-MS/MS (B15284909) Analysis and Data Processing:
-
Analyze the peptide mixture by LC-MS/MS.
-
Use proteomics software (e.g., MaxQuant) to identify and quantify peptides, calculating the heavy-to-light ratios to determine relative protein abundance.
-
// Nodes animal_prep [label="Weaned Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; diet_prep [label="Prepare 15N-Spirulina Diet\n(1:2 ratio)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; labeling [label="Dietary Labeling\n(10 weeks)", fillcolor="#34A853", fontcolor="#FFFFFF"]; harvesting [label="Tissue Harvesting", fillcolor="#EA4335", fontcolor="#FFFFFF"]; proteomics_prep [label="Protein Extraction\n& Digestion", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="LC-MS/MS Analysis\n(Quantitative Proteomics)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges animal_prep -> diet_prep; diet_prep -> labeling; labeling -> harvesting; harvesting -> proteomics_prep; proteomics_prep -> analysis; }
Caption: Workflow for in vivo ¹⁵N-Spirulina labeling for proteomics.
Metabolic Pathways and Experimental Logic
Glycolysis and TCA Cycle Tracing with ¹³C-Glucose
The use of [U-¹³C₆]-glucose allows for the tracing of carbon atoms as they are metabolized through glycolysis and into the TCA cycle.
// Nodes glucose [label="[U-13C6]-Glucose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; g6p [label="Glucose-6-Phosphate (13C6)", fillcolor="#F1F3F4", fontcolor="#202124"]; f6p [label="Fructose-6-Phosphate (13C6)", fillcolor="#F1F3F4", fontcolor="#202124"]; f16bp [label="Fructose-1,6-bisphosphate (13C6)", fillcolor="#F1F3F4", fontcolor="#202124"]; dhap [label="DHAP (13C3)", fillcolor="#FBBC05", fontcolor="#202124"]; g3p [label="G3P (13C3)", fillcolor="#FBBC05", fontcolor="#202124"]; pep [label="PEP (13C3)", fillcolor="#FBBC05", fontcolor="#202124"]; pyruvate (B1213749) [label="Pyruvate (13C3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; lactate (B86563) [label="Lactate (13C3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; acetylcoa [label="Acetyl-CoA (13C2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; tca [label="TCA Cycle", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; citrate (B86180) [label="Citrate (13C2)", fillcolor="#F1F3F4", fontcolor="#202124"]; akg [label="α-Ketoglutarate (13C2)", fillcolor="#F1F3F4", fontcolor="#202124"]; glutamate (B1630785) [label="Glutamate (13C2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges glucose -> g6p; g6p -> f6p; f6p -> f16bp; f16bp -> dhap; f16bp -> g3p; dhap -> g3p [dir=both]; g3p -> pep; pep -> pyruvate; pyruvate -> lactate [dir=both]; pyruvate -> acetylcoa; acetylcoa -> tca; tca -> citrate [label="1st turn"]; citrate -> akg; akg -> glutamate [dir=both]; }
Caption: ¹³C-labeling patterns from [U-¹³C₆]-glucose.
Logic of SILAC for In Vivo Quantitative Proteomics
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) can be adapted for in vivo studies by feeding animals a diet containing "heavy" amino acids. This creates a fully labeled "heavy" proteome that can be used as an internal standard for quantitative comparisons with "light" (unlabeled) proteomes from experimental animals.
// Nodes control_mouse [label="Control Mouse\n('Light' Diet)", fillcolor="#F1F3F4", fontcolor="#202124"]; heavy_mouse [label="Reference Mouse\n('Heavy' Diet, e.g., 13C6-Lysine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; light_tissue [label="'Light' Tissue", fillcolor="#F1F3F4", fontcolor="#202124"]; heavy_tissue [label="'Heavy' Tissue", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mix [label="Mix Tissues or Protein Extracts", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; digest [label="Protein Digestion (Trypsin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; peptides [label="Mixture of 'Light' and 'Heavy' Peptides", fillcolor="#F1F3F4", fontcolor="#202124"]; ms [label="LC-MS/MS Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; quant [label="Quantification (Heavy/Light Ratio)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges control_mouse -> light_tissue; heavy_mouse -> heavy_tissue; light_tissue -> mix; heavy_tissue -> mix; mix -> digest; digest -> peptides; peptides -> ms; ms -> quant; }
Caption: Logical workflow of an in vivo SILAC experiment.
References
Application Notes and Protocols for 8-Aminoguanine-¹³C₂,¹⁵N in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the stable isotope-labeled compound 8-Aminoguanine-¹³C₂,¹⁵N in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies. Detailed protocols and data presentation guidelines are included to facilitate the design and execution of preclinical and clinical research.
Introduction to 8-Aminoguanine and the Rationale for Isotopic Labeling
8-Aminoguanine is an endogenous purine (B94841) that has garnered significant interest as a therapeutic agent, primarily due to its role as a potent inhibitor of purine nucleoside phosphorylase (PNPase).[1][2] This inhibition leads to a "rebalancing" of the purine metabolome, increasing the levels of tissue-protective purines like inosine (B1671953) and guanosine, while decreasing the levels of potentially tissue-damaging purines such as hypoxanthine (B114508) and xanthine.[1][2][3] This mechanism of action underlies its beneficial effects in animal models of cardiovascular and renal diseases, including hypertension and metabolic syndrome.[2][4][5][6]
To thoroughly understand the clinical potential of 8-Aminoguanine, detailed pharmacokinetic studies are essential. The use of a stable isotope-labeled version, such as 8-Aminoguanine-¹³C₂,¹⁵N, offers significant advantages over non-labeled compounds in these studies. Stable isotopes are non-radioactive and safe for human administration, making them ideal for clinical trials.[7] The incorporation of ¹³C and ¹⁵N isotopes creates a molecule that is chemically identical to the parent drug but has a distinct, higher mass. This allows for its precise differentiation and quantification from the endogenous, unlabeled 8-Aminoguanine using mass spectrometry. This technique, known as stable isotope dilution, is the gold standard for quantitative bioanalysis due to its high accuracy, precision, and ability to correct for matrix effects and extraction losses.
Signaling Pathway of 8-Aminoguanine
The primary mechanism of action of 8-Aminoguanine is the inhibition of PNPase. This leads to a cascade of downstream effects that contribute to its therapeutic potential. The following diagram illustrates this signaling pathway.
Application: Absolute Bioavailability Study
A key application for 8-Aminoguanine-¹³C₂,¹⁵N is in determining the absolute bioavailability of an oral formulation. This is achieved by co-administering an oral dose of the unlabeled drug with an intravenous (IV) microdose of the stable isotope-labeled version. By comparing the plasma concentration-time profiles of the labeled (IV) and unlabeled (oral) drug, the fraction of the orally administered drug that reaches systemic circulation can be accurately calculated.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration profile of 8-Aminoguanine following oral administration, using 8-Aminoguanine-¹³C₂,¹⁵N as an internal standard.
1. Materials and Reagents:
-
8-Aminoguanine (unlabeled)
-
8-Aminoguanine-¹³C₂,¹⁵N (as internal standard)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Rat plasma (control)
2. Animal Dosing and Sampling:
-
House male Sprague-Dawley rats in accordance with institutional guidelines.
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose of unlabeled 8-Aminoguanine (e.g., 10 mg/kg).
-
Collect blood samples (approx. 200 µL) via tail vein or other appropriate method at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
3. Sample Preparation for LC-MS/MS Analysis:
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of each plasma sample, add 150 µL of a protein precipitation solution (e.g., acetonitrile) containing a known concentration of the internal standard, 8-Aminoguanine-¹³C₂,¹⁵N (e.g., 100 ng/mL).
-
Vortex mix for 1 minute to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometry (MS/MS):
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for both unlabeled 8-Aminoguanine and the labeled internal standard.
-
Hypothetical MRM transitions:
-
8-Aminoguanine: Q1/Q3 (e.g., m/z 167.1 -> 150.1)
-
8-Aminoguanine-¹³C₂,¹⁵N: Q1/Q3 (e.g., m/z 170.1 -> 153.1)
-
-
-
Develop a calibration curve by spiking known concentrations of unlabeled 8-Aminoguanine into control plasma and processing as described above.
-
5. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of 8-Aminoguanine in the unknown samples from the calibration curve.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a pharmacokinetic study using a stable isotope-labeled internal standard.
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Hypothetical Pharmacokinetic Parameters of 8-Aminoguanine in Rats Following a Single Oral Dose (10 mg/kg)
| Parameter | Unit | Mean (n=6) | SD |
| Cmax | ng/mL | 1250 | 210 |
| Tmax | h | 1.5 | 0.5 |
| AUC(0-t) | ngh/mL | 7800 | 1150 |
| AUC(0-inf) | ngh/mL | 8100 | 1200 |
| t½ | h | 3.8 | 0.7 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Table 2: Hypothetical Calibration Curve Data for 8-Aminoguanine in Rat Plasma
| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 1,480,000 | 0.0010 |
| 5 | 7,850 | 1,510,000 | 0.0052 |
| 25 | 40,100 | 1,495,000 | 0.0268 |
| 100 | 155,000 | 1,525,000 | 0.1016 |
| 500 | 760,000 | 1,500,000 | 0.5067 |
| 2000 | 3,050,000 | 1,515,000 | 2.0132 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The use of 8-Aminoguanine-¹³C₂,¹⁵N is a powerful tool for conducting precise and accurate pharmacokinetic and ADME studies. The stable isotope dilution methodology, coupled with LC-MS/MS analysis, allows for robust quantification of the drug in biological matrices. The protocols and data presentation guidelines provided here serve as a foundation for researchers to design and execute studies that will further elucidate the therapeutic potential of 8-Aminoguanine.
References
- 1. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. 8-Aminoguanine and its actions in the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Aminoguanine and its actions in the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy of Isotopically Labeled Purines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the application of Nuclear Magnetic Resonance (NMR) spectroscopy to study isotopically labeled purines. The direct proportionality between NMR signal intensity and the number of atomic nuclei allows for precise quantitative analysis, making it a powerful tool in drug development and metabolic research. The use of stable isotopes, such as 13C and 15N, significantly enhances NMR sensitivity and enables a suite of advanced experiments for detailed structural and dynamic characterization of purine-containing molecules, including nucleic acids and small-molecule therapeutics.
Introduction to NMR Spectroscopy of Purines
Purine (B94841) derivatives are fundamental components of nucleic acids (adenine and guanine) and also function as critical signaling molecules and cofactors. NMR spectroscopy is an invaluable, non-destructive technique for elucidating the structure, dynamics, and intermolecular interactions of these molecules at an atomic level. Isotopic labeling, particularly with 13C and 15N, overcomes the low natural abundance of these nuclei, thereby facilitating a range of advanced NMR experiments that are otherwise impractical. These methods are crucial for studying everything from the tautomeric states of purine bases to their interactions with proteins and other biomolecules.
Purinergic Signaling Pathway
Purinergic signaling encompasses the extracellular roles of purine nucleosides and nucleotides in cell communication. This pathway is integral to a wide array of physiological and pathological processes, making it a key area of interest in drug development. NMR studies on isotopically labeled purine analogs can provide critical insights into their binding modes and the conformational changes they induce in purinergic receptors.
Caption: A diagram of the purinergic signaling pathway.
Experimental Workflow for NMR Analysis
A typical workflow for the NMR analysis of an isotopically labeled purine derivative involves several key stages, from sample preparation to the final analysis of the acquired data. This systematic approach ensures the acquisition of high-quality, reproducible NMR data suitable for structural, dynamic, or quantitative studies.
Caption: A general experimental workflow for NMR analysis.
Quantitative Data for Isotopically Labeled Purines
The chemical shifts (δ) of purine nuclei are highly sensitive to their electronic environment, making them excellent reporters of substitution, tautomeric state, and intermolecular interactions. J-coupling constants provide through-bond connectivity information, which is invaluable for unambiguous resonance assignment. The following tables summarize typical NMR data for adenine (B156593) and guanosine (B1672433) derivatives.
Table 1: 1H and 13C Chemical Shifts (δ) of Adenine and Guanosine Derivatives in DMSO-d6
| Compound | H8 (ppm) | H2 (ppm) | C8 (ppm) | C2 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) |
| Adenine | 8.13 | 8.11 | 140.9 | 152.7 | 149.7 | 118.5 | 156.1 |
| 8-13C-Adenine | 8.91 (d, 1JCH=219 Hz) | - | 137.5 | - | - | - | - |
| Guanosine | 7.95 | - | 135.6 | 153.7 | 151.3 | 116.6 | 156.8 |
Note: Chemical shifts can vary depending on concentration, temperature, and pH.
Table 2: 15N Chemical Shifts (δ) and Heteronuclear Coupling Constants (J) for Purine Derivatives
| Nucleus | Typical 15N Shift (ppm) | Coupling Constant | Typical Value (Hz) |
| N1 | ~230 | 1J(N1,H1) | ~90 |
| N3 | ~210 | 2J(N3,H2) | 10-15 |
| N7 | ~235 | 2J(N7,H8) | ~10 |
| N9 | ~170 | 1J(N9,H9) | ~90 |
| NH2 | ~70-90 | 1J(N,H) | ~80-90 |
| - | - | 1J(C8,N7) | ~15 |
| - | - | 1J(C8,N9) | ~15 |
| - | - | 1J(C5,N7) | ~15 |
Note: 15N chemical shifts are typically referenced to liquid ammonia. Coupling constants are powerful for determining sites of protonation and tautomerism.[1]
Experimental Protocols
Sample Preparation for NMR
Accurate and reproducible results begin with meticulous sample preparation.
-
Analyte Purity : Ensure the isotopically labeled purine derivative is of high purity (>95%), as confirmed by HPLC and mass spectrometry.
-
Solvent Selection : Use high-quality deuterated solvents (e.g., DMSO-d6, D2O, CDCl3). DMSO-d6 is often preferred for its ability to dissolve a wide range of compounds and its non-exchangeable proton signals.
-
Concentration :
-
For 1H NMR, a concentration of 1-10 mg/mL is typically sufficient.
-
For 13C or 15N NMR on labeled compounds, a concentration of 5-20 mg/mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
-
Procedure for a Standard Sample : a. Accurately weigh 5-10 mg of the labeled purine derivative into a clean, dry vial. b. Add 0.6-0.7 mL of the chosen deuterated solvent. c. Gently vortex or sonicate the sample until the solute is completely dissolved. d. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-precision 5 mm NMR tube. e. Cap the NMR tube securely to prevent solvent evaporation and contamination.
Protocol for 2D 1H-15N HSQC
The Heteronuclear Single Quantum Coherence (HSQC) experiment is fundamental for correlating directly bonded 1H and 15N nuclei. It provides a "fingerprint" of the molecule, with each H-N pair yielding a distinct correlation peak.
-
Spectrometer Setup :
-
Insert the sample, lock on the deuterium (B1214612) signal of the solvent, and tune the 1H and 15N channels.
-
Shim the magnetic field to achieve optimal resolution and lineshape. A well-shimmed sample is critical for resolving crowded spectral regions.
-
-
Acquisition Parameters (Bruker Example) :
-
Pulse Program : hsqcetf3gpsi (sensitivity-enhanced, echo-antiecho with gradients).
-
Spectral Width (SW) :
-
F2 (1H): Typically 12-16 ppm, centered around 7-8 ppm.
-
F1 (15N): ~30-40 ppm for amide/imine region, or a wider range (~200 ppm) for a full spectrum, centered around 150-170 ppm.
-
-
Number of Points (TD) :
-
F2 (1H): 2048 (2k)
-
F1 (15N): 256-512
-
-
Number of Scans (NS) : 8-16 per increment, or more for dilute samples.
-
Relaxation Delay (d1) : 1.0 - 1.5 seconds.
-
1JNH Coupling Constant : Set to an average value of 90 Hz for magnetization transfer.
-
-
Processing :
-
Apply a squared sine-bell window function in both dimensions.
-
Perform Fourier transformation, followed by phase and baseline correction.
-
Protocol for 2D 1H-13C HMBC
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is used to identify long-range (typically 2-4 bond) correlations between 1H and 13C nuclei. This is essential for assigning quaternary carbons and piecing together the carbon skeleton of the purine ring.
-
Spectrometer Setup : As with HSQC, ensure the spectrometer is locked, tuned (1H and 13C), and shimmed.
-
Acquisition Parameters (Bruker Example) :
-
Pulse Program : hmbcgplpndqf (gradient-selected, with low-pass filter).
-
Spectral Width (SW) :
-
F2 (1H): 12-16 ppm, centered appropriately.
-
F1 (13C): 180-200 ppm, covering the aromatic and aliphatic regions, centered around 100 ppm.
-
-
Number of Points (TD) :
-
F2 (1H): 2048 (2k)
-
F1 (13C): 512-1024
-
-
Number of Scans (NS) : 16-64 per increment, depending on concentration.
-
Relaxation Delay (d1) : 1.5 - 2.0 seconds.
-
Long-Range Coupling (nJCH) : Set the evolution delay to optimize for a long-range coupling of 8-10 Hz.
-
-
Processing :
-
Apply a sine-bell window function in both dimensions.
-
Perform Fourier transformation. HMBC spectra are typically processed in magnitude mode, so phasing is not required.
-
Apply baseline correction.
-
Protocol for Quantitative NMR (qNMR)
qNMR allows for the determination of the absolute concentration or purity of a sample by referencing the integral of an analyte signal to that of a certified internal standard of known concentration.
-
Sample Preparation for qNMR : a. Accurately weigh approximately 10-20 mg of the purine analyte into a vial using an analytical balance (record weight to ±0.01 mg). b. Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The molar ratio of analyte to standard should be roughly 1:1. c. Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent. Ensure complete dissolution.
-
Acquisition Parameters :
-
Pulse Program : A standard 1D pulse program (e.g., zg30 on Bruker).
-
Pulse Angle : Calibrate a 90° pulse precisely.
-
Relaxation Delay (d1) : This is the most critical parameter. It must be at least 5 times the longest T1 (spin-lattice relaxation time) of any proton being quantified (both analyte and standard). A value of 30-60 seconds is often a safe starting point.
-
Number of Scans (NS) : Sufficient to achieve a signal-to-noise ratio of >250:1 for the peaks to be integrated.
-
Acquisition Time (AT) : At least 3-4 seconds to ensure high digital resolution.
-
-
Processing and Analysis : a. Process the spectrum with a small line broadening (e.g., LB = 0.3 Hz). b. Carefully perform manual phasing and baseline correction across the entire spectral width. c. Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard. d. Calculate the purity or concentration using the following formula:
Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
P = Purity
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular Weight
-
m = mass
-
References
Troubleshooting & Optimization
Technical Support Center: Quantification of 8-Aminoguanine-13C2,15N
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Aminoguanine (B17156) and its stable isotope-labeled internal standard, 8-Aminoguanine-13C2,15N.
Frequently Asked Questions (FAQs)
Q1: What are the recommended mass transitions for 8-Aminoguanine and this compound in UPLC-MS/MS analysis?
A1: For accurate quantification, it is recommended to use multiple reaction monitoring (MRM) with the following transitions:
Q2: What are the most common causes of poor signal intensity for the this compound internal standard?
A2: Low or no signal from the internal standard can stem from several factors, including:
-
Improper Storage: Degradation due to incorrect storage temperature or exposure to light.
-
Pipetting Errors: Inaccurate addition of the internal standard to the samples.
-
Matrix Effects: Ion suppression caused by co-eluting components from the biological matrix.
-
Instrumental Issues: A dirty ion source, incorrect MS parameters, or issues with the LC system.
Q3: My calibration curve for 8-Aminoguanine is non-linear. What could be the reasons?
A3: Non-linearity in the calibration curve can be caused by:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated.
-
Isotopic Contribution: The natural isotopic abundance of the analyte can contribute to the signal of the internal standard, especially at high analyte concentrations.
-
Matrix Effects: Differential ion suppression or enhancement across the concentration range.
-
Inappropriate Calibration Model: The chosen regression model (e.g., linear) may not accurately describe the concentration-response relationship.
Q4: I am observing high variability in my results. What are the likely causes?
A4: High variability in quantification can be attributed to:
-
Inconsistent Sample Preparation: Variations in extraction recovery between samples.
-
Matrix Effects: Differential matrix effects between individual samples.
-
Instrumental Instability: Fluctuations in the LC-MS/MS system's performance over the analytical run.
-
Instability of 8-Aminoguanine: Degradation of the analyte in the biological matrix or during sample processing.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Significant Ion Suppression or Enhancement
Symptoms:
-
Low or inconsistent signal intensity for 8-aminoguanine and/or the internal standard.
-
Poor accuracy and precision of quality control (QC) samples.
-
Matrix factor values significantly different from 1.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ion suppression.
Quantitative Data on Matrix Effects (Representative Data):
The following table illustrates the potential impact of different biological matrices on the quantification of 8-aminoguanine, demonstrating the importance of matrix-matched calibration standards. The matrix effect is calculated as: (Peak area in matrix / Peak area in neat solution) * 100%.
| Biological Matrix | Mean Matrix Effect (%) | Coefficient of Variation (CV, %) |
| Human Urine | 75.2 | 12.5 |
| Human Plasma | 62.8 | 18.3 |
| Rat Liver Homogenate | 45.1 | 25.1 |
Note: This table presents representative data to illustrate the concept. Actual values will vary depending on the specific sample preparation and LC-MS/MS conditions.
Issue 2: Poor or Inconsistent Recovery
Symptoms:
-
Low signal intensity for both 8-aminoguanine and the internal standard.
-
High variability in the analyte/internal standard peak area ratio.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor recovery.
Comparison of Sample Preparation Methods (Representative Data):
This table provides a representative comparison of two common sample preparation techniques for the extraction of 8-aminoguanine from human plasma.
| Method | Mean Recovery (%) | Recovery CV (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 85.3 | 9.8 | 65.7 |
| Solid-Phase Extraction (C18) | 92.1 | 5.2 | 88.4 |
Note: This table presents representative data. Actual results may vary based on the specific protocol and matrix.
Experimental Protocols
Protocol 1: UPLC-MS/MS Analysis of 8-Aminoguanine
This protocol outlines a general method for the quantification of 8-aminoguanine in biological samples.
1. Sample Preparation (using Protein Precipitation for Plasma): a. To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels). b. Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase.
2. UPLC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Parameters:
Signaling and Metabolic Pathways
Biosynthesis of 8-Aminoguanine
8-Aminoguanine can be formed in vivo through two primary pathways originating from 8-nitroguanosine, a product of nitrosative stress.
Caption: Biosynthesis pathways of 8-Aminoguanine.
References
Improving signal intensity of 8-Aminoguanine-13C2,15N in mass spec
Welcome to the technical support center for the mass spectrometry analysis of 8-Aminoguanine-¹³C₂,¹⁵N. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and answers to frequently asked questions to help improve signal intensity and achieve reliable, high-quality data.
Troubleshooting Guide: Low Signal Intensity
This guide addresses the common issue of low or inconsistent signal intensity for 8-Aminoguanine-¹³C₂,¹⁵N in mass spectrometry experiments. The questions below follow a logical workflow from sample to signal detection.
Q1: My 8-Aminoguanine-¹³C₂,¹⁵N signal is weak or absent. Where should I start troubleshooting?
A weak or absent signal can stem from multiple factors, including sample degradation, poor ionization, suboptimal instrument settings, or matrix effects.[1] A systematic approach, starting from sample preparation and moving through the liquid chromatography (LC) and mass spectrometry (MS) systems, is the most effective way to diagnose the issue.
Below is a logical workflow to help identify the root cause of poor signal intensity.
Caption: A logical workflow for troubleshooting low signal intensity.
Q2: How can my sample preparation protocol affect signal intensity?
Proper sample preparation is critical for successful analysis and is often a primary source of poor signal.[2] Key areas to scrutinize include sample stability, extraction efficiency, and the presence of contaminants.
-
Sample Stability : Analytes can degrade if not handled and stored correctly. For instance, the related compound 8-nitroguanine (B15626), a precursor to 8-aminoguanine, is known to be unstable and can be lost during DNA extraction.[3] While 8-Aminoguanine is more stable, proper handling, such as storage at low temperatures (-80°C), is recommended to prevent degradation.[1]
-
Contamination : Common laboratory contaminants like keratins, glycerol, and polymers (e.g., PEG) can severely interfere with LC-MS analysis, even at low concentrations.[4] Always use powder-free gloves and high-purity, LC-MS grade solvents and reagents.[1][4]
-
Sample Cleanup : Biological samples contain complex matrices (salts, proteins, phospholipids) that can suppress the ionization of the target analyte.[5][6] Insufficient cleanup is a major cause of low signal. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove these interfering components.[1]
Q3: Which Liquid Chromatography (LC) parameters are most important for optimizing the signal?
The goal of chromatography is to separate your analyte from matrix components and deliver it to the mass spectrometer in a solvent that is favorable for ionization.
-
Mobile Phase pH : Ensure the mobile phase pH is appropriate for 8-Aminoguanine. For similar compounds, a weak acid (e.g., 0.1% formic acid or 0.02% acetic acid) is often used to promote protonation for positive mode electrospray ionization (ESI).[1]
-
Column Choice : A C18 reverse-phase column is commonly used for separating polar compounds like guanine (B1146940) derivatives.[1][7] Using a column with a smaller particle size (e.g., 1.7-1.8 µm) can improve separation efficiency and peak shape, leading to better signal-to-noise.[1]
-
Gradient Elution : A slow, shallow gradient of an organic solvent (like acetonitrile) in water can improve the separation of the analyte from closely eluting matrix components that could cause ion suppression.[1]
-
Sample Solvent : If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion and poor retention. Whenever possible, dilute the sample in a solvent that matches the initial mobile phase composition.[1]
Q4: What are the key Mass Spectrometry (MS) settings to check for 8-Aminoguanine-¹³C₂,¹⁵N?
Direct optimization of MS parameters is essential for maximizing sensitivity.[8] For targeted analysis on a triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) is the preferred method.[7][9]
-
Ionization Mode : Electrospray ionization (ESI) is the standard technique for polar, ionizable compounds like 8-Aminoguanine.[8]
-
MRM Transitions : Using the correct precursor and product ion masses is fundamental. For 8-Aminoguanine and its stable isotope-labeled internal standard, specific transitions have been established.[7]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| 8-Aminoguanine | 167 | 150 | Positive ESI |
| 8-Aminoguanine-¹³C₂,¹⁵N | 170 | 153 | Positive ESI |
| Table based on data from published literature.[7] |
-
Ion Source Optimization : Parameters such as capillary voltage, nebulizer gas pressure, and source temperature must be tuned for your specific instrument and flow rate.[1][8] These settings control the efficiency of droplet formation and desolvation, which directly impacts ionization.
-
Collision Energy (CE) : The CE must be optimized to ensure efficient fragmentation of the precursor ion into the desired product ion.[1] This is done by infusing a standard and ramping the collision voltage while monitoring the product ion intensity.[1] You should aim for a setting that maximizes the product ion signal while leaving 10-15% of the precursor ion.[8]
Q5: What are matrix effects and how can I determine if they are suppressing my signal?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[6][10] This can lead to either ion suppression (most common) or enhancement, causing poor sensitivity and inaccurate quantification.[6] Endogenous phospholipids (B1166683) and serum proteins are major sources of matrix effects in biological samples.[5]
Caption: How matrix components can suppress analyte ionization.
Methods to Identify and Mitigate Matrix Effects:
-
Use of an Internal Standard : The most crucial tool is the stable isotope-labeled internal standard (SIL-IS), 8-Aminoguanine-¹³C₂,¹⁵N. Since the SIL-IS is chemically identical to the analyte, it will experience the same matrix effects.[6] If both the analyte and IS signals are suppressed, the ratio should remain constant, allowing for accurate quantification.[7]
-
Sample Dilution : A simple test is to analyze serial dilutions of your sample. If matrix effects are present, diluting the sample will dilute the interfering components more than the analyte, and you may see a non-linear increase in signal.[5]
-
Improved Sample Cleanup : If matrix effects are confirmed, revisit your sample preparation protocol. Incorporating an SPE or LLE step is highly effective at removing interfering substances.[1][5]
Frequently Asked Questions (FAQs)
Q: What is the optimal ionization mode and polarity for 8-Aminoguanine? A: Electrospray ionization (ESI) in positive ion mode is recommended for 8-Aminoguanine and its derivatives, as the basic amine groups are readily protonated.[7][11]
Q: My retention time is shifting between injections. What could be the cause? A: Retention time shifts are typically caused by inconsistent mobile phase composition, fluctuations in column temperature, or column aging.[1] Ensure you prepare fresh mobile phase daily, use a column oven for stable temperature control, and monitor column performance over time.[1]
Q: Why is an isotopically labeled internal standard like 8-Aminoguanine-¹³C₂,¹⁵N so important? A: A stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry.[9] It co-elutes with the analyte and is affected nearly identically by variations in sample preparation, injection volume, and matrix-induced ion suppression.[6][7] This allows for highly accurate and precise quantification by correcting for these potential sources of error.
Q: Can I use atmospheric pressure chemical ionization (APCI) instead of ESI? A: While ESI is generally preferred for polar compounds, APCI is better suited for less-polar, lower-molecular-weight analytes.[8] For 8-Aminoguanine, ESI is expected to provide superior sensitivity. However, if you are experiencing significant ion suppression with ESI that cannot be resolved, testing APCI may be a viable alternative.[6][8]
Experimental Protocols
General Protocol for UPLC-MS/MS Analysis of 8-Aminoguanine
This protocol is a general guideline based on methods described in the literature.[7] Optimization for your specific instrument and sample type is highly recommended.[8][12]
Caption: A typical experimental workflow for 8-Aminoguanine analysis.
1. Sample Preparation:
-
For urine or microdialysate samples, dilution is often the only preparation needed.[7] Urine may be diluted 30-fold, while microdialysate may be diluted 2-fold in high-purity water.[7]
-
Add the 8-Aminoguanine-¹³C₂,¹⁵N internal standard to each sample to a known final concentration.[7]
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 25 minutes at 4°C to pellet any precipitates.[7]
-
Transfer the supernatant to HPLC vials for analysis.[7]
2. UPLC-MS/MS System Parameters:
-
LC System : An ultra-performance liquid chromatography (UPLC) system is recommended for high resolution and speed.[7]
-
Column : Agilent Eclipse Plus C18 (or equivalent), 5 µm, 4.6 x 250 mm.[7]
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Flow Rate : 0.8 mL/min.[7]
-
Gradient : A linear gradient should be optimized to ensure separation from other components. An example could be starting at 3% B, ramping to 9% B over 9 minutes, then to 100% B.[7]
-
MS System : A triple quadrupole mass spectrometer.
-
Ionization : Electrospray Ionization (ESI), Positive Mode.
-
Detection : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
Parameter Optimization : Optimize ion source gas flows, temperatures, and voltages according to manufacturer guidelines to maximize the signal for the analyte and internal standard.[8][12][13] Optimize collision energy for each MRM transition.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Comprehensive analysis of the formation and stability of peroxynitrite-derived 8-nitroguanine by LC-MS/MS: Strategy for the quantitative analysis of cellular 8-nitroguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 5. bme.psu.edu [bme.psu.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. "Urinary Analysis of 8-Oxoguanine, 8-Oxoguanosine, Fapy-Guanine and 8-O" by Bhaskar Malayappan, Timothy J. Garrett et al. [dc.etsu.edu]
- 10. omicsonline.org [omicsonline.org]
- 11. lifesciencesite.com [lifesciencesite.com]
- 12. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 8-Aminoguanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 8-aminoguanine (B17156) by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of 8-aminoguanine?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as 8-aminoguanine, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][3] Common sources of matrix effects in biological samples include phospholipids, proteins, salts, and endogenous metabolites.[1][4]
Q2: How can I determine if my 8-aminoguanine analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of 8-aminoguanine solution is introduced into the mass spectrometer after the analytical column.[4] Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where interfering compounds elute. For quantitative assessment, the post-extraction spike method is widely used.[1] This involves comparing the response of 8-aminoguanine spiked into a blank, extracted matrix with the response of 8-aminoguanine in a neat solvent at the same concentration.
Q3: What are the common sample preparation techniques to minimize matrix effects for 8-aminoguanine analysis?
A3: Several sample preparation techniques can be employed to reduce matrix interferences:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins.[5][6][7] While effective at removing a large portion of proteins, it may not sufficiently remove other matrix components like phospholipids.[4]
-
Liquid-Liquid Extraction (LLE): This technique separates 8-aminoguanine from matrix components based on their differential solubility in two immiscible liquid phases. LLE can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample cleanup.[8][9] It involves passing the sample through a solid sorbent that retains the analyte, while matrix components are washed away. The purified analyte is then eluted with a different solvent.
Q4: Can I use an internal standard to compensate for matrix effects?
A4: Yes, the use of a suitable internal standard (IS) is a highly effective way to compensate for matrix effects.[1] The ideal IS is a stable isotope-labeled (SIL) version of 8-aminoguanine (e.g., ¹³C, ¹⁵N-labeled 8-aminoguanine). A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low signal intensity for 8-aminoguanine in biological samples compared to standards in neat solution. | Ion suppression due to co-eluting matrix components. | 1. Optimize Chromatography: Modify the LC gradient to better separate 8-aminoguanine from interfering peaks. 2. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering components.[10] |
| High variability in 8-aminoguanine signal across different samples. | Inconsistent matrix effects between samples. | 1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect. |
| Poor peak shape for 8-aminoguanine. | Co-eluting interferences or column contamination. | 1. Check for Column Contamination: Implement a column wash step between injections to remove strongly retained matrix components. 2. Optimize Mobile Phase: Adjust the mobile phase composition (e.g., pH, organic modifier) to improve peak shape. |
| Inaccurate quantification results. | Uncorrected matrix effects leading to signal suppression or enhancement. | 1. Perform a thorough method validation: Quantify the matrix effect using the post-extraction spike method. 2. Re-evaluate the sample preparation method: If the matrix effect is significant, a more effective cleanup procedure is necessary. |
Quantitative Data on Matrix Effects
The following table provides an illustrative example of how to present quantitative data on matrix effects for 8-aminoguanine in different biological matrices. The values for a structurally similar compound, NC-8, in rat plasma are included as a reference.[11][12]
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Coefficient of Variation (CV%) | Reference |
| NC-8 | Rat Plasma | Protein Precipitation | Not Significant | ≤ 6% | [11][12] |
| 8-Aminoguanine (Hypothetical) | Human Plasma | Protein Precipitation | -25% (Suppression) | 12% | - |
| 8-Aminoguanine (Hypothetical) | Human Plasma | Solid-Phase Extraction | -5% (Suppression) | 4% | - |
| 8-Aminoguanine (Hypothetical) | Human Urine | Dilute-and-Shoot | +15% (Enhancement) | 8% | - |
Note: The hypothetical data for 8-aminoguanine is for illustrative purposes to demonstrate the potential impact of different matrices and sample preparation methods on the matrix effect.
Experimental Protocols
Protocol 1: Protein Precipitation for 8-Aminoguanine in Plasma
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard solution (e.g., stable isotope-labeled 8-aminoguanine).
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for 8-Aminoguanine in Urine
-
Sample Pre-treatment:
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute 100 µL of urine with 400 µL of 2% phosphoric acid.
-
Add 20 µL of internal standard solution.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
-
Elution:
-
Elute 8-aminoguanine with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for Protein Precipitation of 8-Aminoguanine in Plasma.
Caption: Troubleshooting Logic for Matrix Effects in 8-Aminoguanine Analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. longdom.org [longdom.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of 8-Aminoguanine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the chromatographic separation of 8-aminoguanine (B17156). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the chromatographic analysis of 8-aminoguanine.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the basic 8-aminoguanine molecule and acidic residual silanol (B1196071) groups on the stationary phase. | - Mobile Phase pH Adjustment: Increase the mobile phase pH to suppress the ionization of 8-aminoguanine. A pH of at least 2 units above the pKa is recommended. Since the exact pKa of 8-aminoguanine is not readily available, start with a pH around 7.5-8.0 and optimize. - Use of an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column to minimize the number of available silanol groups. - Addition of a Competing Base: Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to saturate the active silanol sites. |
| Poor Resolution/Co-elution | Inadequate separation from other components in the sample matrix. | - Optimize Mobile Phase Composition: Adjust the organic modifier (e.g., acetonitrile (B52724) or methanol) gradient or isocratic percentage to improve separation. - Change Stationary Phase: If using a C18 column, consider a phenyl-hexyl or a polar-embedded phase column for alternative selectivity. - Temperature Optimization: Varying the column temperature can alter selectivity and improve resolution. Start at ambient temperature and adjust in 5°C increments. |
| Retention Time Drift | Inconsistent retention times across multiple injections. | - Ensure Proper Column Equilibration: Equilibrate the column with the mobile phase for a sufficient time before starting the analytical run. - Check for System Leaks: Inspect all fittings and connections for any signs of leakage. - Mobile Phase Stability: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of the organic solvent. - Consistent Temperature: Use a column oven to maintain a constant temperature throughout the analysis. |
| Low Sensitivity/Poor Peak Area | Suboptimal detection or loss of analyte during sample preparation. | - Optimize Detector Wavelength: Determine the UV maximum absorbance for 8-aminoguanine (typically around 254 nm and 280 nm for purine (B94841) analogs) and set the detector accordingly. - Sample Preparation: Ensure complete dissolution of 8-aminoguanine. It has limited solubility in neutral aqueous solutions but is soluble in 0.1 M NaOH. Use appropriate solvents for sample and standard preparation. - Mass Spectrometry: For higher sensitivity and selectivity, consider using a mass spectrometer as a detector, especially for complex biological samples. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for 8-aminoguanine analysis?
A1: For reversed-phase chromatography of 8-aminoguanine, a C18 or C8 column with high-purity silica (B1680970) and thorough end-capping is a good starting point. These columns minimize secondary interactions with residual silanols, which can cause peak tailing with basic compounds like 8-aminoguanine. For alternative selectivity, especially in complex matrices, a phenyl-hexyl or a polar-embedded phase column could be explored.
Q2: How can I improve the retention of the polar 8-aminoguanine molecule on a reversed-phase column?
A2: To improve retention of polar compounds like 8-aminoguanine, you can:
-
Decrease the organic solvent percentage in your mobile phase.
-
Use a highly aqueous mobile phase with a column designed for such conditions (e.g., AQ-type or polar-endcapped columns).
-
Adjust the mobile phase pH to ensure 8-aminoguanine is in its neutral form, which will increase its hydrophobicity and retention on a reversed-phase column.
Q3: What mobile phase additives are recommended for 8-aminoguanine analysis?
A3: To improve peak shape and reproducibility, consider adding:
-
Buffers: Phosphate (B84403) or acetate (B1210297) buffers are commonly used to control and maintain a stable mobile phase pH.
-
Competing Base: A low concentration of triethylamine (TEA) (e.g., 0.05-0.1%) can be added to the mobile phase to block active silanol sites on the stationary phase and reduce peak tailing.
-
Ion-Pairing Agents: In some cases, an ion-pairing agent like heptafluorobutyric acid (HFBA) can be used to enhance retention and improve peak shape, but this is generally not compatible with mass spectrometry detection.
Q4: How should I prepare my samples and standards for 8-aminoguanine analysis?
A4: 8-aminoguanine is soluble in 0.1 M NaOH. For initial stock solutions, dissolving in a small amount of 0.1 M NaOH and then diluting with the mobile phase or a compatible solvent is a good approach. For biological samples, protein precipitation followed by centrifugation is a common sample preparation technique.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-UV Method for 8-Aminoguanine
This protocol provides a general starting point for the analysis of 8-aminoguanine using HPLC with UV detection.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), end-capped
2. Mobile Phase Preparation:
-
Mobile Phase A: 20 mM potassium phosphate buffer, pH 7.5
-
Mobile Phase B: Acetonitrile
-
Filter and degas both mobile phases before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-5 min: 5% B
-
5-15 min: 5% to 50% B
-
15-20 min: 50% B
-
20-21 min: 50% to 5% B
-
21-30 min: 5% B (re-equilibration)
-
4. Sample Preparation:
-
Dissolve 8-aminoguanine standard in 0.1 M NaOH to create a stock solution.
-
Dilute the stock solution with the initial mobile phase composition (95% A: 5% B) to the desired working concentrations.
Protocol 2: UPLC-MS/MS Method for 8-Aminoguanine in Biological Samples
This protocol is suitable for the sensitive and selective quantification of 8-aminoguanine in complex matrices like plasma or urine.
1. Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution: (To be optimized based on the specific column and system)
-
0-0.5 min: 2% B
-
0.5-3.0 min: 2% to 80% B
-
3.0-4.0 min: 80% B
-
4.0-4.1 min: 80% to 2% B
-
4.1-5.0 min: 2% B
-
3. Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions: To be determined by infusing a standard solution of 8-aminoguanine. A likely precursor ion would be [M+H]+.
-
Optimize cone voltage and collision energy for maximum signal intensity.
4. Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Quantitative Data
Table 1: Example Chromatographic Parameters for Purine Analogs (for reference in method development for 8-aminoguanine)
| Compound | Column | Mobile Phase | Retention Time (min) | Reference |
| Guanine | C18 | Gradient with phosphate buffer and acetonitrile | ~8.5 | Adapted from similar purine analysis |
| Adenine | C18 | Gradient with phosphate buffer and acetonitrile | ~9.2 | Adapted from similar purine analysis |
| Hypoxanthine | C18 | Gradient with phosphate buffer and acetonitrile | ~6.1 | Adapted from similar purine analysis |
| Xanthine | C18 | Gradient with phosphate buffer and acetonitrile | ~5.8 | Adapted from similar purine analysis |
Note: The retention times are illustrative and will vary depending on the specific HPLC system, column, and exact mobile phase conditions.
Visualizations
Caption: UPLC-MS/MS workflow for the quantification of 8-aminoguanine in biological samples.
Troubleshooting low recovery of 8-aminoguanine during extraction
Welcome to the technical support center for troubleshooting the extraction of 8-aminoguanine (B17156). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the recovery of 8-aminoguanine from biological matrices.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low recovery of 8-aminoguanine during solid-phase extraction (SPE). What are the most common causes?
A1: Low recovery of 8-aminoguanine, a polar and basic compound, is often attributed to several factors during SPE:
-
Inappropriate Sorbent Selection: Using a purely reversed-phase (e.g., C18) sorbent may not provide sufficient retention for the polar 8-aminoguanine. A mixed-mode sorbent with both reversed-phase and cation exchange functionalities is often more effective.
-
Incorrect Sample pH: The pH of your sample load is critical. To ensure 8-aminoguanine is protonated and can bind to a cation exchange sorbent, the sample pH should be at least 2 units below its pKa.
-
Suboptimal Wash Steps: Using a wash solvent that is too strong can prematurely elute the 8-aminoguanine. Conversely, a wash that is too weak will not effectively remove interferences, which can lead to ion suppression during LC-MS analysis, giving the appearance of low recovery.
-
Inefficient Elution: The elution solvent may not be strong enough to disrupt the interaction between 8-aminoguanine and the sorbent. For cation exchange sorbents, the elution solvent should be basic to neutralize the charge on the analyte and facilitate its release.
-
Analyte Instability: 8-aminoguanine and its analogs can be unstable at certain pH levels and temperatures. For instance, a related compound, 8-oxo-7,8-dihydroguanine, is fragile in highly alkaline solutions (pH 12) at room temperature but shows increased stability at lower pH and temperature[1].
Q2: What type of SPE cartridge is recommended for 8-aminoguanine extraction?
A2: For a polar basic compound like 8-aminoguanine, a mixed-mode cation exchange SPE cartridge is highly recommended. These sorbents offer a dual retention mechanism, combining hydrophobic (reversed-phase) and electrostatic (cation exchange) interactions. This allows for more rigorous washing steps to remove matrix interferences, leading to a cleaner extract and potentially higher recovery. Weak cation exchange (WCX) sorbents are often a good choice as they allow for elution under milder acidic conditions, which can be beneficial for LC/MS compatibility[2].
Q3: How critical is pH control during the extraction process?
A3: pH control is arguably the most critical parameter for the successful extraction of 8-aminoguanine using mixed-mode cation exchange SPE.
-
Loading: The sample should be acidified to a pH at least two units below the pKa of 8-aminoguanine to ensure it is in its positively charged form, allowing for strong binding to the cation exchange sorbent.
-
Washing: The pH of the wash solvent should be maintained to keep 8-aminoguanine ionized and retained on the sorbent while removing neutral and acidic interferences.
-
Elution: The pH of the elution solvent should be increased to neutralize the charge on 8-aminoguanine, disrupting the ionic interaction with the sorbent and allowing for its elution. Typically, a pH greater than the pKa by at least 2 units is recommended for efficient elution[3].
Q4: My final extract shows significant ion suppression in the LC-MS analysis. How can I address this?
A4: Ion suppression is a common matrix effect in LC-MS analysis of complex biological samples. To mitigate this:
-
Optimize Wash Steps: Incorporate a strong organic wash (e.g., 100% methanol) after an acidic aqueous wash. This can help in removing hydrophobic interferences that often cause ion suppression.
-
Use a More Selective SPE Sorbent: As mentioned, mixed-mode SPE provides a cleaner extract compared to single-mode sorbents.
-
Dilute the Final Extract: If the concentration of 8-aminoguanine is sufficient, diluting the final extract can reduce the concentration of interfering matrix components.
-
Chromatographic Separation: Ensure your LC method adequately separates 8-aminoguanine from co-eluting matrix components.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for 8-aminoguanine can help to correct for matrix effects and improve quantitative accuracy.
Troubleshooting Guides
Problem: Low Recovery of 8-Aminoguanine
This guide provides a systematic approach to troubleshooting low recovery.
Caption: Troubleshooting workflow for low 8-aminoguanine recovery.
Data Presentation
The following tables provide representative data on how different extraction parameters can influence the recovery of a polar basic compound like 8-aminoguanine. These are illustrative examples to guide your optimization.
Table 1: Effect of SPE Sorbent Type on Recovery
| SPE Sorbent Type | Retention Mechanism | Typical Recovery (%) | Selectivity |
| C18 (Reversed-Phase) | Hydrophobic | 40-60 | Low |
| Strong Cation Exchange (SCX) | Ionic | 70-90 | Moderate |
| Weak Cation Exchange (WCX) | Ionic | >85 | High |
| Mixed-Mode (WCX/RP) | Ionic & Hydrophobic | >90 | Very High |
Table 2: Impact of Sample Load pH on Recovery using WCX SPE
| Sample Load pH | Analyte State | Expected Recovery (%) |
| 2.0 | Protonated (Cationic) | > 95 |
| 4.0 | Protonated (Cationic) | > 90 |
| 6.0 | Partially Protonated | 60-80 |
| 8.0 | Neutral | < 50 |
Table 3: Influence of Elution Solvent Composition on Recovery from WCX SPE
| Elution Solvent | Elution Mechanism | Expected Recovery (%) |
| 100% Methanol (B129727) | Solvent Strength | 30-50 |
| 5% Formic Acid in Methanol | Solvent Strength + Low pH | 20-40 |
| 2% Ammonium (B1175870) Hydroxide (B78521) in Methanol | Charge Neutralization | 85-95 |
| 5% Ammonium Hydroxide in Methanol | Charge Neutralization | > 95 |
Experimental Protocols
Protocol 1: Extraction of 8-Aminoguanine from Human Urine using Mixed-Mode Weak Cation Exchange (WCX) SPE
This protocol is a starting point and may require optimization for your specific application.
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 4000 x g for 10 minutes to pellet particulates.
-
Take 1 mL of the supernatant and dilute with 1 mL of 4% phosphoric acid in water. This ensures the pH is low enough to protonate the 8-aminoguanine.
-
-
SPE Cartridge Conditioning:
-
Condition a weak cation exchange (WCX) SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Wash Steps:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Dry the cartridge under vacuum or positive pressure for 1-2 minutes.
-
-
Elution:
-
Elute the 8-aminoguanine from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. A second elution with another 1 mL may improve recovery.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a solvent compatible with your LC-MS mobile phase (e.g., 100 µL of 10% methanol in water with 0.1% formic acid).
-
Signaling Pathway and Workflow Diagrams
Caption: General workflow for 8-aminoguanine extraction using SPE.
Caption: Retention mechanism of 8-aminoguanine on a WCX sorbent.
References
- 1. Urinary analysis of 8-oxo-7,8-dihydroguanine and 8-oxo-7,8-dihydro-2'-deoxyguanosine by isotope-dilution LC-MS/MS with automated solid-phase extraction: Study of 8-oxo-7,8-dihydroguanine stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
Technical Support Center: Data Analysis for Isotope Labeling Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the data analysis workflow of isotope labeling experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions about the data analysis workflow for isotope labeling experiments.
Q1: What are the critical data processing steps for an isotope labeling experiment?
A1: A typical data analysis workflow involves several key stages: raw data acquisition from the mass spectrometer, peak picking and integration, correction for natural isotope abundance, calculation of isotopic enrichment or relative abundance, statistical analysis to identify significant changes, and finally, biological interpretation through pathway or flux analysis.
Q2: Why is it crucial to correct for natural isotopic abundance?
A2: All elements have naturally occurring stable isotopes (e.g., ¹³C is about 1.1% of all carbon).[1] This natural abundance contributes to the mass spectrum of both labeled and unlabeled molecules, creating a pattern of isotopic peaks (M, M+1, M+2, etc.).[2] Failing to correct for this can lead to an overestimation of the labeled fraction and introduce systematic errors into your quantitative analysis.[3][4] Correction is essential for accurate data interpretation.[5]
Q3: What is isotopic purity and why is it important for quantification?
A3: Isotopic purity is the percentage of a labeled compound that contains the desired "heavy" isotope.[2] For example, it indicates how much of a ¹³C₆-lysine is fully labeled with six ¹³C atoms. Impure isotopic labels can lead to significant quantification errors because the presence of unlabeled or partially labeled species in the "heavy" standard can interfere with the signal of the "light" sample, leading to inaccurate ratios.[2]
Q4: What are common software tools used for metabolic flux analysis (MFA)?
A4: Several software tools are available for metabolic flux analysis, each with specific features and algorithms. The choice of software often depends on the experimental design and the complexity of the metabolic model.
| Software Tool | Key Features | Reference |
| INCA | Isotopomer Network Compartmental Analysis; MATLAB-based for isotopically non-stationary MFA. | [6] |
| METRAN | Based on the Elementary Metabolite Units (EMU) framework for ¹³C-MFA, experiment design, and statistical analysis. | [7] |
| OpenFlux | Modeling software for ¹³C-based metabolic flux analysis. | [8] |
| IsoCorrectoR | R package for correcting mass spectrometry data from stable isotope labeling experiments for natural isotope abundance. | [4] |
| MFA Suite™ | A toolkit that includes applications like INCA, ETA, and PIRAMID for quantifying intracellular metabolic pathway rates. | [6] |
Q5: What is a label-swap replication and why is it beneficial?
A5: A label-swap replication is an experimental design where the labeling is reversed between biological replicates. For example, in one replicate, the control is "light" and the treatment is "heavy," while in the second replicate, the control is "heavy" and the treatment is "light." This strategy is effective in correcting for experimental errors such as incomplete labeling and arginine-to-proline conversion by averaging the ratios measured in the individual replicates, leading to enhanced reliability in expression ratios.[9][10]
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your data analysis.
Issue 1: Incomplete Label Incorporation in SILAC Experiments
-
Symptom: Mass spectrometry data reveals a low percentage of heavy-labeled peptides, leading to inaccurate protein quantification. The expected mass shift between light and heavy peptides is not consistently observed.[3]
-
Possible Causes & Solutions:
| Cause | Recommended Action | Rationale |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 doublings in the SILAC medium.[3] | To achieve >99% incorporation and complete replacement of natural amino acids with their heavy counterparts. |
| Amino Acid Conversion | If arginine-to-proline conversion is suspected, supplement the medium with heavy-labeled proline.[11] | Some cell lines can metabolically convert arginine to proline, diluting the heavy arginine label. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination. | Mycoplasma can alter amino acid metabolism, interfering with proper labeling.[3] |
| Incorrect Media Formulation | Double-check that the SILAC medium completely lacks the light version of the labeled amino acid.[2] | Contamination with light amino acids will lead to incomplete labeling. |
Issue 2: High Variability in Internal Standard Peak Area
-
Symptom: The peak area of the stable isotope-labeled (SIL) internal standard varies significantly across a batch of samples, compromising the accuracy and precision of quantitative results.[12]
-
Possible Causes & Solutions:
| Cause | Recommended Action | Rationale |
| Inconsistent Sample Preparation | Review the sample preparation workflow for uniformity in timing and execution of each step. | Variations in extraction recovery can lead to inconsistent internal standard levels.[12] |
| Pipetting or Dilution Errors | Verify all calculations and ensure pipettes are properly calibrated. Prepare fresh working solutions. | Inaccurate addition of the internal standard is a direct source of variability.[12] |
| Matrix Effects | Evaluate matrix effects by comparing the internal standard response in the sample matrix versus a clean solvent. | Components of the biological matrix can suppress or enhance the ionization of the internal standard.[12] |
| Improper Storage | Store the SIL internal standard according to the manufacturer's recommendations (e.g., temperature, light protection). | Degradation of the standard can lead to a decrease in signal intensity.[12] |
Issue 3: Inaccurate Flux Calculations in ¹³C Metabolic Flux Analysis (MFA)
-
Possible Causes & Solutions:
| Cause | Recommended Action | Rationale |
| Metabolic Steady State Not Reached | Ensure that the cells are in a metabolic and isotopic steady state before harvesting. | MFA models often assume that intracellular fluxes are constant over time.[13] |
| Incorrect Metabolic Network Model | Verify that all relevant metabolic reactions are included in the model. Omitted reactions can lead to significant errors in flux calculations.[14] | The accuracy of the calculated fluxes is highly dependent on the completeness of the metabolic network model. |
| Poorly Determined Biomass Composition | Accurately measure the biomass composition (e.g., amino acids, fatty acids) of your cells. | The demands for biomass precursors are critical constraints in the MFA model. |
| Isotopic Scrambling | Carefully analyze tandem mass spectra to identify and account for unexpected labeled species. | Metabolic scrambling, where isotopes are incorporated into unintended molecules, can complicate data analysis.[3] |
Experimental Protocols & Visualizations
General Data Analysis Workflow
The following diagram illustrates a typical data analysis workflow for isotope labeling experiments, from raw data to biological interpretation.
Caption: A generalized workflow for data analysis in isotope labeling experiments.
Protocol: Checking SILAC Labeling Efficiency
To ensure accurate quantification, it is crucial to verify the incorporation efficiency of heavy amino acids before the main experiment. An incorporation rate of over 97% is recommended.[15]
-
Cell Culture: Culture a small batch of cells in the "heavy" SILAC medium for at least five cell doublings.[15]
-
Harvest and Lyse: Harvest the "heavy" labeled cells and lyse them using a compatible buffer.
-
Protein Digestion: Digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using LC-MS/MS.[15]
-
Data Analysis:
-
Search the mass spectrometry data against a protein database.
-
Extract the ion chromatograms for several abundant peptides.
-
For each peptide, calculate the ratio of the heavy-labeled peak area to the sum of the heavy and light peak areas.
-
An average ratio of >0.97 indicates sufficient labeling.
-
Troubleshooting Logic for Inaccurate Quantification
The following decision tree illustrates a logical approach to troubleshooting common causes of inaccurate quantification in isotope labeling experiments.
Caption: A decision tree for troubleshooting inaccurate quantification results.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
- 7. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 8. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]
- 9. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Minimizing background noise in mass spectrometry for purine analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in purine (B94841) analysis using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background noise and achieve high-quality, reproducible results in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during mass spectrometry analysis of purines. The question-and-answer format provides direct solutions to common problems.
Issue: High Background Noise Across the Entire Spectrum
Q1: My mass spectrum shows a consistently high baseline noise, making it difficult to detect my purine analytes of interest. What are the primary causes and how can I resolve this?
A1: High background noise across the entire spectrum is a common issue in LC-MS analysis and can originate from several sources. The primary culprits are often contaminated solvents or reagents, a contaminated ion source, or issues with the mobile phase.
Initial Steps to Isolate the Source:
-
Solvent Blank Injection: Run a blank injection consisting of only the mobile phase. If the high background persists, the contamination is likely from your solvents, tubing, or the instrument itself.[1]
-
Systematic Component Check: If the blank run is clean, the contamination may be introduced with your sample preparation.
Troubleshooting Actions:
-
Solvent and Reagent Quality:
-
Always use LC-MS grade solvents and freshly prepared mobile phases.[2][3] Storing mobile phases, especially aqueous ones, can lead to microbial growth which contributes to background noise.[4][5]
-
Filter all solvents and samples before use to remove particulate matter.[6]
-
Be aware that even high-purity solvents can be a source of contamination. For example, certain additives or impurities in formic acid have been shown to suppress the ionization of target analytes.[5]
-
-
Instrument Contamination:
-
Ion Source Cleaning: The ion source is susceptible to contamination from non-volatile components in the sample matrix and mobile phase. Regular cleaning of the ion source components (e.g., capillary, skimmer) is crucial.
-
System Flushing: Flush the entire LC system, including the column, with a strong solvent mixture (e.g., isopropanol/water) to remove contaminants.[7]
-
-
Mobile Phase Optimization:
-
Ensure proper degassing of the mobile phase to prevent bubble formation, which can cause baseline instability.
-
For purine analysis, which often utilizes reversed-phase chromatography, ensure the pH of the mobile phase is appropriate to maintain the retention and ionization of your target analytes.
-
Issue: Poor Signal-to-Noise Ratio for Specific Analytes
Q2: I can see my purine analyte peaks, but the signal-to-noise (S/N) ratio is too low for accurate quantification. How can I improve this?
A2: A low S/N ratio for specific analytes, in the presence of a relatively stable baseline, often points to issues with ionization efficiency, matrix effects, or suboptimal mass spectrometer settings.[8][9]
Troubleshooting Actions:
-
Optimize Mass Spectrometer Parameters:
-
Cone Voltage/Capillary Voltage: This parameter significantly impacts in-source fragmentation and ion transmission.[4] Optimizing the cone voltage can reduce the formation of adducts and dimers that contribute to baseline noise, thereby improving the S/N for your analyte of interest.[4]
-
Gas Flow and Temperature: Nebulizing and drying gas flows and temperatures are critical for efficient desolvation and ionization.[3][9] These parameters should be optimized for the specific flow rate and mobile phase composition.
-
Collision Energy (for MS/MS): In tandem mass spectrometry, optimizing the collision energy for each specific purine metabolite is essential for achieving the best fragmentation and signal intensity for your target transitions.
-
-
Address Matrix Effects:
-
The sample matrix can contain endogenous compounds that co-elute with your purine analytes and suppress their ionization.[2][3]
-
Improve Sample Preparation: Employ techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation to remove interfering matrix components.[9][10]
-
Dilution: A simple dilution of the sample can sometimes mitigate matrix effects, although this may also reduce the analyte signal.[11][12]
-
Chromatographic Separation: Adjust your LC method to better separate your analytes from interfering matrix components.
-
-
Use of Internal Standards:
-
The use of stable-isotope-labeled internal standards is highly recommended for purine and pyrimidine (B1678525) analysis.[13] These standards co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.
-
Frequently Asked Questions (FAQs)
Q: What are the most common sources of chemical noise in purine analysis?
A: Chemical noise in LC-MS for purine analysis can arise from various sources:
-
Mobile Phase: Impurities in solvents, water, and additives (e.g., formic acid, ammonium (B1175870) acetate) are a primary source.[5][14] Cluster ions formed from mobile phase components can also contribute to the background.[15]
-
Sample Matrix: Complex biological samples (e.g., urine, plasma) contain numerous endogenous compounds that can interfere with the analysis.[2][3]
-
System Contamination: This includes column bleed, plasticizers leaching from tubing and containers, and residues from previous analyses.[2][5]
-
Laboratory Environment: Contaminants from the laboratory air can dissolve into the mobile phase.[5]
Q: How can I differentiate between electronic noise and chemical noise?
A:
-
Electronic Noise: This is inherent to the detector system and is typically observed as a consistent, often high-frequency, random signal across the baseline, even with no solvent flow.
-
Chemical Noise: This is characterized by the presence of discrete, low-intensity peaks at various m/z values throughout the spectrum.[16] It is dependent on the chemical environment (i.e., the mobile phase and sample composition). Running a solvent blank can help identify the contribution of chemical noise from your LC system and mobile phase.[1]
Q: What sample preparation techniques are most effective for reducing background noise in purine analysis of biological samples?
A: The choice of sample preparation technique depends on the complexity of the sample matrix.
-
Protein Precipitation (for plasma/serum): A simple and effective method to remove the majority of proteins.[10]
-
Solid-Phase Extraction (SPE): Offers more selective cleanup than protein precipitation and can effectively remove salts and other interfering compounds, leading to a cleaner extract and reduced background noise.[10]
-
Filtration: A fundamental step to remove particulates that can clog the system and contribute to noise.[6]
-
Dilution: For complex matrices like urine, simple dilution can be an effective way to minimize matrix effects.[11][12]
Quantitative Data Summary
The following tables provide a summary of typical LC-MS/MS parameters and their impact on signal-to-noise for purine analysis.
Table 1: Example LC-MS/MS Parameters for Selected Purines
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Reference |
| Uric Acid | 166.9 | 123.9 | 48 | 13 | [17] |
| Allantoin | 156.9 | 113.9 | 25 | 11 | [17] |
| Hypoxanthine | 137.1 | 119.1 | - | - | [18] |
| Xanthine | 153.1 | 135.1 | - | - | [18] |
| Inosine | 269.1 | 137.1 | - | - | [18] |
Note: Optimal cone voltage and collision energy are instrument-dependent and should be determined empirically.
Table 2: Impact of Noise Reduction Strategies on Signal-to-Noise (S/N) Ratio
| Strategy | Typical Improvement in S/N | Key Considerations |
| Use of LC-MS Grade Solvents | 2-5 fold | Essential for minimizing chemical background from solvent impurities.[9] |
| Ion Source Optimization | 2-10 fold | Parameters like cone voltage and gas flows are critical for maximizing analyte signal. |
| Effective Sample Preparation (e.g., SPE) | 5-20 fold | Reduces matrix suppression and removes interfering compounds.[9] |
| Use of a Diverter Valve | Variable | Prevents highly concentrated or "dirty" parts of the sample from entering the mass spectrometer.[3] |
Experimental Protocols
Protocol 1: Basic Sample Preparation of Urine for Purine Analysis
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Collection: Collect urine samples and store them at -80°C until analysis.
-
Thawing and Centrifugation: Thaw samples on ice. Centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any precipitates.
-
Dilution: Take the supernatant and dilute it with an aqueous buffer or mobile phase A. A common dilution factor is 1:10 or 1:20, but this should be optimized.[11][17] The dilution helps to minimize matrix effects.[12]
-
Internal Standard Spiking: Add a solution of stable-isotope-labeled internal standards to the diluted sample.
-
Vortexing and Filtration: Vortex the sample to ensure thorough mixing. Filter the sample through a 0.22 µm syringe filter into an autosampler vial.[6]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Visualizations
Caption: A workflow for troubleshooting high background noise.
Caption: Common sources of background noise in mass spectrometry.
References
- 1. agilent.com [agilent.com]
- 2. zefsci.com [zefsci.com]
- 3. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ろ過によるサンプル前処理 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 11. zora.uzh.ch [zora.uzh.ch]
- 12. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characteristics and origins of common chemical noise ions in negative ESI LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 8-Aminoguanine-¹³C₂,¹⁵N and Alternative Internal Standards in Bioanalytical Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 8-Aminoguanine-¹³C₂,¹⁵N with other internal standards used in the quantitative analysis of 8-aminoguanine (B17156) and related compounds. The information presented is supported by experimental data and established principles of bioanalytical method validation to assist researchers in selecting the most appropriate internal standard for their applications.
Introduction to 8-Aminoguanine and the Role of Internal Standards
8-Aminoguanine is an endogenous purine (B94841) that has garnered significant interest for its pharmacological activities, including diuretic, natriuretic, and antihypertensive effects[1]. Accurate quantification of 8-aminoguanine in biological matrices is crucial for pharmacokinetic studies and for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose, and the use of a suitable internal standard is paramount for achieving accurate and precise results[2]. An internal standard corrects for variability introduced during sample preparation and analysis[3].
The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery[4][5]. Stable isotope-labeled (SIL) internal standards, such as 8-Aminoguanine-¹³C₂,¹⁵N, are considered the gold standard because their physicochemical properties are nearly identical to the analyte[6].
Performance Comparison: 8-Aminoguanine-¹³C₂,¹⁵N vs. Alternative Internal Standards
The selection of an internal standard is a critical step in the development of a robust bioanalytical method. The two primary choices are a stable isotope-labeled (SIL) version of the analyte or a structural analog.
8-Aminoguanine-¹³C₂,¹⁵N (Stable Isotope-Labeled Internal Standard)
A SIL internal standard is chemically identical to the analyte, with the only difference being the presence of heavier isotopes. This near-identical nature ensures that it behaves in the same manner as the analyte during sample extraction, chromatography, and ionization, thus providing the most accurate correction for any variations[4].
Structural Analog Internal Standards
When a SIL internal standard is not available or is cost-prohibitive, a structural analog can be used. A structural analog is a compound with a similar chemical structure to the analyte. While they can compensate for some variability, differences in physicochemical properties can lead to variations in extraction recovery and matrix effects, potentially compromising the accuracy of the quantification[7]. For the analysis of purines like adenosine (B11128) and guanosine, caffeine (B1668208) has been used as a structural analog internal standard[8].
Quantitative Data Summary
| Performance Parameter | 8-Aminoguanine-¹³C₂,¹⁵N (SIL IS) - Expected Performance | Structural Analog IS - Potential for Variation |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ)[9] | Higher potential for bias due to differences in recovery and matrix effects[7] |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)[9] | May exhibit higher variability if it does not track the analyte consistently[7] |
| Matrix Effect | Effectively compensates for matrix-induced ion suppression or enhancement[4] | May experience different matrix effects than the analyte, leading to inaccuracy[11] |
| Recovery | Consistent and tracks the analyte's recovery closely[4] | Recovery can differ from the analyte, especially with complex extraction procedures[11] |
| Linearity (r²) | ≥ 0.99[7] | ≥ 0.99 |
LLOQ: Lower Limit of Quantification
Experimental Protocols
Key Experiment: Quantification of 8-Aminoguanine in Biological Samples using LC-MS/MS with 8-Aminoguanine-¹³C₂,¹⁵N Internal Standard
This protocol is based on methodologies described for the analysis of 8-aminoguanine and its precursors.
1. Sample Preparation:
-
Thaw biological samples (e.g., urine, plasma, tissue homogenate) on ice.
-
To a 100 µL aliquot of the sample, add 10 µL of the 8-Aminoguanine-¹³C₂,¹⁵N internal standard solution (concentration to be optimized during method development).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 8-aminoguanine from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
8-Aminoguanine: 167 → 150 m/z
-
8-Aminoguanine-¹³C₂,¹⁵N (IS): 170 → 153 m/z
-
-
3. Data Analysis:
-
Quantify 8-aminoguanine by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of 8-aminoguanine in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Biochemical Pathway of 8-Aminoguanine Formation
The following diagram illustrates the two primary pathways for the endogenous formation of 8-aminoguanine from 8-nitroguanosine, a product of nitrosative stress[4][12].
Caption: Biosynthetic pathways of 8-aminoguanine.
Experimental Workflow for LC-MS/MS Analysis
This diagram outlines the typical workflow for the quantification of an analyte in a biological sample using a stable isotope-labeled internal standard.
Caption: LC-MS/MS analytical workflow.
Logical Relationship of Internal Standard Selection
The following diagram illustrates the decision-making process and the advantages of choosing a stable isotope-labeled internal standard.
Caption: Internal standard selection logic.
Conclusion
For the accurate and precise quantification of 8-aminoguanine in biological matrices, the use of a stable isotope-labeled internal standard, such as 8-Aminoguanine-¹³C₂,¹⁵N, is highly recommended. Its physicochemical properties, being nearly identical to the analyte, allow for superior correction of analytical variability compared to structural analog internal standards. This leads to more reliable and reproducible data, which is essential for regulated bioanalysis in drug development and clinical research. While structural analogs can be employed, they require more rigorous validation to ensure they do not introduce bias into the results.
References
- 1. youtube.com [youtube.com]
- 2. fda.gov [fda.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of LC-MS/MS Method for Quantitative Determination of Adenosine, Guanosine, Xanthine and Uric acid in Widely Consumed Vegetables in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of 8-Aminoguanine Isotope Dilution Assays
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of biomarkers is paramount. 8-Aminoguanine (B17156), an endogenous purine (B94841), has garnered increasing interest for its potential roles in various physiological and pathological processes. This guide provides an objective comparison of the primary analytical methods used for its quantification: isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
At a Glance: Method Comparison
Isotope dilution LC-MS/MS is widely regarded as the gold standard for the quantification of small molecules like 8-aminoguanine due to its high specificity and accuracy. In contrast, ELISA offers a high-throughput and more accessible alternative, though it may be susceptible to interferences.
| Feature | Isotope Dilution LC-MS/MS | ELISA (Competitive) |
| Principle | Mass-to-charge ratio separation and fragmentation of the analyte and a stable isotope-labeled internal standard. | Competitive binding of sample 8-aminoguanine and a labeled 8-aminoguanine conjugate to a limited number of specific antibodies. |
| Specificity | Very High | Moderate to High (potential for cross-reactivity) |
| Accuracy | High | Moderate |
| Precision | High (CV <15%) | Good (Intra-assay CV <10%, Inter-assay CV <15%) |
| Sensitivity | High (Low µmol/L to nmol/L range) | Moderate to High (ng/mL to µg/mL range) |
| Throughput | Moderate | High |
| Cost | High (instrumentation and labeled standards) | Low to Moderate |
| Expertise | Requires specialized training | Relatively simple to perform |
Performance Data: A Quantitative Look
Table 1: Isotope Dilution LC-MS/MS Performance Data for Purine Quantification
| Parameter | Reported Value | Reference |
| Linearity (R²) | > 0.995 | [1] |
| Intra-day Precision (CV) | < 1% - 14% | [2][3] |
| Inter-day Precision (CV) | < 10% - 20.1% | [1][2] |
| Accuracy/Recovery | 82.2% - 113.4% | [4][5] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL - 0.6 µM | [1][4] |
Note: Data is compiled from studies on various purines and amino acids in biological matrices, demonstrating the general capabilities of the technique.
Table 2: Representative Performance of a Competitive ELISA
| Parameter | Expected Value |
| Intra-assay Precision (CV) | < 10% |
| Inter-assay Precision (CV) | < 15% |
| Spiking Recovery | 80 - 120% |
| Lower Limit of Detection (LOD) | Typically in the low ng/mL range |
Note: These are general expected values for commercially available competitive ELISA kits for small molecules.
Experimental Protocols: A Step-by-Step Guide
Isotope Dilution Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol outlines a general procedure for the quantification of 8-aminoguanine in urine samples.
1. Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge samples at a high speed (e.g., 14,000 x g) for 10-20 minutes at 4°C to pellet any precipitate.
-
Transfer the supernatant to a new tube.
-
Dilute the urine sample with a suitable solvent (e.g., acetonitrile (B52724) or a water/acetonitrile mixture) to minimize matrix effects. A 1:10 or 1:20 dilution is common[6].
-
Add a known concentration of the stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled 8-aminoguanine) to all samples, calibrators, and quality controls.
-
Vortex mix thoroughly.
-
Centrifuge again to pellet any precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
2. UPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a suitable column for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase C18 column[3][6].
-
Employ a gradient elution with mobile phases typically consisting of an aqueous component with a modifier (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic component (e.g., acetonitrile).
-
-
Mass Spectrometry Detection:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) for 8-aminoguanine and its labeled internal standard by infusing standard solutions.
-
Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard to ensure specificity.
-
3. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.
-
Determine the concentration of 8-aminoguanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Competitive ELISA Protocol (General)
This protocol describes the general steps for a competitive ELISA to measure 8-aminoguanine.
1. Reagent Preparation:
-
Prepare wash buffer, assay buffer, and standard solutions of 8-aminoguanine according to the kit manufacturer's instructions.
-
Reconstitute the horseradish peroxidase (HRP) conjugate (e.g., 8-aminoguanine-HRP).
2. Assay Procedure:
-
Add a specific volume of standard, control, or sample to the wells of the microplate pre-coated with an anti-8-aminoguanine antibody.
-
Immediately add the HRP-conjugated 8-aminoguanine to each well.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature or 37°C to allow for competitive binding.
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Add the TMB substrate solution to each well.
-
Incubate the plate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of 8-aminoguanine in the sample.
-
Stop the reaction by adding a stop solution.
3. Data Analysis:
-
Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance values against the concentration of the standards.
-
Determine the concentration of 8-aminoguanine in the samples by interpolating their absorbance values from the standard curve.
Visualizing the Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
References
- 1. A validated UPLC-MS/MS assay for the quantification of amino acids and biogenic amines in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HILIC-UPLC-MS for exploratory urinary metabolic profiling in toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Inter-Laboratory Comparison of 8-Aminoguanine Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current methodologies for the quantification of 8-aminoguanine (B17156), a naturally occurring purine (B94841) with significant therapeutic potential.[1] While direct inter-laboratory comparison studies for 8-aminoguanine are not yet widely published, this document outlines the prevalent analytical techniques and provides a framework for establishing such comparisons. The focus is on providing robust experimental protocols and performance benchmarks derived from existing literature to aid researchers in achieving accurate and reproducible measurements.
8-Aminoguanine is an endogenous molecule formed from precursors containing 8-nitroguanine.[1] It has demonstrated a range of pharmacological effects, including diuretic, natriuretic, and antihypertensive activities, making it a molecule of interest in cardiovascular and renal research.[1][2] Accurate and precise quantification of 8-aminoguanine in biological matrices is therefore crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological roles.
Analytical Methodologies for 8-Aminoguanine Quantification
The primary analytical technique for the quantification of 8-aminoguanine in biological samples is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method offers high sensitivity and selectivity, which are essential for measuring endogenous levels of the analyte.
Table 1: Performance Characteristics of a UPLC-MS/MS Method for 8-Aminoguanine Analysis
| Parameter | Typical Performance |
| Linearity | A linear range with a correlation coefficient (r²) of ≥0.99 is expected. |
| Lower Limit of Quantification (LLOQ) | Dependent on the specific matrix and instrument sensitivity, but should be sufficient for endogenous level detection. |
| Intra-day Precision | Typically <15% Coefficient of Variation (CV). |
| Inter-day Precision | Typically <15% CV. |
| Accuracy | Within ±15% of the nominal concentration. |
| Selectivity | No significant interference from endogenous matrix components at the retention time of the analyte. |
| Matrix Effect | Should be assessed to ensure it does not impact quantification. |
| Stability | Analyte stability should be established under various storage and processing conditions. |
Note: The values in this table are based on general guidelines for bioanalytical method validation and published data on similar small molecule quantification, as specific inter-laboratory data for 8-aminoguanine is not available.
Experimental Protocols
A detailed experimental protocol for the analysis of 8-aminoguanine in biological matrices using UPLC-MS/MS is provided below. This protocol is a composite based on methods described in the literature.[3][4]
1. Sample Preparation (Protein Precipitation)
-
To a 50 µL aliquot of the biological sample (e.g., plasma, urine, tissue homogenate), add 150 µL of a precipitating agent such as acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. UPLC-MS/MS Analysis
-
UPLC System: A high-pressure liquid chromatography system capable of gradient elution.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate 8-aminoguanine from other matrix components.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for 8-aminoguanine and the internal standard should be optimized. For 8-aminoguanine, a potential transition is m/z 167 to the appropriate product ion.[3]
3. Method Validation
The analytical method should be fully validated according to regulatory guidelines such as the ICH M10 Bioanalytical Method Validation guideline.[5][6][7] Key validation parameters include selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability.[5][6]
Visualizing Experimental and Biological Pathways
To facilitate a clearer understanding of the processes involved in 8-aminoguanine analysis and its biological origin, the following diagrams are provided.
Caption: A typical experimental workflow for the quantification of 8-aminoguanine.
Caption: The two primary biosynthetic pathways of 8-aminoguanine.[2][8]
Recommendations for Inter-Laboratory Comparison
For laboratories planning to conduct an inter-laboratory comparison of 8-aminoguanine measurements, the following steps are recommended:
-
Standardized Protocol: All participating laboratories should agree upon and strictly follow a standardized experimental protocol, including sample preparation, analytical method, and data analysis procedures.
-
Reference Materials: A common, well-characterized reference material and internal standard should be distributed to all participating laboratories.
-
Blinded Samples: A set of blinded samples with known concentrations of 8-aminoguanine, as well as blank matrix samples, should be analyzed by each laboratory.
-
Data Reporting: A standardized format for reporting results, including raw data, calibration curves, and quality control data, should be used.
-
Statistical Analysis: The results should be statistically analyzed to assess inter-laboratory variability, accuracy, and precision.
By following these guidelines, the scientific community can work towards establishing a harmonized and reliable methodology for the quantification of 8-aminoguanine, which will be essential for advancing research into its therapeutic applications.
References
- 1. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical pathways of 8-aminoguanine production in Sprague-Dawley and Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. database.ich.org [database.ich.org]
- 6. capa.org.tw [capa.org.tw]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
8-Aminoguanine vs. 8-Nitroguanine: A Comparative Guide for Researchers
In the landscape of molecular biomarkers, the purine (B94841) derivatives 8-aminoguanine (B17156) and 8-nitroguanine (B15626) have emerged as significant indicators of distinct physiological and pathological processes. While structurally related, their formation, biological roles, and utility as biomarkers differ fundamentally. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.
At a Glance: Key Distinctions
| Feature | 8-Nitroguanine | 8-Aminoguanine |
| Primary Role | Biomarker of nitrative stress & DNA damage | Endogenous, pharmacologically active molecule |
| Formation | Nitration of guanine (B1146940) by reactive nitrogen species (e.g., peroxynitrite) | Reduction of 8-nitroguanine precursors |
| Biological Significance | Implicated in inflammation, mutagenesis, and carcinogenesis | Regulates renal function (diuretic, natriuretic), potential therapeutic agent |
| Primary Detection Method | LC-MS/MS, HPLC-ECD, Immunohistochemistry | UPLC-MS/MS |
| Indicates | Inflammation, risk of inflammation-related cancers | Altered purine metabolism, potential therapeutic target |
Formation and Biological Significance
8-Nitroguanine: A Marker of Nitrative Damage
8-Nitroguanine (8-nitroG) is a product of nitrative DNA and RNA damage caused by reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻)[1][2][3]. Peroxynitrite is formed from the rapid reaction of nitric oxide (NO) and superoxide (B77818) anion (O₂⁻), species often produced in excess during inflammatory conditions[1][3][4].
The formation of 8-nitroG in cellular DNA is a significant event, as it is a mutagenic lesion[4][5][6]. It is chemically unstable and can be spontaneously released from the DNA backbone, creating an apurinic site[4][5]. This can lead to G:C to T:A transversions during DNA replication, highlighting its role in the initiation and promotion of inflammation-related carcinogenesis[2][5]. Consequently, elevated levels of 8-nitroG have been identified in various pathological conditions, including viral infections, gastritis induced by Helicobacter pylori, and various cancers[2][4]. Its presence in tissues is a strong indicator of ongoing inflammation and a potential biomarker for evaluating the risk of associated cancers[4][5][6].
dot
Figure 1. Formation and mutagenic consequence of 8-Nitroguanine.
8-Aminoguanine: An Endogenous Modulator
In contrast, 8-aminoguanine is an endogenous molecule derived from 8-nitroguanine-containing precursors[7][8][9]. The degradation of biomolecules containing 8-nitroguanine releases 8-nitroguanosine, which can then be converted to 8-aminoguanine through enzymatic pathways[7][8][9]. Two primary pathways for its biosynthesis have been proposed:
-
8-nitroguanosine → 8-aminoguanosine (B66056) → 8-aminoguanine
The primary recognized role of 8-aminoguanine is not as a damage biomarker, but as a pharmacologically active compound with significant effects on the cardiovascular and renal systems[7][8]. It acts as an inhibitor of the enzyme purine nucleoside phosphorylase (PNPase)[11][12][13]. This inhibition leads to increased levels of inosine, which in turn causes diuresis, natriuresis (sodium excretion), and glucosuria (glucose excretion)[7][8][14]. Due to these effects, 8-aminoguanine and its precursors are being investigated for their therapeutic potential in conditions like hypertension and the metabolic syndrome[8][15][16].
dot
Figure 2. Biosynthesis and mechanism of action of 8-Aminoguanine.
Quantitative Data and Detection Methods
The choice of analytical method is critical for accurately quantifying these biomarkers. The methods differ in sensitivity, specificity, and the required sample preparation.
| Biomarker | Method | Sample Type | Detection Limit | Key Findings | Reference |
| 8-Nitroguanine | HPLC-ECD | DNA hydrolysates | Femtomole levels | Can detect 8-nitroguanine after chemical reduction to 8-aminoguanine.[17] | [17] |
| LC-MS/MS | DNA hydrolysates, Urine | 0.015 nM | Highly sensitive and specific, especially with derivatization to avoid false positives.[18][19] | [18][19] | |
| Immunohistochemistry | Tissue sections | Semi-quantitative | Allows for localization of 8-nitroG within tissues, correlating its presence with specific cell types (e.g., inflammatory and epithelial cells).[6][20] | [6][20] | |
| Colorimetric Kit | Isolated DNA/RNA | 2 pg | A rapid assay for direct detection of 8-nitroG in intact nucleic acids.[21] | [21] | |
| 8-Aminoguanine | UPLC-MS/MS | Urine, Renal Microdialysate | Not specified | Used to detect endogenous levels and confirm its formation from precursors.[7][22][23] | [7][23] |
Experimental Protocols
Quantification of 8-Nitroguanine in DNA via LC-MS/MS
This protocol is based on methods developed for the sensitive detection of 8-nitroG, incorporating online solid-phase extraction (SPE) and chemical derivatization to enhance specificity[18][19].
dot
Figure 3. Experimental workflow for 8-Nitroguanine detection by LC-MS/MS.
-
DNA Isolation and Hydrolysis:
-
Isolate DNA from tissue or cell samples using a standard DNA extraction kit.
-
Hydrolyze the DNA to release individual nucleobases. An example method involves incubating the DNA sample with 88% formic acid at 100°C for 45 minutes.
-
Lyophilize the sample to remove the acid.
-
-
Chemical Derivatization (Optional but Recommended):
-
To improve specificity, derivatize the sample. Reconstitute the hydrolyzed DNA in a reaction buffer.
-
Add a derivatizing agent such as 6-methoxy-2-naphthyl glyoxal (B1671930) hydrate (B1144303) (MTNG). An excess of the reagent is required for complete derivatization[18].
-
Incubate the mixture, for example, at 37°C for 2 hours.
-
-
Online SPE LC-MS/MS Analysis:
-
Inject the derivatized sample into an LC-MS/MS system equipped with an online SPE column.
-
The SPE step is crucial for removing the excess derivatization reagent, which could otherwise contaminate the ion source[18][19].
-
After washing, the analyte is eluted from the SPE column onto an analytical reverse-phase column for chromatographic separation.
-
The eluent is introduced into the mass spectrometer. Detection is performed using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for the derivatized 8-nitroG and an isotope-labeled internal standard.
-
Detection of Endogenous 8-Aminoguanine via UPLC-MS/MS
This method is adapted from studies identifying and quantifying endogenous 8-aminopurines in biological fluids[7][23].
-
Sample Collection:
-
Collect biological samples such as urine or renal microdialysate.
-
For urine, samples may be centrifuged to remove particulate matter.
-
-
Sample Preparation:
-
Samples are often diluted with a solvent compatible with the mobile phase (e.g., 10% acetonitrile).
-
Add an appropriate internal standard (e.g., a stable isotope-labeled version of 8-aminoguanine) to each sample for accurate quantification.
-
-
UPLC-MS/MS Analysis:
-
Inject the prepared sample into a UPLC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 column with a gradient elution profile using mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
The mass spectrometer is operated in positive electrospray ionization (ESI) mode.
-
Quantification is performed using MRM, monitoring for the specific mass transition of 8-aminoguanine (e.g., m/z 168 → 151) and its internal standard.
-
Conclusion
8-nitroguanine and 8-aminoguanine provide insights into vastly different biological stories. 8-nitroguanine is a direct and compelling biomarker of nitrative stress, DNA damage, and the molecular turmoil associated with chronic inflammation and carcinogenesis. Its detection can serve as a risk assessment tool in inflammatory diseases. Conversely, 8-aminoguanine is a downstream metabolite that has transitioned from a mere damage product to a bioactive molecule with regulatory functions, primarily in the renal system. Its study opens avenues for novel therapeutic strategies targeting purine metabolism in cardiovascular and metabolic diseases. For researchers, the choice between studying 8-aminoguanine and 8-nitroguanine depends entirely on the biological question at hand: Are you investigating the cause and consequences of cellular damage, or are you exploring the landscape of endogenous metabolic regulation and therapeutic intervention?
References
- 1. researchgate.net [researchgate.net]
- 2. 8-nitroguanine, a product of nitrative DNA damage caused by reactive nitrogen species: formation, occurrence, and implications in inflammation and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Formation of 8-nitroguanine, a nitrative DNA lesion, in inflammation-related carcinogenesis and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Immunohistochemical analysis of 8-nitroguanine, a nitrative DNA lesion, in relation to inflammation-associated carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical pathways of 8-aminoguanine production in Sprague-Dawley and Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 8-Aminoguanine Induces Diuresis, Natriuresis, and Glucosuria by Inhibiting Purine Nucleoside Phosphorylase and Reduces Potassium Excretion by Inhibiting Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 8-Aminoguanine and its actions in the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formation of 8-nitroguanine in DNA treated with peroxynitrite in vitro and its rapid removal from DNA by depurination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sensitive Detection of 8-Nitroguanine in DNA by Chemical Derivatization Coupled with Online Solid-Phase Extraction LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sensitive Detection of 8-Nitroguanine in DNA by Chemical Derivatization Coupled with Online Solid-Phase Extraction LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. EpiQuik Nitrosative (8-Nitroguanine) DNA/RNA Damage Quantification Kit (Colorimetric) | EpigenTek [epigentek.com]
- 22. researchgate.net [researchgate.net]
- 23. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Diuretic Efficacy of 8-Aminoguanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the diuretic efficacy of 8-aminoguanine (B17156) against other established diuretic agents, namely amiloride (B1667095), furosemide (B1674285), and hydrochlorothiazide (B1673439). The information is compiled from preclinical studies to offer an objective overview supported by experimental data.
Executive Summary
8-Aminoguanine is an endogenous purine (B94841) that elicits diuretic, natriuretic, and glucosuric effects through a novel mechanism of action involving the inhibition of purine nucleoside phosphorylase (PNPase).[1][2][3][4][5] This mode of action distinguishes it from conventional diuretics. Notably, 8-aminoguanine also exhibits a potassium-sparing effect, a desirable characteristic in diuretic therapy.[6][7] Preclinical data in rat models demonstrate its potent natriuretic effects, which exceed those of the potassium-sparing diuretic amiloride. While direct comparative studies with loop and thiazide diuretics are limited, this guide consolidates available data to facilitate an informed assessment of its potential.
Data Presentation
The following tables summarize the quantitative effects of 8-aminoguanine and other diuretic agents on key parameters of renal function as observed in rat models. It is important to note that the data for furosemide and hydrochlorothiazide are derived from separate studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Efficacy of 8-Aminoguanine vs. Amiloride in Rats [6][7]
| Diuretic Agent | Dose | Urine Volume (Fold Increase) | Sodium Excretion (Fold Increase) | Glucose Excretion (Fold Increase) | Potassium Excretion (% Decrease) |
| 8-Aminoguanine | 33.5 µmol/kg (IV) | ~4 | 17.2 | 12.2 | 71.0 |
| Amiloride | 33.5 µmol/kg (IV) | Not Reported | 13.6 | No Significant Change | Not Reported |
Table 2: Efficacy of 8-Aminoguanine in Anesthetized Rats [8]
| Parameter | Basal (0-30 min) | Post 8-Aminoguanine (85-115 min) |
| Urine Volume (mL/min) | 0.3 ± 0.1 | 1.5 ± 0.2 |
| Sodium Excretion (µmol/min) | 18 ± 8 | 216 ± 31 |
Table 3: Efficacy of Furosemide in Unanesthetized Rats [9]
| Dose (IV) | Diuretic Effect |
| 1 mg/kg | Small |
| 5 mg/kg | Clear effect (~75% of maximal) |
| 10 mg/kg | Somewhat larger diuresis |
| 40 mg/kg | Somewhat larger diuresis |
Table 4: Efficacy of Hydrochlorothiazide in Rats with Diabetes Insipidus [10]
| Treatment | Effect on Urine Volume | Effect on Sodium Excretion |
| Chronic Administration | Marked fall | Increased only on the first day |
Experimental Protocols
Study of 8-Aminoguanine and Amiloride in Anesthetized Rats [6][7]
-
Animal Model: Anesthetized rats.
-
Drug Administration: Intravenous bolus injection of 8-aminoguanine or amiloride at a dose of 33.5 µmol/kg.
-
Data Collection: Urine was collected in three periods: 0-30 minutes (basal), 40-70 minutes, and 85-115 minutes post-administration.
-
Measurements: Urine volume and urinary concentrations of sodium, potassium, and glucose were determined to calculate excretion rates.
Study of Furosemide in Unanesthetized Rats [9]
-
Animal Model: Unanesthetized rats.
-
Drug Administration: Intravenous administration of furosemide at doses of 1, 5, 10, and 40 mg/kg.
-
Measurements: Diuretic effect was evaluated, though specific quantitative data on urine volume and electrolyte excretion are not detailed in the abstract.
Study of Hydrochlorothiazide in Rats with Diabetes Insipidus [10]
-
Animal Model: Rats with hereditary hypothalamic diabetes insipidus (Brattleboro rats).
-
Drug Administration: Hydrochlorothiazide was administered in the food over 6-7 days.
-
Measurements: Daily urine volume, osmolality, and urinary sodium excretion were monitored.
Signaling Pathways and Mechanisms of Action
The diuretic effects of 8-aminoguanine, furosemide, and hydrochlorothiazide are mediated by distinct signaling pathways.
8-Aminoguanine
8-aminoguanine's primary mechanism involves the inhibition of purine nucleoside phosphorylase (PNPase). This leads to an accumulation of inosine (B1671953) in the renal interstitium, which in turn activates adenosine (B11128) A2B receptors. This activation is thought to increase renal medullary blood flow, thereby enhancing urine and sodium excretion.[1][2][5] The potassium-sparing effect of 8-aminoguanine is independent of PNPase inhibition.
Furosemide (Loop Diuretic)
Furosemide exerts its potent diuretic effect by inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle. This blockade prevents the reabsorption of sodium, potassium, and chloride, leading to a significant increase in the excretion of these ions and water.
Hydrochlorothiazide (Thiazide Diuretic)
Hydrochlorothiazide acts on the distal convoluted tubule to inhibit the Na+-Cl- cotransporter (NCC). This leads to a decrease in sodium and chloride reabsorption and a subsequent increase in their excretion, along with water.
Experimental Workflow
The general workflow for evaluating diuretic efficacy in rat models is depicted below.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. 8-Aminoguanosine and 8-Aminoguanine Exert Diuretic, Natriuretic, Glucosuric, and Antihypertensive Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Aminoguanosine and 8-Aminoguanine Exert Diuretic, Natriuretic, Glucosuric, and Antihypertensive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diuretic and cardiovascular effects of furosemide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antidiuretic effect of chronic hydrochlorothiazide treatment in rats with diabetes insipidus: water and electrolyte balance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Showdown: 8-Aminoguanine versus Guanine
In the landscape of molecular biology and drug development, the nuanced differences between nucleic acid bases and their analogs can have profound implications. This guide provides a detailed structural and functional comparison of 8-aminoguanine (B17156), a modified purine (B94841), and its canonical counterpart, guanine (B1146940). This analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development seeking to understand the unique properties of 8-aminoguanine and its potential applications.
At a Glance: Key Structural and Property Differences
The introduction of an amino group at the C8 position of the purine ring distinguishes 8-aminoguanine from guanine, leading to significant alterations in its chemical properties and biological activities. A summary of these key differences is presented below.
| Property | Guanine | 8-Aminoguanine | Reference(s) |
| Chemical Formula | C₅H₅N₅O | C₅H₆N₆O | [1][2] |
| Molar Mass | 151.13 g/mol | 166.14 g/mol | [1][2] |
| Hydrogen Bond Donors | 2 (N1-H, N2-H₂) | 3 (N1-H, N2-H₂, N8-H₂) | [1][2] |
| Hydrogen Bond Acceptors | 3 (N3, N7, O6) | 3 (N3, N7, O6) | [1][2] |
| Preferred Conformation | anti in standard DNA | Can adopt syn conformation more readily | [3] |
| Role in DNA Structure | Forms Watson-Crick pair with cytosine | Can stabilize DNA triplexes and G-quadruplexes | [4][5] |
| Key Biological Activity | Essential component of DNA and RNA; signaling molecule | Inhibitor of purine nucleoside phosphorylase (PNPase) | [6][7][8] |
Delving into the Structures: A Comparative Analysis
The fundamental difference between guanine and 8-aminoguanine lies in the substitution at the C8 position of the purine ring. Guanine has a hydrogen atom at this position, while 8-aminoguanine possesses an amino group. This seemingly minor alteration has significant consequences for the molecule's stereochemistry and hydrogen-bonding potential.
Below is a diagram illustrating the structural differences between the two molecules.
Crystal Structure and Bond Parameters
Analysis of the crystal structures of guanine reveals a planar molecule with specific bond lengths and angles that dictate its interactions within the DNA double helix.[9][10] While a detailed crystal structure for 8-aminoguanine is not as readily available in the literature, its structural parameters can be inferred from computational models and spectroscopic data. The addition of the C8-amino group is expected to slightly alter the bond lengths and angles within the imidazole (B134444) ring.
| Bond/Angle | Guanine (Anhydrous α-polymorph) | 8-Aminoguanine (Predicted) | Reference(s) |
| N7-C8 Bond | ~1.37 Å | Expected to be slightly longer due to the amino group | [9] |
| C8-N9 Bond | ~1.37 Å | Expected to be slightly longer | [9] |
| N7-C8-N9 Angle | ~105° | Expected to be slightly altered | [9] |
Impact on DNA Structure and Stability
The presence of the 8-amino group significantly impacts how 8-aminoguanine interacts within a DNA structure compared to guanine.
DNA Triplex Stabilization
One of the most notable features of 8-aminoguanine is its ability to stabilize DNA triplex structures.[4][11][12] DNA triplexes are formed when a third strand of DNA binds in the major groove of a DNA duplex. The substitution of guanine with 8-aminoguanine in the purine-rich strand of the duplex can significantly enhance the stability of the resulting triplex. This stabilization is attributed to the formation of an additional Hoogsteen hydrogen bond between the 8-amino group of 8-aminoguanine and the Hoogsteen cytosine in the third strand.[5]
Experimental evidence from UV melting studies demonstrates this stabilizing effect. Oligonucleotides containing 8-aminoguanine exhibit a higher melting temperature (Tm) for the triplex-to-duplex transition compared to their unmodified guanine-containing counterparts, indicating a more stable structure.[12]
| Triplex System | pH | Melting Temperature (Tm) of Triplex -> Duplex Transition (°C) | Reference(s) |
| Unmodified (Guanine) | 6.0 | 26.5 | [12] |
| 8-Aminoguanine substituted | 6.0 | 40.5 | [12] |
| Unmodified (Guanine) | 7.0 | Not stable | [12] |
| 8-Aminoguanine substituted | 7.0 | 29.5 | [12] |
Divergent Roles in Cellular Signaling
Guanine and 8-aminoguanine participate in distinct cellular signaling pathways, a direct consequence of their structural differences.
Guanine Signaling
Extracellular guanine and its nucleoside, guanosine (B1672433), act as signaling molecules that can modulate various cellular processes.[13][14] Guanine has been shown to activate intracellular signaling cascades, including the sGC-cGMP-PKG-ERK and the PI3K-PKB-ERK pathways.[13][14] These pathways are crucial in regulating cell proliferation, survival, and differentiation.
8-Aminoguanine's Mechanism of Action
In contrast, the primary signaling role of 8-aminoguanine identified to date is through its potent inhibition of the enzyme purine nucleoside phosphorylase (PNPase).[6][7][8] PNPase is a key enzyme in the purine salvage pathway, responsible for the conversion of purine nucleosides like inosine (B1671953) and guanosine into their respective bases, hypoxanthine (B114508) and guanine.
By inhibiting PNPase, 8-aminoguanine leads to an accumulation of inosine and guanosine and a decrease in hypoxanthine and guanine levels.[7] This shift in the purine metabolome has significant downstream effects, as inosine itself is a signaling molecule that can activate adenosine (B11128) A2B receptors, leading to various physiological responses, including diuresis and natriuresis.[6]
The following diagram illustrates the distinct signaling pathways of guanine and 8-aminoguanine.
Experimental Protocols
UV Melting Temperature (Tm) Measurement
Objective: To determine the thermal stability of DNA duplexes and triplexes containing guanine versus 8-aminoguanine.
Methodology:
-
Sample Preparation: Synthesize and purify the desired DNA oligonucleotides, including the unmodified sequence and the sequence containing the 8-aminoguanine substitution. Anneal the complementary strands to form duplexes or triplexes in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).[15][16]
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.[17][18]
-
Data Acquisition: Monitor the absorbance of the DNA solution at 260 nm (for duplexes) or 295 nm (for G-quadruplexes) as the temperature is increased at a constant rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).[16][19]
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the DNA is denatured. This is typically calculated from the first derivative of the melting curve.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the three-dimensional structure and hydrogen-bonding patterns of DNA containing 8-aminoguanine.
Methodology:
-
Sample Preparation: Prepare a concentrated solution (e.g., 1-2 mM) of the purified oligonucleotide containing 8-aminoguanine in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 90% H₂O/10% D₂O or 100% D₂O).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra, such as 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy). NOESY experiments are particularly important for determining internuclear distances and thus the overall structure and base pairing.
-
Data Analysis: Assign the proton resonances and analyze the NOE cross-peaks to determine the conformation of the oligonucleotide and the specific hydrogen bonds involving the 8-aminoguanine residue.
Conclusion
The addition of an amino group at the 8th position of guanine creates a molecule, 8-aminoguanine, with distinct structural and functional properties. Its ability to form an additional hydrogen bond enhances the stability of non-canonical DNA structures like triplexes, making it a valuable tool in antigene strategies and nanotechnology. Furthermore, its role as a potent inhibitor of PNPase opens avenues for therapeutic interventions by modulating the purine salvage pathway. Understanding these fundamental differences is crucial for the rational design of novel therapeutic agents and advanced biomaterials.
References
- 1. Guanine - Wikipedia [en.wikipedia.org]
- 2. 8-Aminoguanine | C5H6N6O | CID 135421887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. DNA-triplex stabilizing properties of 8-aminoguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Aminoguanine Induces Diuresis, Natriuresis, and Glucosuria by Inhibiting Purine Nucleoside Phosphorylase and Reduces Potassium Excretion by Inhibiting Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Guanine Crystallization by Particle Attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA-triplex stabilizing properties of 8-aminoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Frontiers | Uncovering the Signaling Pathway behind Extracellular Guanine-Induced Activation of NO System: New Perspectives in Memory-Related Disorders [frontiersin.org]
- 14. Uncovering the Signaling Pathway behind Extracellular Guanine-Induced Activation of NO System: New Perspectives in Memory-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 16. Assessment for Melting Temperature Measurement of Nucleic Acid by HRM - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emeraldcloudlab.com [emeraldcloudlab.com]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Isotopic Labeling Strategies in Quantitative Proteomics
For researchers, scientists, and drug development professionals, the precise quantification of protein expression is paramount to unraveling complex biological processes and identifying novel therapeutic targets. Isotopic labeling, coupled with mass spectrometry, provides a powerful toolkit for this purpose. This guide offers a comparative analysis of the leading isotopic labeling strategies—metabolic labeling (SILAC), chemical labeling (iTRAQ and TMT), and enzymatic labeling—supported by experimental data and detailed protocols to inform the selection of the most appropriate method for your research needs.
At a Glance: Comparing Isotopic Labeling Strategies
The choice of an isotopic labeling strategy is dictated by the specific experimental goals, sample types, and available resources.[1][2] Metabolic labeling, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), is ideal for accurately studying dynamic cellular processes in cultured cells.[3][4] Chemical labeling methods, including Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT), offer higher multiplexing capabilities, making them well-suited for the comparative analysis of a larger number of samples, including clinical tissues and body fluids.[1][5] Enzymatic labeling, such as 18O-labeling, provides a cost-effective in vitro labeling alternative.[6][7]
| Feature | Metabolic Labeling (SILAC) | Chemical Labeling (iTRAQ & TMT) | Enzymatic Labeling (18O-Labeling) |
| Principle | In vivo incorporation of "heavy" amino acids during protein synthesis.[2][8] | In vitro chemical tagging of peptides at the N-terminus and lysine (B10760008) residues.[2][9] | In vitro enzymatic incorporation of 18O from heavy water into the C-terminus of peptides during proteolytic digestion.[6][10] |
| Multiplexing | Up to 3-plex (light, medium, heavy) is common; 5-plex has been demonstrated.[11][12] | iTRAQ: 4-plex or 8-plex.[13] TMT: up to 18-plex.[5] | 2-plex (16O vs. 18O).[14] |
| Sample Type | Proliferating cells in culture.[5] Not suitable for tissues or body fluids.[5] | Wide range of samples, including tissues, body fluids, and cell lysates.[5] | Any protein sample that can be digested by a protease.[15] |
| Labeling Stage | During protein synthesis in living cells.[2] | Post-digestion, at the peptide level.[2] | During proteolytic digestion.[10] |
| Quantitative Accuracy | High accuracy, as samples are mixed at the cell stage, minimizing downstream experimental error.[9] | Prone to "ratio compression" due to co-isolation of precursor ions, which can lead to an underestimation of fold changes.[16] | Generally good, but can be affected by incomplete labeling and back-exchange.[17][18] |
| Cost | Labeled amino acids can be expensive, especially for large-scale experiments.[19][20] | Reagents are costly, particularly for higher-plex TMT.[19][20] | Relatively low cost, primarily the cost of 18O-enriched water.[6][7] |
| Artifacts | Minimal, as it's a metabolic process.[2] | Potential for side reactions and incomplete labeling.[19] | Incomplete labeling and back-exchange of 18O with 16O from water.[18] |
In-Depth Look at Labeling Strategies
Metabolic Labeling: SILAC
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful metabolic labeling technique where cells are cultured in media containing either normal ("light") or stable isotope-labeled ("heavy") essential amino acids (typically lysine and arginine).[8] Over several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[21] The "light" and "heavy" cell populations can then be subjected to different experimental conditions, combined, and the proteins extracted and analyzed by mass spectrometry. The relative quantification of proteins is determined by comparing the signal intensities of the light and heavy peptide pairs.[8]
-
High Accuracy: Samples are combined at the very beginning of the experimental workflow, minimizing errors from sample preparation and processing.[3]
-
High Physiological Relevance: Labeling occurs in living cells, providing a more accurate snapshot of the cellular proteome under physiological conditions.
-
No Chemical Modification: Avoids potential biases and errors that can be introduced by chemical labeling reactions.
-
Limited to Cultured Cells: Not applicable to tissues, clinical samples, or non-dividing cells.[5]
-
Cost: The cost of isotope-labeled amino acids can be substantial for large-scale experiments.[19]
-
Time-Consuming: Requires multiple cell doublings to achieve complete labeling.[21]
Chemical Labeling: iTRAQ and TMT
iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) and TMT (Tandem Mass Tags) are chemical labeling methods that use isobaric tags to label the primary amines of peptides after protein digestion.[22][23] The tags consist of a reporter group, a balance/normalization group, and a peptide-reactive group.[22][23] Although the tags have the same total mass (isobaric), upon fragmentation in the mass spectrometer (MS/MS), the reporter ions are released and have different masses, allowing for the relative quantification of the peptides from different samples.[9]
-
High Multiplexing Capability: TMT allows for the simultaneous analysis of up to 18 samples, increasing throughput and reducing experimental variation.[5] iTRAQ can multiplex up to 8 samples.[13]
-
Broad Sample Compatibility: Can be used with a wide variety of sample types, including tissues and body fluids.[5]
-
Comprehensive Coverage: The tags react with all peptides, providing broad proteome coverage.[2]
-
Ratio Compression: A significant drawback is the co-isolation and fragmentation of multiple precursor ions, which leads to an underestimation of the true quantitative ratios.[16][24]
-
Cost: The labeling reagents, especially for high-plex TMT, are expensive.[19][20]
-
Complex Data Analysis: The data generated from multiplexed experiments can be complex and requires sophisticated bioinformatics tools for analysis.[2]
Enzymatic Labeling: 18O-Labeling
Enzymatic labeling with 18O is a straightforward in vitro method where proteins are digested with a protease (e.g., trypsin) in the presence of water enriched with the heavy isotope 18O (H₂¹⁸O).[6] During the hydrolysis of the peptide bond, the protease catalyzes the incorporation of two 18O atoms from the water into the C-terminal carboxyl group of each peptide, resulting in a 4 Dalton mass shift compared to the peptides from a sample digested in normal water (H₂¹⁶O).[10][14]
-
Cost-Effective: The primary cost is the 18O-enriched water, which is relatively inexpensive compared to other labeling reagents.[6][7]
-
Simple Procedure: The labeling is integrated into the protein digestion step.[15]
-
Incomplete Labeling: Achieving 100% incorporation of two 18O atoms can be challenging and depends on the peptide sequence.[17]
-
Back-Exchange: The incorporated 18O can be exchanged back to 16O if residual active protease is present after the labeling reaction.[18]
-
Limited Multiplexing: This method is limited to comparing two samples at a time.[14]
Experimental Protocols
SILAC Labeling Protocol
-
Cell Culture and Labeling: Culture two populations of cells in parallel. One population is grown in "light" medium containing normal L-arginine and L-lysine. The other population is grown in "heavy" medium containing stable isotope-labeled L-arginine (e.g., ¹³C₆) and L-lysine (e.g., ¹³C₆,¹⁵N₂). Cells should be cultured for at least five to six doublings to ensure complete incorporation of the heavy amino acids.[21]
-
Experimental Treatment: Apply the desired experimental treatment to one of the cell populations.
-
Cell Harvesting and Lysis: Harvest both "light" and "heavy" cell populations and lyse the cells using a suitable lysis buffer.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix equal amounts of protein from the "light" and "heavy" samples.
-
Protein Digestion: Reduce and alkylate the protein mixture, followed by digestion with trypsin overnight.[11]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of proteins by comparing the peak intensities of the "light" and "heavy" peptide pairs.
iTRAQ/TMT Labeling Protocol
-
Protein Extraction and Digestion: Extract proteins from each sample, reduce, alkylate, and digest them into peptides using trypsin.[1][25]
-
Peptide Quantification: Accurately quantify the peptide concentration in each sample.
-
Labeling: Reconstitute the iTRAQ or TMT reagents in a suitable solvent (e.g., isopropanol (B130326) or acetonitrile).[26][27] Add the appropriate isobaric tag to each peptide sample and incubate to allow the labeling reaction to proceed.[25][26]
-
Quenching: Quench the labeling reaction by adding a quenching agent like hydroxylamine.[26]
-
Sample Pooling: Combine the labeled peptide samples into a single mixture.[27]
-
Fractionation and Desalting: Fractionate the pooled peptide mixture to reduce complexity, typically by strong cation exchange or high-pH reversed-phase chromatography, followed by desalting.[27]
-
LC-MS/MS Analysis: Analyze the fractionated and desalted peptides by LC-MS/MS.[1]
-
Data Analysis: Identify peptides from the MS/MS spectra and quantify the relative protein abundance based on the intensities of the reporter ions.
18O-Labeling Protocol
-
Protein Digestion and Labeling: Resuspend two protein samples in separate tubes. To one sample, add a solution of trypsin in H₂¹⁶O (natural abundance water). To the other sample, add a solution of trypsin in H₂¹⁸O. Incubate both samples to allow for protein digestion and 18O incorporation.[10]
-
Quenching the Reaction: To prevent back-exchange, it is crucial to inactivate the trypsin after the reaction. This can be achieved by boiling the samples for 10 minutes or by adding a strong acid to lower the pH.[18]
-
Sample Pooling: Combine the 16O- and 18O-labeled peptide samples.
-
LC-MS/MS Analysis: Analyze the mixed peptide sample by LC-MS/MS.
-
Data Analysis: Quantify the relative abundance of peptides by comparing the peak intensities of the 16O- and 18O-labeled peptide pairs, which will be separated by 4 Da.
Visualizing Workflows and Signaling Pathways
To further clarify the experimental processes and their applications, the following diagrams illustrate a general proteomics workflow and a specific signaling pathway often investigated using these techniques.
Caption: General experimental workflow for quantitative proteomics using different isotopic labeling strategies.
Caption: Simplified EGFR signaling pathway, a common target of quantitative proteomics studies.
References
- 1. aragen.com [aragen.com]
- 2. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 6. isotope.com [isotope.com]
- 7. Enzymatic Labeling | CK Isotopes [ckisotopes.com]
- 8. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 9. Principles of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Measuring and managing ratio compression for accurate iTRAQ/TMT quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 18O labeling: a tool for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A simple procedure for effective quenching of trypsin activity and prevention of 18O-labeling back-exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. How Does Ratio Compression Arise in TMT-Based Quantitative Proteomics and Why Is It Limited to Relative Quantification? | MtoZ Biolabs [mtoz-biolabs.com]
- 25. biotech.cornell.edu [biotech.cornell.edu]
- 26. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 27. youtube.com [youtube.com]
Validation of 8-Aminoguanine as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 8-aminoguanine's performance as a therapeutic target against alternative strategies, supported by experimental data.
Executive Summary
8-aminoguanine (B17156), an endogenous purine (B94841), presents a novel therapeutic approach for conditions such as hypertension and metabolic syndrome through a dual mechanism of action: inhibition of purine nucleoside phosphorylase (PNPase) and Rac1. Preclinical studies demonstrate its efficacy in reducing blood pressure, improving metabolic parameters, and exerting diuretic and natriuretic effects. This guide summarizes the key experimental data validating 8-aminoguanine as a therapeutic target and compares its preclinical performance with other PNPase inhibitors and standard-of-care therapies for hypertension and metabolic syndrome.
Mechanism of Action: A Dual Approach
8-aminoguanine's therapeutic potential stems from its ability to modulate two distinct signaling pathways:
-
PNPase Inhibition: By inhibiting PNPase, 8-aminoguanine prevents the conversion of inosine (B1671953) and guanosine (B1672433) to hypoxanthine (B114508) and guanine, respectively. This "rebalancing" of the purine metabolome leads to an increase in tissue-protective purines (inosine and guanosine) and a decrease in potentially tissue-damaging purines (hypoxanthine)[1]. The accumulation of inosine activates adenosine (B11128) A2B receptors, which is thought to increase renal medullary blood flow, thereby enhancing renal excretory function[2][3].
-
Rac1 Inhibition: 8-aminoguanine has also been shown to inhibit Rac1, a small GTPase involved in various cellular processes[4][5]. The inhibition of Rac1 is believed to be the mechanism behind 8-aminoguanine's potassium-sparing effect, a feature that distinguishes it from other diuretics[4][5].
The following diagram illustrates the proposed signaling pathway of 8-aminoguanine.
Figure 1. Signaling pathway of 8-aminoguanine.
Preclinical Efficacy of 8-Aminoguanine
Effects on Hypertension in Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats
Oral administration of 8-aminoguanine has been shown to suppress the development of hypertension in the DOCA-salt rat model, a preclinical model of salt-sensitive hypertension[6].
| Parameter | Vehicle | 8-Aminoguanine (5 mg/kg/day, oral) | Reference |
| Mean Arterial Pressure (mmHg) | Suppressed development of hypertension | Suppressed development of hypertension | [6] |
Effects on Metabolic Syndrome in Zucker Diabetic-Sprague Dawley (ZDSD) Rats
In a preclinical model of metabolic syndrome, chronic oral administration of 8-aminoguanine demonstrated beneficial effects on blood pressure, glucose metabolism, and inflammation[7][8][9].
| Parameter | Vehicle | 8-Aminoguanine (10 mg/kg/day, oral) | P-value | Reference |
| Mean Arterial Pressure (mmHg) | 119.5 ± 1.0 | 116.3 ± 1.0 | 0.0004 | [7][8] |
| Systolic Blood Pressure (mmHg) | 145.4 ± 1.2 | 143.8 ± 1.1 | 0.0046 | [6] |
| Circulating IL-1β | - | Reduced by 71% | - | [7][8] |
| HbA1c | - | Significantly reduced | - | [7][8] |
Diuretic and Natriuretic Effects in Rats
Intravenous administration of 8-aminoguanine induces significant diuresis, natriuresis, and glucosuria in rats. Notably, it also decreases potassium excretion, highlighting its potassium-sparing properties[6].
| Parameter | Fold Increase/Decrease vs. Vehicle | Reference |
| Sodium Excretion | ↑ 17.2-fold | [6] |
| Glucose Excretion | ↑ 12.2-fold | [6] |
| Potassium Excretion | ↓ 71.0% | [6] |
Comparison with Alternative Therapeutic Strategies
Comparison with Other PNPase Inhibitors
While 8-aminoguanine shows promise for cardiovascular and metabolic diseases, other PNPase inhibitors have primarily been investigated for their T-cell inhibitory effects in oncology and immunology.
| Compound | Mechanism of Action | Therapeutic Area of Investigation | Key Findings |
| 8-Aminoguanine | PNPase and Rac1 inhibitor | Hypertension, Metabolic Syndrome | Reduces blood pressure, improves metabolic parameters, diuretic, natriuretic, and potassium-sparing effects in preclinical models. |
| Forodesine (BCX-1777) | Potent PNPase inhibitor | T-cell malignancies | Induces apoptosis in T-cells; has undergone clinical trials for cutaneous T-cell lymphoma and other T-cell cancers. |
| Peldesine (BCX-34) | PNPase inhibitor | Cutaneous T-cell lymphoma, Psoriasis | T-cell proliferation inhibitor; investigated as a topical cream for cutaneous T-cell lymphoma. |
Comparison with Standard of Care for Hypertension and Metabolic Syndrome
The following table compares the mechanistic and performance aspects of 8-aminoguanine with established therapies for hypertension and metabolic syndrome.
| Drug Class | Mechanism of Action | Effect on Blood Pressure | Effect on Metabolic Parameters |
| 8-Aminoguanine | PNPase and Rac1 inhibition | ↓ (preclinical) | Improves glucose metabolism, ↓ IL-1β (preclinical) |
| ACE Inhibitors | Inhibit Angiotensin-Converting Enzyme | ↓ | May improve insulin (B600854) sensitivity and reduce new-onset diabetes. |
| Angiotensin II Receptor Blockers (ARBs) | Block Angiotensin II Type 1 Receptors | ↓ | May improve insulin sensitivity and reduce new-onset diabetes. |
| Metformin | Activates AMP-activated protein kinase (AMPK) | Neutral | Improves insulin sensitivity, reduces hepatic glucose production. |
| Thiazolidinediones (TZDs) | Activate PPAR-γ | Neutral/Slight ↓ | Improve insulin sensitivity. |
Experimental Protocols
Radiotelemetry for Blood Pressure Measurement in Rats
This protocol is a standard method for the continuous monitoring of blood pressure in conscious, unrestrained rats.
Figure 2. Workflow for radiotelemetry blood pressure monitoring.
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave and disinfect the abdominal area.
-
Implantation: Make a midline incision to expose the abdominal aorta. Insert the telemetry catheter into the aorta and place the transmitter in the peritoneal cavity[10].
-
Recovery: Suture the incision and allow the animal to recover from surgery.
-
Housing and Data Acquisition: House the rat in its home cage placed on a receiver that wirelessly collects the blood pressure and heart rate data transmitted from the implant[10][11].
Metabolic Cage Studies for Renal Function Assessment in Rats
Metabolic cages are used to collect urine and feces to assess renal function and metabolic parameters.
Procedure:
-
Acclimation: Acclimate the rats to the metabolic cages for a period before the experiment to minimize stress-related effects.
-
Housing: House rats individually in metabolic cages that are designed to separate and collect urine and feces.
-
Data Collection: Over a defined period (e.g., 24 hours), collect urine for the measurement of volume, electrolytes (sodium, potassium), glucose, and other biomarkers. Food and water intake can also be monitored.
-
Analysis: Analyze the collected urine samples using appropriate biochemical assays.
Rac1 Activation Assay (G-LISA)
The G-LISA assay is a colorimetric method to quantify the active, GTP-bound form of Rac1 in cell lysates.
Figure 3. Workflow for Rac1 G-LISA activation assay.
Procedure:
-
Cell Lysis: Prepare cell lysates from control and 8-aminoguanine-treated cells using the lysis buffer provided in the kit.
-
Incubation: Add the cell lysates to the wells of a 96-well plate that is coated with a Rac-GTP binding protein.
-
Washing: Wash the wells to remove the inactive, GDP-bound Rac1.
-
Antibody Incubation: Add a primary antibody specific for Rac1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a colorimetric HRP substrate and measure the absorbance to quantify the amount of active Rac1.
Conclusion
8-aminoguanine demonstrates significant potential as a therapeutic agent for hypertension and metabolic syndrome based on its unique dual mechanism of action and promising preclinical data. Its ability to inhibit both PNPase and Rac1 results in a favorable profile of diuresis, natriuresis, and potassium-sparing, along with beneficial metabolic effects. Further research, including clinical trials, is warranted to fully elucidate its therapeutic utility in humans and to directly compare its efficacy and safety against current standard-of-care treatments. The experimental protocols and comparative data presented in this guide provide a foundation for researchers and drug development professionals to further investigate and validate 8-aminoguanine as a novel therapeutic target.
References
- 1. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Aminoguanine Induces Diuresis, Natriuresis, and Glucosuria by Inhibiting Purine Nucleoside Phosphorylase and Reduces Potassium Excretion by Inhibiting Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. 8-Aminoguanosine and 8-Aminoguanine Exert Diuretic, Natriuretic, Glucosuric, and Antihypertensive Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Aminoguanine and its actions in the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 8-Aminoguanine and its actions in the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rat telemetry [bio-protocol.org]
Benchmarking UPLC-MS/MS Performance for Purine Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with traditional analytical methods, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and colorimetric assays, for the quantitative analysis of purine (B94841) metabolites. The information presented is supported by a synthesis of experimental data from various scientific publications to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: UPLC-MS/MS Sets the Gold Standard
UPLC-MS/MS has emerged as the premier analytical technique for purine analysis, offering significant advantages in sensitivity, specificity, and throughput over conventional methods. Its ability to simultaneously quantify a wide range of purine metabolites with high accuracy and precision makes it an invaluable tool in metabolomics, clinical diagnostics, and pharmaceutical research. While HPLC-UV remains a viable and cost-effective option for some applications, and colorimetric assays provide a simple, albeit less specific, approach for single analyte quantification, neither can match the comprehensive and high-performance capabilities of UPLC-MS/MS.
Performance Comparison
The following tables summarize the key performance characteristics of UPLC-MS/MS, HPLC-UV, and colorimetric assays for the analysis of common purine metabolites. Data has been compiled from multiple sources to provide a comparative overview.
Table 1: Performance Metrics for Uric Acid Analysis
| Parameter | UPLC-MS/MS | HPLC-UV | Colorimetric Assay |
| Lower Limit of Quantification (LLOQ) | 0.2 - 2.5 µg/mL[1][2] | 3.12 µg/mL[3] | 1.3 - 2.65 µmol/L[4] |
| Linearity Range | 2 - 600 ng/mL[5] | 3.12 - 200 µg/mL[3] | 4.5 - 60 µM[4] |
| Coefficient of Determination (r²) | ≥ 0.99[6] | > 0.99[3] | 0.9897[7] |
| Intra-day Precision (%CV) | < 15%[2] | < 4.6%[3] | 2.0%[8] |
| Inter-day Precision (%CV) | < 15%[2] | < 4.6%[3] | 4.0%[8] |
| Analysis Time per Sample | ~2 - 10 min | ~10 - 30 min | ~15 - 30 min |
| Specificity | High (based on mass-to-charge ratio) | Moderate (risk of co-elution) | Low (potential for interference)[9] |
Table 2: Performance Metrics for Other Purine Metabolites (Adenine, Guanine, Hypoxanthine, Xanthine)
| Parameter | UPLC-MS/MS | HPLC-UV |
| Lower Limit of Quantification (LLOQ) | Adenine: 100 ng/mL[6]; Guanosine: 0.2 µg/g[1]; Hypoxanthine & Xanthine: 1.0 µg/g[1] | Adenine: 0.72 µg/mL; Hypoxanthine: 0.69 µg/mL[10] |
| Linearity Range | Adenine: 100 - 5000 ng/mL[6] | Adenine & Hypoxanthine: 7.81 - 125.00 µg/mL[10] |
| Coefficient of Determination (r²) | ≥ 0.99[6] | > 0.999[10] |
| Intra-day Precision (%CV) | < 15%[6] | < 2.0% (retention time); < 3.2% (peak area)[10] |
| Inter-day Precision (%CV) | < 15%[6] | Not consistently reported |
| Analysis Time per Sample | ~2 - 15 min | ~6.5 - 20 min[11] |
Experimental Methodologies
Below are detailed, synthesized protocols for purine analysis using UPLC-MS/MS and HPLC-UV, based on common practices reported in the literature.
UPLC-MS/MS Experimental Protocol
This protocol outlines a general procedure for the simultaneous quantification of multiple purine metabolites in biological samples.
-
Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma or serum, add 300 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled version of an analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column with a small particle size (e.g., ≤ 1.8 µm) is typically used (e.g., Waters ACQUITY UPLC BEH C18).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. A common gradient might be: 0-1 min (2% B), 1-5 min (2-80% B), 5-6 min (80% B), 6-6.1 min (80-2% B), 6.1-8 min (2% B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 35 - 45°C.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the target analytes.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Ion Source Parameters: Optimized capillary voltage, source temperature, desolvation gas flow, and cone voltage for each analyte.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each purine metabolite and internal standard.
-
HPLC-UV Experimental Protocol
This protocol provides a general method for the analysis of purines using conventional HPLC with UV detection.
-
Sample Preparation (Urine):
-
Dilute urine samples (e.g., 1:10 or 1:20) with the mobile phase or deionized water.[3]
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase is often used, such as a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH 7.25).[3]
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Injection Volume: 10 - 20 µL.
-
-
UV Detection:
-
Wavelength: Detection is typically performed at a wavelength between 254 nm and 280 nm, where purines exhibit strong absorbance.
-
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Purine Metabolism Pathway
Caption: Overview of the major pathways in purine metabolism.
Experimental Workflow Comparison
Caption: High-level experimental workflows for purine analysis.
Conclusion
For researchers requiring high-sensitivity, high-specificity, and high-throughput analysis of a broad spectrum of purine metabolites, UPLC-MS/MS is the unequivocal method of choice. Its superior performance characteristics, particularly its low limits of detection and quantification, and the structural confirmation provided by mass spectrometry, are essential for demanding applications in drug development and clinical research.
HPLC-UV offers a reliable and more accessible alternative for the routine quantification of more abundant purines when the simultaneous analysis of a large number of metabolites is not required. Colorimetric assays, while simple and low-cost, are generally limited to the analysis of a single, highly abundant analyte like uric acid and are susceptible to interferences. The selection of the optimal analytical method will ultimately depend on the specific research question, the required level of performance, and the available resources.
References
- 1. Development and Validation of LC-MS/MS Method for Quantitative Determination of Adenosine, Guanosine, Xanthine and Uric acid in Widely Consumed Vegetables in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colorimetric detection of uric acid in human urine and serum based on peroxidase mimetic activity of MIL-53(Fe) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]
- 6. Optimization and validation of a UPLC-MS/MS assay for simultaneous quantification of 2,8-dihydroxyadenine, adenine, allopurinol, oxypurinol and febuxostat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. scitepress.org [scitepress.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 8-Aminoguanine-13C2,15N: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 8-Aminoguanine-13C2,15N.
This compound is an isotopically labeled compound where specific carbon and nitrogen atoms have been replaced with their stable, non-radioactive isotopes, 13C and 15N respectively. This distinction is critical for disposal procedures, as the compound is not radioactive and does not require specialized handling for radioactive waste.[1] Disposal should be managed based on the chemical hazards of 8-aminoguanine (B17156) itself.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.
Hazard Identification:
| Hazard Classification | Description |
| Acute Oral Toxicity | While specific data for the labeled compound is unavailable, related compounds suggest caution. |
| Skin Irritation | May cause skin irritation upon contact. |
| Eye Irritation | May cause serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation if inhaled. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound.
1. Waste Identification and Segregation:
-
Identify: Clearly identify the waste as "this compound".
-
Segregate: Do not mix with other chemical waste streams unless explicitly permitted by your institution's hazardous waste program. It should be segregated as a non-halogenated organic solid waste.
2. Containerization and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible container for solid chemical waste. Ensure the container is in good condition.[2]
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"[2]
-
Accumulation start date
-
Associated hazards (e.g., "Irritant")
-
3. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3]
-
Provide them with the complete chemical name and any available safety data. Never dispose of chemical waste down the drain or in the regular trash.[4]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a secure laboratory environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 8-Aminoguanine-¹³C₂,¹⁵N
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 8-Aminoguanine-¹³C₂,¹⁵N, a stable isotope-labeled compound used in metabolic research. Adherence to these procedures will minimize risk and ensure the integrity of your experiments.
Personal Protective Equipment (PPE) at a Glance
Proper PPE is the first line of defense against chemical exposure. Based on the potential hazards of skin and eye irritation, as well as respiratory tract irritation from dust, the following PPE is mandatory when handling 8-Aminoguanine-¹³C₂,¹⁵N.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents skin contact and irritation.[1][2][3] |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash-prone procedures. | Protects eyes from dust particles and accidental splashes.[1][2][3] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA-approved respirator is necessary. | Avoids inhalation of the compound, which may cause respiratory irritation.[1] |
| Body Protection | Laboratory coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Procedures
Follow these steps to ensure the safe handling of 8-Aminoguanine-¹³C₂,¹⁵N from receipt to use.
-
Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE, including gloves and safety glasses, during inspection.
-
-
Storage:
-
Preparation and Use:
-
Handle the compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid the formation of dust.[1]
-
Use dedicated, clean spatulas and weighing boats for transferring the powder.
-
If creating solutions, add the solid to the solvent slowly to prevent splashing. The compound has slight solubility in DMSO and aqueous base.[4]
-
Wash hands thoroughly after handling.
-
Disposal Plan: Managing Waste Safely
Proper disposal of chemical waste is crucial to protect personnel and the environment.
-
Waste Segregation:
-
All disposable materials that have come into contact with 8-Aminoguanine-¹³C₂,¹⁵N, such as gloves, weighing boats, and pipette tips, should be considered chemical waste.
-
Segregate this waste into a clearly labeled, sealed container.
-
-
Unused Compound:
-
Do not dispose of the unused compound down the drain.
-
Treat as chemical waste and dispose of it according to your institution's hazardous waste guidelines.
-
-
Empty Containers:
-
Rinse empty containers thoroughly with an appropriate solvent.
-
Dispose of the rinsate as chemical waste.
-
The cleaned container can then be disposed of as regular lab glass or plastic.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling and disposal of 8-Aminoguanine-¹³C₂,¹⁵N.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
